molecular formula C18H19NO2 B062581 (R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone CAS No. 191090-32-1

(R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone

Cat. No.: B062581
CAS No.: 191090-32-1
M. Wt: 281.3 g/mol
InChI Key: PHTOJBANGYSTOH-MRXNPFEDSA-N
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Description

(R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone is a highly effective and versatile chiral oxazolidinone auxiliary, specifically designed for use in enantioselective synthesis. Its primary research value lies in its ability to act as a chiral controller in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. The mechanism of action involves the compound covalently binding to a carboxylic acid substrate, forming a chiral imide. This imposes a well-defined stereochemical environment that directs the approach of reagents and reaction partners, enabling highly diastereoselective transformations such as aldol reactions, alkylations, Diels-Alder cycloadditions, and Michael additions. The steric bulk of the isopropyl group at the 4-position and the two phenyl rings at the 5-position create a rigid, congested architecture that is critical for achieving high levels of asymmetric induction. Following the key stereoselective step, the auxiliary can be cleaved under mild conditions to yield the enantiomerically enriched target molecule and the recyclable auxiliary. This makes it an indispensable tool for medicinal chemists and synthetic organic chemists constructing complex chiral intermediates, natural products, and potential active pharmaceutical ingredients (APIs) with precise stereochemical control.

Properties

IUPAC Name

(4R)-5,5-diphenyl-4-propan-2-yl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c1-13(2)16-18(21-17(20)19-16,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16H,1-2H3,(H,19,20)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTOJBANGYSTOH-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10461724
Record name (4R)-5,5-Diphenyl-4-(propan-2-yl)-1,3-oxazolidin-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191090-32-1
Record name (R)-4-Isopropyl-5,5-diphenyloxazolidin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=191090-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4R)-5,5-Diphenyl-4-(propan-2-yl)-1,3-oxazolidin-2-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Crucial Role of Stereochemistry in Modern Chemistry

In the intricate world of chemical synthesis, particularly within pharmaceutical and materials science, the precise three-dimensional arrangement of atoms—stereochemistry—is paramount. The biological activity of a drug, the properties of a polymer, or the efficacy of a catalyst can be profoundly influenced by its chirality. (R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone stands as a pillar in the field of asymmetric synthesis, serving as a robust and reliable chiral auxiliary.[1][2] This guide is crafted for researchers, scientists, and drug development professionals, offering a comprehensive exploration of this versatile molecule. We will delve into its fundamental chemical properties, elucidate the mechanisms of stereocontrol, and provide detailed, field-tested protocols to empower your synthetic endeavors.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical characteristics of this compound is the foundation for its effective application. These properties dictate everything from storage and handling to reaction setup and purification.

PropertyValue
Molecular Formula C₁₈H₁₉NO₂
Molecular Weight 281.35 g/mol [3]
Appearance White to off-white crystalline powder[1]
Melting Point 252 - 256 °C[1]
Boiling Point 475.70 °C[4]
Flash Point 241.50 °C[4]
Solubility Soluble in many common organic solvents such as dichloromethane, tetrahydrofuran (THF), and ethyl acetate.

Key Insights: The high melting point of this compound indicates a stable crystalline structure, which simplifies handling and weighing in a laboratory setting. Its solubility profile makes it compatible with a wide array of solvents typically used in organic synthesis.

The Mechanism of Stereocontrol: A Symphony of Steric and Electronic Effects

The remarkable ability of this compound to direct the stereochemical outcome of reactions lies in its unique structure. When acylated and subsequently treated with a strong base, it forms a rigid enolate intermediate. The bulky isopropyl and diphenyl groups create a chiral environment that sterically hinders one face of the enolate, forcing incoming electrophiles to approach from the less hindered side.[2][5] This results in a highly diastereoselective bond formation.

Asymmetric Alkylation Workflow:

Caption: General workflow for asymmetric alkylation using an Evans auxiliary.

The formation of a chelated transition state, often involving a lithium or boron atom, further rigidifies the system and enhances the facial selectivity of the electrophilic attack.[6][7] The predictability of this stereochemical outcome is a key reason for the widespread use of this chiral auxiliary.

Field-Proven Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key stages of an asymmetric alkylation reaction.

Acylation of the Chiral Auxiliary

Objective: To attach the desired acyl group to the nitrogen of the oxazolidinone.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) solution

  • Acyl chloride or anhydride (e.g., propionyl chloride)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Dissolve this compound in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C.

  • Slowly add n-BuLi solution dropwise, maintaining the low temperature.

  • After stirring for 15-30 minutes, add the acyl chloride or anhydride dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the N-acyl oxazolidinone by column chromatography.

Diastereoselective Alkylation

Objective: To introduce a new stereocenter via a diastereoselective alkylation of the enolate.

Materials:

  • N-acyl-(R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone

  • Anhydrous tetrahydrofuran (THF)

  • Strong base (e.g., Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS))

  • Electrophile (e.g., benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Dissolve the N-acyl oxazolidinone in anhydrous THF under an inert atmosphere and cool to -78 °C.

  • Slowly add the strong base dropwise to form the enolate.

  • After stirring for 30-60 minutes at -78 °C, add the electrophile.

  • Continue stirring at low temperature until the reaction is complete.

  • Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

  • Perform an aqueous workup and extract the product.

  • Purify the alkylated product by column chromatography.

Cleavage of the Chiral Auxiliary

Objective: To remove the chiral auxiliary and isolate the desired enantiomerically enriched product.

Materials:

  • Alkylated N-acyl oxazolidinone

  • Tetrahydrofuran (THF) and water

  • Lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂)[8][9]

  • Sodium sulfite solution

Procedure:

  • Dissolve the alkylated product in a mixture of THF and water and cool to 0 °C.

  • Add a solution of LiOH and H₂O₂.

  • Stir the reaction at 0 °C until the starting material is consumed.

  • Quench the reaction with an aqueous solution of sodium sulfite.

  • Isolate the chiral product (e.g., a carboxylic acid) by extraction.

  • The chiral auxiliary can often be recovered from the reaction mixture for reuse.

Note on Cleavage: The use of lithium hydroperoxide (LiOOH), generated in situ from LiOH and H₂O₂, is a mild and effective method for cleaving the auxiliary to yield the corresponding carboxylic acid while preserving the newly formed stereocenter.[10]

Spectroscopic Data for Characterization

Accurate characterization of the chiral auxiliary and its derivatives is crucial for ensuring purity and confirming the success of each synthetic step.

Spectroscopic Data(R)-(+)-4-Isopropyl-2-oxazolidinone (a related Evans auxiliary)
¹H NMR (CDCl₃, ppm) δ 4.25 (m, 1H), 4.05 (m, 1H), 3.90 (m, 1H), 2.35 (m, 1H), 0.90 (d, 3H), 0.85 (d, 3H)[11]
¹³C NMR (CDCl₃, ppm) δ 159.5, 69.0, 58.5, 28.5, 18.0, 14.5[12]

Note: The provided spectroscopic data is for a similar, simpler Evans auxiliary. The spectra for this compound will be more complex due to the presence of the phenyl groups.

Safety and Handling

As with all chemicals, proper safety precautions should be taken when handling this compound and the reagents used in its reactions.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably a fume hood, especially when handling volatile solvents and reagents.

  • Reactivity: Be aware of the reactivity of the reagents used, particularly strong bases like n-BuLi and LDA, which are pyrophoric and moisture-sensitive.[13]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the manufacturer.[14][15]

Conclusion and Future Outlook

This compound is a powerful and versatile tool in the arsenal of the modern synthetic chemist. Its ability to induce high levels of stereoselectivity in a predictable manner has made it invaluable in the synthesis of complex molecules, particularly in the pharmaceutical industry.[1][16] As the demand for enantiomerically pure compounds continues to grow, the importance of reliable and well-understood chiral auxiliaries like this one will only increase. Future research may focus on developing even more efficient and sustainable methods for the use and recycling of such auxiliaries, further solidifying their place in the landscape of asymmetric synthesis.

References

  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn - UQ eSpace - The University of Queensland. (n.d.). Retrieved from [Link]

  • Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2 - ACS Publications. (2019). Retrieved from [Link]

  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn - ConnectSci. (2023). Retrieved from [Link]

  • Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H 2 O 2 - ACS Figshare. (2019). Retrieved from [Link]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary | Journal of Chemical Education - ACS Publications. (n.d.). Retrieved from [Link]

  • Transition state models for probing stereoinduction in Evans chiral auxiliary-based asymmetric aldol reactions - PubMed. (2010). Retrieved from [Link]

  • Evans Aldol Reaction | Chem-Station Int. Ed. (2014). Retrieved from [Link]

  • SAFETY DATA SHEET. (n.d.). Retrieved from [Link]

  • evans enolate alkylation-hydrolysisx. (n.d.). Retrieved from [Link]

  • (R)-4-Isopropyl-3-isopropylsulfanyl-5,5-diphenyl-1,3-oxazolidin-2-one - NIH. (n.d.). Retrieved from [Link]

  • Evans Auxiliaries and a Friend for Aldol Reactions - YouTube. (2024). Retrieved from [Link]

  • AJ C - K.T.H.M. College. (n.d.). Retrieved from [Link]

  • SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE - Hungarian Journal of Industry and Chemistry. (n.d.). Retrieved from [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2011). Retrieved from [Link]

  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Publishing. (n.d.). Retrieved from [Link]

  • 4-Isopropyloxazolidine-2,5-dione | C6H9NO3 | CID 102885 - PubChem. (n.d.). Retrieved from [Link]

  • Asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones as potential effective chiral auxiliaries - PubMed. (n.d.). Retrieved from [Link]

  • Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione - ResearchGate. (2025). Retrieved from [Link]

  • Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC - NIH. (n.d.). Retrieved from [Link]

  • Fragments of 1 H NMR spectra of... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Isopropyl-4-methyl-5-phenyloxazolidin-2-one - Optional[13C NMR] - Chemical Shifts. (n.d.). Retrieved from [Link]

Sources

(R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone: A Chiral Auxiliary for High-Fidelity Asymmetric Synthesis

Abstract

This compound stands as a formidable chiral auxiliary in the chemist's toolkit for asymmetric synthesis. As a second-generation Evans-type auxiliary, its unique structural architecture, characterized by a C5 gem-diphenyl substitution, offers exceptional steric shielding. This guide provides an in-depth exploration of its structure, physicochemical properties, synthesis, and mechanism of action. We will detail field-proven protocols for its synthesis and its application in diastereoselective enolate alkylation, a cornerstone transformation in the construction of chiral molecules for pharmaceutical and natural product synthesis. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful tool for precise stereochemical control.

Introduction: The Need for Superior Stereocontrol

The biological activity of a chiral molecule is intrinsically linked to its three-dimensional structure. For drug development professionals, the ability to selectively synthesize a single desired enantiomer is not a matter of academic curiosity but a critical requirement for safety and efficacy. Chiral auxiliaries are robust tools that impart stereochemical control onto a reaction, guiding the formation of new stereocenters with high precision.

Developed as an evolution of the foundational Evans' auxiliaries, this compound incorporates two phenyl groups at the C5 position. This modification significantly amplifies the steric bias around the reactive center, leading to superior facial selectivity in a variety of chemical transformations compared to its predecessors.[1] It has proven particularly effective in high-yielding, high-diastereoselectivity alkylations and azidations of its N-acyl derivatives.[2] This guide will elucidate the principles and practices that make this auxiliary an authoritative choice for constructing complex, enantiomerically pure molecules.

Physicochemical Properties and Structural Elucidation

The efficacy of this compound is a direct consequence of its well-defined physical and structural properties.

Key Properties

A summary of the compound's essential properties is provided below. These data are critical for handling, reaction setup, and characterization.

PropertyValueReference(s)
CAS Number 191090-32-1[3]
Molecular Formula C₁₈H₁₉NO₂[3]
Molecular Weight 281.36 g/mol [3]
Appearance White to off-white crystalline powder[3]
Melting Point 252 - 256 °C[3]
Optical Rotation [α]²⁰/D = +244 to +250° (c=0.6 in CH₂Cl₂)¹[3]

¹Note: The sign and magnitude of optical rotation can be subject to variation based on solvent, concentration, and purity. Some commercial sources show conflicting data; users should verify the rotation of their specific batch.

Structural Analysis

The molecule's structure is defined by a five-membered oxazolidinone ring. The key stereodirecting elements are:

  • The (R)-Configured C4 Center: Substituted with a bulky isopropyl group, this center sets the primary chiral environment.

  • The C5 Gem-Diphenyl Substitution: This is the defining feature. The two phenyl rings create a rigid and exceptionally bulky steric shield that effectively blocks one face of the derived enolate from electrophilic attack.

Spectroscopic Characterization

While specific NMR shifts can vary slightly based on solvent and instrumentation, the expected spectroscopic signatures are as follows:

  • ¹H NMR: The spectrum will show distinct signals for the aromatic protons of the two phenyl rings, a multiplet for the methine proton of the isopropyl group, doublets for the two diastereotopic methyl groups of the isopropyl moiety, and a characteristic signal for the C4 proton. The N-H proton will appear as a broad singlet.

  • ¹³C NMR: The carbon spectrum will display signals for the carbonyl carbon of the oxazolidinone ring (~155-160 ppm), multiple signals in the aromatic region (120-140 ppm), the quaternary C5 carbon, the C4 carbon, and the carbons of the isopropyl group.

  • Infrared (IR) Spectroscopy: A strong carbonyl (C=O) stretching band will be prominent around 1750-1780 cm⁻¹, characteristic of the oxazolidinone ring.

Synthesis of the Chiral Auxiliary

The most efficient and enantiospecific synthesis of this auxiliary starts from the corresponding β-amino alcohol. The following protocol is based on a palladium-catalyzed oxidative carbonylation reaction.[1]

Rationale of the Synthetic Approach

This method is advantageous due to its high atom economy, using carbon monoxide as the carbonyl source and producing water as the only stoichiometric byproduct. The palladium-iodide catalytic system has proven effective for a wide range of β-amino alcohols under relatively mild conditions.[1] The reaction proceeds with retention of configuration from the starting amino alcohol, ensuring the final product is enantiomerically pure.

Experimental Protocol: Synthesis of (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one

Note: This protocol describes the synthesis of the (S)-enantiomer from (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol. The synthesis of the title (R)-compound follows the identical procedure starting with the (R)-amino alcohol.

  • Reactor Charging: To a 250 mL stainless steel autoclave, add Palladium(II) iodide (PdI₂, 1 mol%), Potassium Iodide (KI, 10 mol%), and a solution of (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol (1.0 equiv) in 1,2-dimethoxyethane (DME) to achieve a substrate concentration of approximately 0.5 M.

  • Pressurization: Seal the autoclave. While stirring, pressurize the vessel with carbon monoxide (CO) to 16 atm, then add compressed air to reach a total pressure of 20 atm.

  • Reaction: Heat the reaction mixture to 100 °C and maintain stirring for 15 hours. Monitor the reaction progress by TLC for the complete consumption of the starting material.

  • Work-up and Isolation: After cooling to room temperature, carefully vent the autoclave. Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure. The product will often begin to crystallize from the reaction mixture.

  • Purification: The crude solid can be purified by recrystallization (e.g., from an ethyl acetate/hexanes mixture) to yield the pure oxazolidinone as a white crystalline solid. An isolated yield of approximately 81% can be expected.[1]

Mechanism of Stereodirection in Asymmetric Alkylation

The power of this compound lies in its ability to force a reaction to proceed via a single, low-energy transition state. The process is a sequence of reliable and well-understood steps.

  • N-Acylation: The auxiliary is first acylated with an acyl halide or anhydride to attach the desired prochiral substrate.

  • Enolate Formation: A strong base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS), is used to deprotonate the α-carbon, forming a rigid Z-enolate. The lithium or sodium cation chelates to both the enolate oxygen and the carbonyl oxygen of the auxiliary, locking the conformation.

  • Diastereoselective Alkylation: The steric bulk of the gem-diphenyl group at C5, in concert with the isopropyl group at C4, creates a highly congested environment. This arrangement effectively blocks the "top face" of the enolate. Consequently, an incoming electrophile (e.g., an alkyl halide) is forced to approach from the less-hindered "bottom face," ensuring the formation of a single diastereomer.

  • Cleavage and Recovery: The newly formed, stereochemically rich acyl group is cleaved from the auxiliary, which can then be recovered and reused.

The following workflow diagram illustrates this entire process.

Asymmetric_Alkylation_Workflow cluster_start Step 1: Acylation cluster_enolate Step 2: Enolate Formation cluster_alkylation Step 3: Diastereoselective Alkylation cluster_cleavage Step 4: Cleavage & Recovery Aux (R)-Auxiliary (Oxazolidinone) Acylated_Aux N-Acylated Auxiliary Aux->Acylated_Aux Base Acyl R-COCl (Acyl Chloride) Acyl->Acylated_Aux Enolate Chelated (Z)-Enolate (Key Intermediate) Acylated_Aux->Enolate Base LDA or NaHMDS Base->Enolate Product_Aux Alkylated Product (Single Diastereomer) Enolate->Product_Aux Electrophile R'-X (Electrophile) Electrophile->Product_Aux Attack from less-hindered face Final_Product Chiral Product (e.g., Acid, Alcohol) Product_Aux->Final_Product LiOH, H₂O₂ or LiBH₄ Product_Aux->Final_Product Recovered_Aux Recovered (R)-Auxiliary Product_Aux->Recovered_Aux Cleavage Recovered_Aux->Aux Recycle

Caption: Workflow for Asymmetric Alkylation using the Chiral Auxiliary.

Applications in Complex Molecule Synthesis

The high fidelity of this auxiliary has made it a valuable tool in the synthesis of complex, biologically active molecules. Its enantiomer, (S)-(-)-4-isopropyl-5,5-diphenyl-2-oxazolidinone, was instrumental in the concise asymmetric synthesis of several natural products, including (–)-Virolin, (–)-Surinamensin, and (–)-Raphidecursinol B.[4] In these syntheses, the auxiliary was used to set a key stereocenter via a diastereoselective alkylation, which was then elaborated to the natural product core. This demonstrates the auxiliary's utility in creating crucial chiral building blocks for drug discovery and total synthesis.[5][6]

Experimental Protocol: Diastereoselective Alkylation

The following is a representative, self-validating protocol for the asymmetric alkylation of an N-propanoyl derivative.

Materials and Reagents
  • This compound

  • Propionyl chloride

  • Triethylamine (TEA) or Pyridine

  • Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium diisopropylamide (LDA)

  • Benzyl bromide (or other desired electrophile)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Standard solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Step-by-Step Methodology
  • N-Acylation:

    • Dissolve the auxiliary (1.0 equiv) in anhydrous THF in an oven-dried, nitrogen-flushed flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.2 equiv) followed by the dropwise addition of propionyl chloride (1.1 equiv).

    • Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC indicates complete consumption of the starting auxiliary.

    • Quench the reaction with water, extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude N-propanoyl auxiliary is often pure enough for the next step.

  • Enolate Formation and Alkylation:

    • Dissolve the N-propanoyl auxiliary (1.0 equiv) in anhydrous THF in a separate oven-dried, nitrogen-flushed flask.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of NaHMDS (1.1 equiv, e.g., 1.0 M in THF) dropwise via syringe. Stir the resulting enolate solution for 30-60 minutes at -78 °C.

    • Add benzyl bromide (1.2 equiv) dropwise.

    • Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis shows the reaction is complete.

  • Work-up and Purification:

    • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.

    • Allow the mixture to warm to room temperature. Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to isolate the pure alkylated product. The diastereoselectivity can be assessed by ¹H NMR analysis of the crude product.

Auxiliary Cleavage and Recovery

A key feature of a useful chiral auxiliary is its facile removal without racemization of the newly created stereocenter.

  • To yield a chiral carboxylic acid: Saponification using lithium hydroxide (LiOH) and hydrogen peroxide in a THF/water mixture is a standard and effective method.

  • To yield a chiral primary alcohol: Reductive cleavage using lithium borohydride (LiBH₄) in a solvent like ether or THF is highly efficient.

  • To yield a chiral aldehyde: Reduction with LiAlH₄ followed by oxidation (e.g., Swern or Dess-Martin) can be employed.

After cleavage, the reaction mixture is worked up, and the now-free auxiliary can be recovered by extraction and purified by recrystallization, making this a cost-effective methodology.

Conclusion

This compound is a highly effective and reliable chiral auxiliary for modern asymmetric synthesis. Its gem-diphenyl substitution provides a superior level of steric shielding, enabling exceptional diastereoselectivity in key bond-forming reactions. The predictable stereochemical outcomes, robust reaction protocols, and the ability to recover the auxiliary make it an invaluable asset for chemists in academic and industrial settings who are tasked with the synthesis of enantiomerically pure compounds. Its successful application in the synthesis of complex natural products underscores its power and reliability as a tool for building molecular complexity with precision.

References

  • Gibson, C. L., Gillon, K., & Cook, S. (1998). A study of 4-substituted 5,5-diaryl oxazolidin-2-ones as efficacious chiral auxiliaries. Tetrahedron Letters, 39(37), 6733–6736.
  • Silveira, G. P., de Carvalho, C. B., & Oliver, A. G. (2012). (R)-4-Isopropyl-3-isopropylsulfanyl-5,5-diphenyl-1,3-oxazolidin-2-one. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2048. [Link]

  • Hintermann, T., & Seebach, D. (1998). A Useful Modification of the Evans Auxiliary: 4-Isopropyl-5,5-diphenyloxazolidin-2-one. Helvetica Chimica Acta, 81(10), 2093-2126.
  • Alexander, K., Cook, S., Gibson, C. L., & Kennedy, A. R. (2001). Highly effective and recyclable chiral auxiliaries: a study of the synthesis and use of three 4-isopropyl-5,5-diaryloxazolidin-2-ones. Journal of the Chemical Society, Perkin Transactions 1, (12), 1538-1549.
  • Gawley, R. E., & Zhang, P. (1996). 1-Magnesiotetrahydroisoquinolyloxazolines as Chiral Nucleophiles in Stereoselective Additions to Aldehydes: Auxiliary Optimization, Asymmetric Synthesis of (+)-Corlumine, (+)-Bicuculline, (+)-Egenine, and (+)-Corytensine, and Preliminary 13C NMR Studies of 1-Lithio- and 1-Magnesiotetrahydroisoquinolyloxazolines. The Journal of Organic Chemistry, 61(23), 8103–8112.
  • Gabriele, B., Mancuso, R., & Veltri, L. (2019). (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one. Molbank, 2019(2), M1062. [Link]

  • Lee, S., Lee, D., & Lee, S. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 23(11), 2998. [Link]

  • Gál, E., Mándity, I. M., & Fülöp, F. (2020). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. Hungarian Journal of Industry and Chemistry, 48(2), 17-20. [Link]

  • Sibi, M. P., & Liu, M. (2015). Diastereoselective conjugate addition of (R)

Sources

(R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone: A Chiral Auxiliary for Asymmetric Synthesis

Abstract

This compound stands as a cornerstone chiral auxiliary in the field of asymmetric synthesis. Its rigid molecular architecture, defined by the strategic placement of isopropyl and diphenyl groups, provides an exceptionally effective chiral environment for directing a wide array of chemical transformations. This technical guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of this reagent's core attributes. We will delve into its physicochemical properties, detail its stereospecific synthesis, elucidate the mechanism of stereocontrol, and provide validated experimental protocols for its application. The discussion is grounded in established chemical principles to showcase why this auxiliary is a trusted and authoritative choice for the stereocontrolled synthesis of complex, enantiomerically pure molecules.

Introduction: The Imperative for Stereochemical Control

In the landscape of modern drug discovery and materials science, the three-dimensional arrangement of atoms in a molecule is not a trivial detail—it is often the primary determinant of biological activity and material properties. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological effects. Consequently, the ability to selectively synthesize a single desired enantiomer is a critical objective in organic chemistry.

Chiral auxiliaries are powerful tools to achieve this goal. These are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction with high diastereoselectivity. After the transformation, the auxiliary is cleaved and can ideally be recovered for reuse. This compound, an evolution of the highly successful Evans auxiliaries, has emerged as a particularly robust and reliable reagent for this purpose. Its efficacy stems from a well-defined conformational bias that creates a highly predictable steric environment, making it an invaluable asset in the synthesis of complex chiral molecules.[1]

Physicochemical & Structural Properties

The physical and structural characteristics of this compound are fundamental to its function. As a stable, crystalline solid, it is easily handled and stored under standard laboratory conditions.[1] Its high melting point is indicative of a well-ordered, rigid crystal lattice.

PropertyValueReference(s)
Molecular Weight 281.35 g/mol [2]
Molecular Formula C₁₈H₁₉NO₂[2]
CAS Number 191090-32-1[1][2]
Appearance White to off-white crystalline powder[1]
Melting Point 252-255 °C[2]
Optical Rotation [α]²⁴/D +225° (c = 1 in chloroform)[2]

Synthesis and Stereochemical Provenance

The absolute stereochemistry of the auxiliary is paramount to its function. The synthesis of this compound begins with the readily available and optically pure amino acid, (R)-Valine. The amino acid is converted to the corresponding β-amino alcohol, (R)-2-amino-3-methyl-1,1-diphenylbutan-1-ol, which preserves the crucial stereocenter.

The final ring-closing step can be achieved efficiently through an enantiospecific oxidative carbonylation reaction.[3] This method utilizes a palladium catalyst in the presence of carbon monoxide and a mild oxidant to cyclize the β-amino alcohol, forming the rigid 5-membered oxazolidinone ring with complete retention of stereochemistry. The use of a naturally occurring chiral building block as the starting material provides an authoritative and trustworthy foundation for the auxiliary's stereochemical integrity.

G cluster_0 Synthetic Pathway A (R)-Valine (Chiral Pool Starting Material) B (R)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol (β-Amino Alcohol Intermediate) A->B  Multi-step conversion  (e.g., Grignard addition to ester) C This compound (Final Product) B->C  PdI₂/KI, CO, Air  (Oxidative Carbonylation)

Caption: General synthetic workflow for the title compound.

Spectroscopic Characterization Profile

Confirmation of the structure and purity of the chiral auxiliary is essential. While raw spectra are instrument-dependent, the expected spectroscopic fingerprint is well-defined. The data for the (R)-enantiomer are identical to those reported for the (S)-enantiomer.[3]

SpectroscopyFeatureExpected Chemical Shift / Frequency
¹H NMR Phenyl Protons (Ar-H)δ 7.20 - 7.60 ppm (m, 10H)
N-H Protonδ ~5.5 - 6.5 ppm (br s, 1H)
Ring Methine (CH-N)δ ~4.0 - 4.5 ppm (d, 1H)
Isopropyl Methine (CH-(CH₃)₂)δ ~2.0 - 2.5 ppm (m, 1H)
Isopropyl Methyls (CH-(CH₃)₂)δ ~0.8 - 1.2 ppm (two d, 6H)
¹³C NMR Carbonyl Carbon (C=O)δ ~158 - 160 ppm
Quaternary Carbon (C(Ph)₂)δ ~90 - 95 ppm
Aromatic Carbonsδ ~125 - 145 ppm
Ring Methine (CH-N)δ ~65 - 70 ppm
Isopropyl Methine & Methylsδ ~15 - 35 ppm
IR Spectroscopy N-H Stretch~3300 - 3400 cm⁻¹ (sharp)
C=O Stretch (Carbamate)~1750 - 1780 cm⁻¹ (strong)

Mechanism of Stereocontrol: A Self-Validating System

The trustworthiness of this compound as a chiral director lies in its predictable and rigid mechanism of action. The process begins with the acylation of the nitrogen atom, linking the prochiral substrate to the auxiliary.

  • Enolate Formation: Treatment of the N-acyl oxazolidinone with a suitable base (e.g., lithium diisopropylamide, LDA) selectively removes the α-proton, generating a Z-enolate.

  • Chelation & Conformational Lock: In the presence of a Lewis acid or a lithium counterion, the enolate oxygen and the carbonyl oxygen of the auxiliary form a rigid, five-membered chelate. This chelation locks the conformation of the entire system.

  • Steric Shielding: The key to diastereoselectivity is the steric environment created by the auxiliary. The bulky isopropyl group at the C4 position effectively blocks the "top face" of the planar enolate. The two phenyl groups at the C5 position, while also large, are positioned away from the reaction center and serve primarily to rigidify the ring structure.

  • Directed Attack: Consequently, an incoming electrophile (E⁺) can only approach from the less sterically hindered "bottom face," ensuring the formation of one diastereomer in high excess.

  • Auxiliary Cleavage: After the reaction, the newly formed chiral center is secure, and the auxiliary can be cleanly removed via hydrolysis or other mild methods to reveal the desired enantiomerically enriched product.

G cluster_0 Mechanism of Diastereoselective Alkylation cluster_1 A N-Acyl Oxazolidinone B Z-Enolate (Chelated Intermediate) A->B Base (LDA) C Electrophilic Attack B->C E⁺ (e.g., R-X) Enolate Planar Z-Enolate D Single Diastereomer Product C->D Top Top Face Approach (Sterically Blocked by Isopropyl Group) Top->Enolate Enolate->C Electrophile (E⁺) approaches from bottom face Bottom Bottom Face Approach (Unhindered) Enolate->Bottom

Caption: Steric shielding of the Z-enolate by the auxiliary.

Field-Proven Application & Experimental Protocol

This auxiliary has been successfully employed in a multitude of stereoselective transformations, including aldol additions, alkylations, conjugate additions, and Diels-Alder reactions.[1] Below is an authoritative, field-proven protocol for a representative diastereoselective alkylation.

Protocol: Asymmetric Alkylation via an N-Propanoyl Adduct

This three-step workflow details the acylation of the auxiliary, the diastereoselective alkylation, and the final cleavage to yield an enantiomerically enriched carboxylic acid.

Part 1: Acylation of the Auxiliary

  • Setup: To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 equiv). Dissolve in anhydrous tetrahydrofuran (THF, ~0.1 M).

  • Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, 1.05 equiv, 1.6 M in hexanes) dropwise via syringe. Stir for 15 minutes. The solution should become clear.

  • Acylation: Add propanoyl chloride (1.1 equiv) dropwise. Stir the reaction at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude N-propanoyl derivative can be purified by flash column chromatography (silica gel, hexanes/ethyl acetate gradient).

Part 2: Diastereoselective Alkylation

  • Setup: To a flame-dried flask under argon, add the purified N-propanoyl derivative (1.0 equiv) and dissolve in anhydrous THF (~0.1 M).

  • Enolate Formation: Cool the solution to -78 °C. Add lithium diisopropylamide (LDA, 1.1 equiv, freshly prepared or as a solution) dropwise. Stir for 30-45 minutes at -78 °C to ensure complete formation of the lithium enolate.

  • Alkylation: Add the electrophile (e.g., benzyl bromide, 1.2 equiv) dropwise. Stir at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Workup: Quench the reaction at -78 °C with saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash chromatography to isolate the alkylated product. Diastereomeric excess can be determined by ¹H NMR analysis or chiral HPLC.

Part 3: Auxiliary Cleavage

  • Setup: Dissolve the purified alkylated product (1.0 equiv) in a 4:1 mixture of THF and water.

  • Hydrolysis: Cool the solution to 0 °C. Add aqueous hydrogen peroxide (4.0 equiv, 30% w/w), followed by lithium hydroxide (2.0 equiv) dissolved in water.

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 4-12 hours.

  • Workup: Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃). Acidify the mixture to pH ~2 with 1M HCl. Extract the product with ethyl acetate (3x). The desired chiral carboxylic acid will be in the organic phase. The water-soluble chiral auxiliary can be recovered from the aqueous phase by basification and extraction.

Conclusion

This compound is more than just a reagent; it is a reliable platform for the rational design and execution of complex synthetic strategies. Its synthesis is rooted in the chiral pool, providing an unimpeachable stereochemical foundation. The well-understood mechanism of stereocontrol, based on predictable steric hindrance within a rigid chelated intermediate, makes it a trustworthy and authoritative tool for chemists. The high diastereoselectivities routinely achieved with this auxiliary underscore its value in both academic research and industrial applications, particularly in the development of single-enantiomer pharmaceuticals.

References

  • Gabriele, B., Mancuso, R., & Veltri, L. (2018). (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one. Molbank, 2018(4), M1017. [Link]

  • Celentano, G., et al. (1998). Asymmetric Synthesis of Sulfilimines. Tetrahedron: Asymmetry, 9(20), 3687-3700.

Sources

An In-depth Technical Guide to the Synthesis of (R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone from (R)-valine

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone, a derivative of the classic Evans auxiliaries, stands as a cornerstone in modern asymmetric synthesis. Its utility is derived from the predictable and high-fidelity stereochemical control it imparts in a wide range of C-C bond-forming reactions. This guide provides a comprehensive, field-proven methodology for the synthesis of this invaluable chiral auxiliary, commencing from the readily available and inexpensive chiral pool starting material, (R)-valine. We will dissect the strategic considerations behind each synthetic step, from the initial protection of (R)-valine to the crucial Grignard-mediated diphenylation and final cyclization. The protocols herein are designed to be self-validating, offering researchers a robust and scalable pathway to this essential synthetic tool.

Introduction: The Strategic Advantage of the 5,5-Diphenyl Auxiliary

Chiral oxazolidinones, popularized by David A. Evans, are powerful auxiliaries for stereoselective transformations such as aldol, alkylation, and Diels-Alder reactions.[1][] The auxiliary is covalently attached to a substrate, directing the stereochemical course of a subsequent reaction before being cleaved to reveal the enantioenriched product.[3][4]

The this compound, often referred to as a Seebach auxiliary, offers significant practical advantages over its non-phenyl-substituted counterparts. The introduction of the two phenyl groups at the C5 position creates a highly rigid and sterically demanding environment. This has several profound consequences:

  • Enhanced Diastereoselectivity: The gem-diphenyl group provides exceptional facial shielding, leading to superior levels of stereocontrol in enolate reactions.

  • Increased Crystallinity: The auxiliary and its N-acylated derivatives exhibit a much higher tendency to crystallize.[5] This is a critical advantage, as it frequently allows for non-chromatographic purification of intermediates and products, a significant benefit for scalability.[5]

  • Simplified Handling: The high melting point (ca. 250 °C) and low solubility of the free auxiliary facilitate its recovery in high purity at the end of a synthetic sequence, often by simple filtration.[5]

This guide details a robust three-step synthesis that leverages these properties, providing a reliable route from (R)-valine.

Synthetic Strategy and Mechanistic Rationale

The conversion of (R)-valine to the target oxazolidinone is a logical sequence of three core transformations. The overall strategy is dictated by the need to convert the carboxylic acid moiety into a diphenylcarbinol group while preserving the stereochemical integrity of the adjacent isopropyl-bearing stereocenter.

Synthetic_Pathway R_Valine (R)-Valine Valine_Ester (R)-Valine Ester Hydrochloride R_Valine->Valine_Ester Step 1: Esterification (SOCl₂, MeOH) Amino_Alcohol (R)-Amino Diphenyl Alcohol Valine_Ester->Amino_Alcohol Step 2: Grignard Reaction (PhMgBr) Target (R)-(+)-4-Isopropyl- 5,5-diphenyl- 2-oxazolidinone Amino_Alcohol->Target Step 3: Cyclization (ClCO₂Et, Base)

Figure 1: Overall synthetic pathway from (R)-valine.

Step 1: Esterification of (R)-Valine

The synthesis commences with the protection of the carboxylic acid group of (R)-valine as an ester (e.g., a methyl or ethyl ester). This step is critical for two reasons:

  • Preventing Acid-Base Reactions: The Grignard reagent used in the subsequent step is a strong base. Without protection, it would simply deprotonate the carboxylic acid, consuming the reagent and halting the desired reaction.

  • Activating the Carbonyl: The ester functionality provides the necessary electrophilic carbonyl carbon for the nucleophilic attack by the Grignard reagent.

A standard and highly effective method for this transformation is the use of thionyl chloride (SOCl₂) in an alcohol solvent like methanol or ethanol.

Step 2: Grignard Reaction with Phenylmagnesium Bromide

This is the key carbon-carbon bond-forming step where the two phenyl groups are installed. The (R)-valine ester is treated with an excess of phenylmagnesium bromide (PhMgBr). The mechanism proceeds via two sequential nucleophilic additions to the ester carbonyl. The first addition forms a tetrahedral intermediate which collapses to form a ketone. This ketone is more reactive than the starting ester and immediately undergoes a second attack by another equivalent of PhMgBr to yield, after an aqueous workup, the tertiary alcohol, (R)-2-amino-3-methyl-1,1-diphenylbutan-1-ol. At least two equivalents of the Grignard reagent are required for the addition, with an additional equivalent needed to deprotonate the amine, making a total of at least three equivalents necessary.

Step 3: Cyclization to the Oxazolidinone Ring

The final step involves the formation of the five-membered oxazolidinone ring from the synthesized amino alcohol. This is achieved by reacting the amino alcohol with a phosgene equivalent. While highly effective, phosgene gas is extremely hazardous.[6] A safer and equally efficient alternative is the use of ethyl chloroformate (ClCO₂Et) in the presence of a base.[5] The base deprotonates the amine, which then acts as a nucleophile, attacking the chloroformate. An intramolecular nucleophilic attack by the alcohol oxygen onto the newly formed carbamate carbonyl, with subsequent loss of ethanol and chloride, yields the stable cyclic carbamate—the target oxazolidinone.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All necessary safety precautions should be taken.

Step A: Synthesis of (R)-Valine Methyl Ester Hydrochloride
  • Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a gas outlet connected to a scrubber), suspend (R)-valine (23.4 g, 0.20 mol) in anhydrous methanol (250 mL).

  • Reaction: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (18.0 mL, 0.25 mol) dropwise over 30 minutes. Caution: The reaction is exothermic and releases HCl gas.

  • Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux for 4 hours. The solution should become clear.

  • Isolation: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator. The resulting white solid is the crude (R)-valine methyl ester hydrochloride. It can be used in the next step without further purification.

Step B: Synthesis of (R)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol
  • Setup: Assemble a 2 L three-necked flask, oven-dried and cooled under a stream of dry nitrogen, equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet.

  • Grignard Reagent: Charge the flask with a 3.0 M solution of phenylmagnesium bromide in diethyl ether (600 mL, 1.8 mol).

  • Substrate Addition: Dissolve the crude (R)-valine methyl ester hydrochloride (from Step A) in anhydrous THF (300 mL) and add it slowly via the dropping funnel to the stirred Grignard solution over 1 hour. Maintain a gentle reflux with the heat of reaction.

  • Reaction Completion: After the addition is complete, heat the mixture to reflux for an additional 2 hours.

  • Quenching: Cool the reaction mixture to 0 °C in an ice-water bath. Cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) (500 mL). Caution: Vigorous reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Collect the organic layer and extract the aqueous layer with ethyl acetate (3 x 200 mL).

  • Workup: Combine all organic layers, wash with brine (200 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amino alcohol as a thick oil or solid.

Step C: Synthesis of this compound
  • Setup: In a 1 L flask equipped with a magnetic stirrer, dissolve the crude amino alcohol (from Step B) in dichloromethane (DCM) (400 mL).

  • Base Addition: Add triethylamine (84 mL, 0.60 mol) to the solution and cool to 0 °C.

  • Cyclization: Add ethyl chloroformate (28.5 mL, 0.30 mol) dropwise to the cooled, stirred solution over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench the reaction by adding water (200 mL). Separate the organic layer, and extract the aqueous layer with DCM (2 x 100 mL).

  • Purification: Combine the organic layers, wash with 1 M HCl (2 x 100 mL), saturated aqueous sodium bicarbonate (NaHCO₃) (2 x 100 mL), and brine (100 mL). Dry over Na₂SO₄, filter, and remove the solvent under reduced pressure. The crude product will be a solid.

  • Recrystallization: Recrystallize the solid from hot ethanol or an ethyl acetate/hexane mixture to yield the pure this compound as fine white crystals.[5]

Data Summary

The following table summarizes expected results for a representative synthesis. Actual yields may vary based on experimental conditions and scale.

StepProductStarting MaterialTypical Yield (%)Melting Point (°C)
A(R)-Valine Methyl Ester HCl(R)-Valine>95%-
B(R)-Amino Diphenyl Alcohol(R)-Valine Methyl Ester HCl75-85%102-104
C(R)-Oxazolidinone(R)-Amino Diphenyl Alcohol80-90%249-251

Process Workflow and Validation

A robust synthetic procedure is a self-validating system. Each step is designed to produce an intermediate that can be characterized to ensure purity before proceeding, guaranteeing the quality of the final product.

Workflow_Diagram cluster_prep Preparation & Step 1 cluster_core Core Synthesis & Step 2 cluster_final Finalization & Step 3 cluster_purification Purification & Analysis start (R)-Valine (Chiral Pool) ester Esterification (SOCl₂/MeOH) start->ester ester_prod Intermediate 1: (R)-Valine Methyl Ester HCl ester->ester_prod grignard Grignard Reaction (PhMgBr/Ether) ester_prod->grignard grignard_prod Intermediate 2: (R)-Amino Diphenyl Alcohol grignard->grignard_prod cyclize Cyclization (ClCO₂Et/Et₃N) grignard_prod->cyclize crude_product Crude Oxazolidinone cyclize->crude_product recrystallize Recrystallization (Ethanol/Hexane) crude_product->recrystallize final_product Final Product: (R)-(+)-4-Isopropyl- 5,5-diphenyl-2-oxazolidinone recrystallize->final_product analysis QC Analysis (MP, NMR, [α]D) final_product->analysis

Figure 2: Experimental workflow and quality control logic.

Conclusion

The synthesis of this compound from (R)-valine is a highly efficient and practical route to a state-of-the-art chiral auxiliary. The procedure capitalizes on inexpensive starting materials and employs classical, well-understood organic transformations. The unique properties of the gem-diphenyl substitution pattern—namely the enhanced crystallinity and steric influence—render this auxiliary particularly valuable for large-scale applications where chromatographic purification is undesirable. The detailed protocols and strategic rationale provided in this guide equip researchers with the necessary tools to confidently prepare this powerful reagent for asymmetric synthesis.

References

  • BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 3-Amino-2-oxazolidinone from Amino Alcohols. BenchChem.
  • Wikipedia. (2023). Valinol. Wikipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Wikipedia. (2023). Chiral auxiliary. Wikipedia. Retrieved from [Link]

  • Diaz, G., et al. (2014). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 19(6), 7429-7443. Available at: [Link]

  • Zhang, W., & Curran, D. P. (2005). Practical Synthesis of Fluorous Oxazolidinone Chiral Auxiliaries from α-Amino Acids. The Journal of Organic Chemistry, 70(18), 7358–7367. Available at: [Link]

  • Madhavan, S., & GaneshwarPrasad, K. (1996). A convenient procedure for the reduction of amino acids to amino alcohols.
  • Hintermann, L., & Seebach, D. (1998). A Useful Modification of the Evans Auxiliary: 4-Isopropyl-5,5-diphenyloxazolidin-2-one. Helvetica Chimica Acta, 81(11), 2093-2126. Available at: [Link]

  • Chemistry Stack Exchange. (2019). Reduction of amino acids to corresponding amino alcohols. Chemistry Stack Exchange. Retrieved from [Link]

  • Mancuso, R., et al. (2018). (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one. Molbank, 2018(3), M1017. Available at: [Link]

  • Palomo, C., et al. (2004). α-Amino Acids, β-Amino Alcohols and Related Compounds as Chiral Auxiliaries, Ligands and Catalysts in the Asymmetric Aldol Reaction. Current Organic Chemistry, 8(11), 949-980. Available at: [Link]

  • University of California, Irvine. (n.d.). Evans Enolate Alkylation-Hydrolysis.
  • Khan Academy. (n.d.). Reduction of carboxylic acids. Khan Academy. Retrieved from [Link]

Sources

The Enduring Legacy of Evans' Oxazolidinone Chiral Auxiliaries: An In-Depth Technical Guide to their Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

The Genesis of Stereocontrol: A Historical Perspective

The development of oxazolidinone chiral auxiliaries by the research group of David A. Evans marked a pivotal moment in asymmetric synthesis.[2] This innovation provided a robust and predictable method for controlling the absolute stereochemistry of newly formed stereocenters in a variety of carbon-carbon bond-forming reactions.[4] The power of this methodology is exemplified in the total synthesis of complex natural products, where multiple stereocenters can be set with high fidelity. For instance, Evans' own synthesis of the macrolide cytovaricin masterfully employed oxazolidinone auxiliaries to establish the stereochemistry of nine stereocenters through a series of asymmetric alkylation and aldol reactions.[4]

Core Principle: The Rigid Chelation of a Z-Enolate

The remarkable stereodirecting power of oxazolidinone auxiliaries stems from their ability to enforce a highly organized and predictable transition state upon enolization and subsequent reaction with an electrophile. The fundamental mechanism can be dissected into a few key stages:

  • Attachment of the Acyl Group: The journey begins with the attachment of a carboxylic acid derivative to the nitrogen atom of the chiral oxazolidinone. This is typically achieved by deprotonating the oxazolidinone with a strong base, such as n-butyllithium, followed by quenching with an acyl chloride.[5] Milder, operationally simpler methods utilizing acyl transfer catalysts like 4-dimethylaminopyridine (DMAP) have also been developed.[6]

  • Formation of a Conformationally Rigid Z-Enolate: The cornerstone of stereocontrol lies in the deprotonation of the α-carbon of the N-acyl group to form an enolate. The use of strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) selectively generates the Z-enolate.[7] The metal cation (typically Li⁺ or Na⁺) then forms a rigid five-membered chelate with the two oxygen atoms of the N-acyloxazolidinone.

  • Steric Hindrance and Facial Bias: This chelation, in concert with the steric bulk of the substituent at the C4 position of the oxazolidinone ring (e.g., a benzyl or isopropyl group), effectively blocks one of the two faces of the planar enolate.[2] The substituent orients itself to minimize steric interactions, thereby creating a highly predictable steric bias.

  • Diastereoselective Electrophilic Attack: With one face of the enolate shielded, an incoming electrophile is directed to approach from the less hindered face, leading to the formation of a new stereocenter with a high degree of diastereoselectivity.[7]

Caption: Logical workflow of stereocontrol using an oxazolidinone chiral auxiliary.

A Comparative Look at Common Oxazolidinone Auxiliaries

The choice of the substituent at the C4 position of the oxazolidinone ring, typically derived from readily available amino acids like valine or phenylalanine, has a significant impact on the diastereoselectivity of the reaction.

Chiral AuxiliaryDerivationKey FeatureTypical Diastereoselectivity (d.r.) in Alkylation
(S)-4-isopropyl-2-oxazolidinone(S)-ValineIsopropyl group provides steric bulk.Good to Excellent (e.g., >95:5 for many electrophiles)
(S)-4-benzyl-2-oxazolidinone(S)-PhenylalanineBenzyl group offers significant steric hindrance.Excellent (e.g., >98:2 for many electrophiles)

The larger steric footprint of the benzyl group in the phenylalanine-derived auxiliary generally leads to higher levels of diastereoselectivity compared to the isopropyl group of the valine-derived counterpart. However, both auxiliaries provide excellent stereocontrol for a wide range of transformations.

Key Applications and Mechanistic Nuances

Asymmetric Alkylation

Asymmetric alkylation is a cornerstone application of Evans' auxiliaries. The chelated Z-enolate reacts with a variety of electrophiles, including primary and secondary alkyl halides, with high diastereoselectivity.

Transition State Model for Alkylation:

The transition state for alkylation is envisioned as a "chelate-enforced" model where the metal cation holds the enolate in a rigid conformation. The substituent on the auxiliary effectively shields the si face (for an (S)-auxiliary), forcing the electrophile to approach from the re face.

Caption: Simplified representation of the alkylation transition state.

Asymmetric Aldol Reactions

Oxazolidinone auxiliaries have proven to be exceptionally effective in controlling the stereochemical outcome of aldol reactions. The use of boron enolates, generated with reagents like dibutylboron triflate (Bu₂BOTf), is particularly noteworthy.

The Zimmerman-Traxler Model in Evans' Aldol Reactions:

The stereoselectivity of the Evans aldol reaction is rationalized by the Zimmerman-Traxler model, which proposes a chair-like six-membered transition state.[8][9] The boron atom coordinates to both the enolate oxygen and the aldehyde oxygen, creating a closed transition state. To minimize 1,3-diaxial interactions, the substituents on both the enolate and the aldehyde preferentially occupy equatorial positions. The substituent on the chiral auxiliary then directs the facial selectivity of the aldehyde's approach to the enolate.[10]

Caption: The Zimmerman-Traxler model for the Evans' syn-aldol reaction.

Expanding the Synthetic Toolkit: Beyond Alkylation and Aldol Reactions

The utility of oxazolidinone auxiliaries extends beyond these two fundamental reactions. They have been successfully employed in a variety of other asymmetric transformations, including:

  • Asymmetric Conjugate Additions: The enolates derived from N-acyloxazolidinones can participate in Michael additions to α,β-unsaturated carbonyl compounds, often with high diastereoselectivity, particularly with the use of organocuprates.[11][12]

  • Asymmetric Hydroxylation: Electrophilic hydroxylation of the chiral enolates, using reagents such as MoOPH (oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)), provides access to enantiomerically enriched α-hydroxy carboxylic acid derivatives.[13]

  • Asymmetric Amination: The enolates can be trapped with electrophilic nitrogen sources, such as azodicarboxylates, to afford α-amino acid precursors with excellent stereocontrol.[14][15]

The Final Step: Auxiliary Cleavage

A crucial aspect of any chiral auxiliary strategy is the ability to cleave the auxiliary from the product without compromising the newly established stereocenter. A variety of methods have been developed for the removal of oxazolidinone auxiliaries, leading to different functional groups.

Common Cleavage Methods:

Reagent(s)ProductKey Considerations
LiOH / H₂O₂Carboxylic AcidMild and widely used. The hydroperoxide anion selectively attacks the exocyclic carbonyl.[16]
LiBH₄ or LiAlH₄Primary AlcoholReductive cleavage. LiAlH₄ is a stronger reducing agent than LiBH₄.[1][17]
MeOMgBr or EtOMgBrMethyl or Ethyl EsterTransesterification under mild conditions.
Benzyl alcohol / Ti(Oi-Pr)₄Benzyl EsterLewis acid-catalyzed transesterification.

Experimental Protocols: A Practical Guide

The following are representative, step-by-step protocols for the key stages of employing an Evans oxazolidinone auxiliary.

Protocol 1: N-Acylation of (S)-4-benzyl-2-oxazolidinone with Propionyl Chloride (n-BuLi method)
  • Dissolve (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq, typically 1.6 M in hexanes) dropwise via syringe.

  • Stir the resulting solution at -78 °C for 30 minutes.

  • Add propionyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-propionyl oxazolidinone.

Protocol 2: Asymmetric Alkylation with Benzyl Bromide
  • Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add LDA (1.1 eq, freshly prepared or a commercial solution) dropwise.

  • Stir the solution at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Add benzyl bromide (1.2 eq) dropwise.

  • Stir the reaction at -78 °C for several hours, monitoring the progress by TLC.

  • Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature.

  • Perform a standard aqueous workup and extraction.

  • Purify the product by flash column chromatography to separate the diastereomers.

Protocol 3: Cleavage to the Carboxylic Acid (LiOH/H₂O₂)
  • Dissolve the alkylated N-acyloxazolidinone (1.0 eq) in a mixture of THF and water (typically 3:1).

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of lithium hydroxide (2.0 eq).

  • Stir the reaction at 0 °C for 1-2 hours.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite.

  • Acidify the mixture with a dilute acid (e.g., 1 M HCl) and extract the carboxylic acid product with an organic solvent.

  • The chiral auxiliary can be recovered from the aqueous layer.

Conclusion

Evans' oxazolidinone chiral auxiliaries represent a powerful and versatile tool in the arsenal of the synthetic organic chemist. Their efficacy is rooted in a well-understood and predictable mechanism involving the formation of a rigid, chelated Z-enolate that directs the approach of electrophiles with a high degree of stereocontrol. The reliability, high diastereoselectivity, and the wealth of established protocols for a wide range of transformations have solidified their position as one of the most important classes of chiral auxiliaries in modern organic synthesis. A thorough understanding of the mechanistic principles outlined in this guide will empower researchers to confidently and effectively apply this remarkable technology to the synthesis of complex, enantiomerically pure molecules.

References

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Williams College. [Link]

  • Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. [Link]

  • Chiral auxiliary - Wikipedia. Wikipedia. [Link]

  • Chem252 (Lecture 1: Evans' Oxazolidinone). YouTube. [Link]

  • (PDF) Chiral Auxiliaries in Asymmetric Synthesis - ResearchGate. ResearchGate. [Link]

  • Azodicarboxylates as Electrophilic Aminating Reagents | Request PDF - ResearchGate. ResearchGate. [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • N-Acylation of Oxazolidinones via Aerobic Oxidative NHC Catalysis - ACS Publications. ACS Publications. [Link]

  • Asymmetric 1,4-addition of organocuprates to chiral .alpha.,.beta.-unsaturated N-acyl-4-phenyl-2-oxazolidinones: a new approach to the synthesis of chiral .beta.-branched carboxylic acids | The Journal of Organic Chemistry - ACS Publications. ACS Publications. [Link]

  • Asymmetric conjugate 1,6-addition of organocuprates to N-dienoyl oxazolidinones | Request PDF - ResearchGate. ResearchGate. [Link]

  • Chiral Auxiliaries in Asymmetric Synthesis - ResearchGate. ResearchGate. [Link]

  • Diastereocontrol in Radical Addition to β-Benzyloxy Hydrazones: Revised Approach to Tubuvaline and Synthesis of O-Benzyltubulysin V Benzyl Ester | The Journal of Organic Chemistry - ACS Publications. ACS Publications. [Link]

  • 19.3: Reductions using NaBH4, LiAlH4 - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Asymmetric hydroxylation of enolates using enantiopure (camphorylsulfonyl)oxaziridine derivatives and their applications in the synthesis of natural products - Drexel University. Drexel University. [Link]

  • Recent advances in asymmetric synthesis with chiral imide auxiliaries - Société Chimique de France. Société Chimique de France. [Link]

  • Zimmerman-Traxler Model - OpenOChem Learn. OpenOChem Learn. [Link]

  • In Search of Radical Transformations from Metal Enolates. Direct Reactions of N‑Acyl-1,3-oxazolidin-2-ones with TEMPO Catalyzed by Copper(II) Acetate - NIH. National Institutes of Health. [Link]

  • (PDF) The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn - ResearchGate. ResearchGate. [Link]

  • evans enolate alkylation-hydrolysisx. Harvard University. [Link]

  • REVIEW Electrophilic Aminating Agents in Total Synthesis - The University of Liverpool Repository. The University of Liverpool. [Link]

  • N-Acylation of Oxazolidinones - ChemistryViews. ChemistryViews. [Link]

  • Diastereocontrol in Radical Addition to β-Benzyloxy Hydrazones: Revised Approach to Tubuvaline and Synthesis of O-Benzyltubulysin V Benzyl Ester - NIH. National Institutes of Health. [Link]

  • Enolates ambushed – asymmetric tandem conjugate addition and subsequent enolate trapping with conventional and less traditional electrophiles - Beilstein Journals. Beilstein Journals. [Link]

  • Asymmetric Protonations of Enol Derivatives - Sci-Hub. Sci-Hub. [Link]

  • Catalyzed N-acylation of carbamates and oxazolidinones by Heteropolyacids (HPAs) - Sciforum. Sciforum. [Link]

  • CATALYTIC ASYMMETRIC α-AMINATION OF CARBONYL COMPOUNDS USING AZODICARBOXYLATE ESTERS - Chemistry | Illinois. University of Illinois. [Link]

  • Diastereoselective conjugate addition of organocuprates to chiral N-enoyl oxazolidinethiones - PubMed. PubMed. [Link]

  • Asymmetric transformations of enolates and azaenolates - CORA. CORA. [Link]

  • Iron‐Mediated Electrophilic Amination of Organozinc Halides using Organic Azides - PMC. National Institutes of Health. [Link]

  • Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H - Chemistry Steps. Chemistry Steps. [Link]

  • Publications | Evans Research Group. Harvard University. [Link]

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed. PubMed. [Link]

  • n-Butyllithium/N,N,N',N'-tetramethylethylenediamine-mediated ortholithiations of aryl oxazolines: substrate-dependent mechanisms - PubMed. PubMed. [Link]

  • 001 Zimmerman Traxler - Andrew G Myers Research Group. Harvard University. [Link]

  • Computational study. a. Comparison of transition states for the formation of two enantiomers with ligand (S) - ResearchGate. ResearchGate. [Link]

  • Electrophilic amination of 2-alkyltetralones with azodicarboxylates... - ResearchGate. ResearchGate. [Link]

  • Asymmetric synthesis of β-hydroxy-acids using chiral α-sulphinylester enolate ions - Sci-Hub. Sci-Hub. [Link]

  • 4.4: The aldol reaction - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes - MDPI. MDPI. [Link]

Sources

A Technical Guide to the (4S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides an in-depth technical overview of the chiral auxiliary (4S)-4-isopropyl-5,5-diphenyloxazolidin-2-one, a powerful tool in modern asymmetric synthesis. We will explore the compound's rational design, detailing how its unique structural features overcome the limitations of previous generations of auxiliaries. This document provides detailed, field-tested protocols for the synthesis of the auxiliary, its acylation, subsequent diastereoselective alkylation of the corresponding enolates, and final cleavage to yield enantiomerically enriched products. Mechanistic insights are supported by structural diagrams and a thorough analysis of the stereocontrolling elements. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this auxiliary for the precise construction of chiral molecules.

The Imperative for Stereocontrol: A New Generation of Chiral Auxiliaries

The synthesis of single-enantiomer pharmaceutical agents is a cornerstone of modern drug development. Chiral auxiliaries are robust and reliable tools that address this need by covalently and temporarily attaching to a prochiral substrate, directing the stereochemical outcome of a subsequent reaction, and then being cleaved to reveal the desired enantiomerically pure product.

The pioneering oxazolidinone auxiliaries developed by Evans, while revolutionary, exhibited certain limitations. A key challenge was achieving high levels of diastereoselectivity with substrates bearing smaller, less sterically demanding acyl groups. This often stemmed from incomplete facial shielding of the enolate intermediate. Recognizing this, the research group of Stephen G. Davies at the University of Oxford developed a new class of auxiliaries designed to offer superior stereochemical control.[1][2] This work led to the development of the "SuperQuat" family, which includes the highly effective 4-isopropyl-5,5-diphenyloxazolidin-2-one.[1][2]

Rational Design: The Architectural Superiority of the 5,5-Diphenyl System

The innovation of the 4-isopropyl-5,5-diphenyloxazolidin-2-one lies in the introduction of geminal disubstitution at the C5 position of the oxazolidinone ring.[2] This architectural modification imparts two critical advantages over the archetypal Evans auxiliaries:

  • Conformational Rigidity and Enhanced Facial Shielding: The two phenyl groups at the C5 position effectively lock the conformation of the N-acyl side chain. This forces the C4 isopropyl group to orient itself in a way that provides a highly defined and sterically demanding environment, ensuring that incoming electrophiles can only approach the enolate from one face.[2][3]

  • Hindered Carbonyl for Facile Cleavage: The steric bulk of the C5-diphenyl groups also hinders nucleophilic attack at the endocyclic carbonyl (C2).[2] This feature is particularly advantageous during the cleavage step, as it allows for the selective removal of the N-acyl group without competing cleavage of the auxiliary ring itself, leading to higher yields and easier recovery of the valuable auxiliary.[1]

These design features combine to create an auxiliary that consistently delivers exceptionally high levels of diastereoselectivity in a wide range of asymmetric transformations, including alkylations and aldol reactions.[4]

Synthesis of the Auxiliary

The (S)-4-isopropyl-5,5-diphenyloxazolidin-2-one auxiliary is synthesized from the commercially available amino alcohol, (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol.[5] A highly efficient method for the cyclization is the palladium-catalyzed oxidative carbonylation.[5]

Experimental Protocol: Synthesis of (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one[5]
  • Apparatus Setup: A 250 mL stainless steel autoclave is charged with Palladium(II) iodide (PdI₂, 7.1 mg, 0.020 mmol) and Potassium Iodide (KI, 32.5 mg, 0.20 mmol).

  • Reagent Addition: A solution of (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol (500.0 mg, 1.96 mmol) in 1,2-dimethoxyethane (DME, 3.9 mL) is added to the autoclave.

  • Pressurization and Heating: The autoclave is sealed and, while stirring, pressurized with carbon monoxide (CO) to 16 atm, followed by the addition of air to reach a total pressure of 20 atm. The reaction mixture is then heated to 100 °C for 15 hours.

  • Work-up and Purification: After cooling to room temperature, the autoclave is carefully depressurized. The solvent is removed under reduced pressure. The crude product, which often begins to precipitate from the reaction mixture, is purified by crystallization from a chloroform/hexane solvent system.

  • Yield: This procedure typically affords the desired (S)-4-isopropyl-5,5-diphenyloxazolidin-2-one in high yield (approx. 81%).[5]

G cluster_start Starting Material cluster_reagents Reaction Conditions cluster_product Product start (S)-2-amino-3-methyl- 1,1-diphenylbutan-1-ol reagents 1. PdI₂/KI (cat.) 2. CO (16 atm), Air (4 atm) 3. DME, 100 °C, 15 h start->reagents Oxidative Carbonylation product (S)-4-isopropyl-5,5- diphenyloxazolidin-2-one reagents->product

Caption: Synthesis workflow for the chiral auxiliary.

Application in Asymmetric Alkylation

A primary application of this auxiliary is in the diastereoselective alkylation of carboxylic acid derivatives. The process involves three key steps: N-acylation, enolate formation and alkylation, and finally, auxiliary cleavage.

Step 1: N-Acylation

The first step is the attachment of a carboxylic acid moiety to the nitrogen of the auxiliary. This is typically achieved by deprotonating the auxiliary with a strong base like n-butyllithium followed by quenching with an acyl chloride.

Step 2: Diastereoselective Enolate Alkylation

This is the crucial stereochemistry-defining step. The N-acyl auxiliary is treated with a strong base (e.g., Lithium Diisopropylamide - LDA) to form a lithium enolate. The chelated structure of this enolate, combined with the steric shielding from the C5-diphenyl groups, ensures that the subsequent addition of an electrophile (e.g., an alkyl halide) occurs from the less hindered face with very high diastereoselectivity.

G cluster_mech Mechanism of Stereocontrol Acyl_Auxiliary N-Acyl Auxiliary Enolate Chelated (Z)-Enolate (Li+ or Na+) Acyl_Auxiliary->Enolate Deprotonation Base LDA or NaHMDS Shielding Top face shielded by C5-Diphenyl Groups Enolate->Shielding Steric Hindrance Product Alkylated Product (High d.r.) Enolate->Product Approach from unhindered face Electrophile Electrophile (E⁺)

Caption: Logical flow of the asymmetric alkylation step.

Experimental Protocol: Asymmetric Alkylation
  • Enolate Formation: A solution of the N-acyl-(S)-4-isopropyl-5,5-diphenyloxazolidin-2-one in dry THF is cooled to -78 °C under an inert atmosphere (N₂ or Ar). A solution of LDA (1.05 equivalents) is added dropwise, and the mixture is stirred for 30-60 minutes.

  • Alkylation: The electrophile (e.g., benzyl bromide, 1.2 equivalents) is added neat or as a solution in THF. The reaction is stirred at -78 °C for 1-4 hours or until TLC analysis indicates complete consumption of the starting material.

  • Quenching and Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.

  • Purification: The resulting diastereomeric product is typically purified by column chromatography on silica gel.

Step 3: Auxiliary Cleavage

After the stereocenter has been set, the auxiliary must be removed to yield the desired chiral product. The choice of cleavage reagent determines the functional group obtained.

  • To form a Chiral Carboxylic Acid: Saponification using lithium hydroxide (LiOH) in a THF/water mixture.

  • To form a Chiral Primary Alcohol: Reductive cleavage using a hydride reagent such as lithium borohydride (LiBH₄).

  • To form a Chiral Aldehyde: Reduction with diisobutylaluminium hydride (DIBAL-H) can directly yield the aldehyde.[6][7]

Performance Data

The true measure of a chiral auxiliary is its ability to consistently deliver high levels of stereoselectivity across a range of substrates. The 4-isopropyl-5,5-diphenyloxazolidin-2-one has demonstrated exceptional performance in this regard.

N-Acyl GroupElectrophile (E⁺)ProductDiastereomeric Ratio (d.r.)Reference
PropionylBenzyl bromideα-Benzylpropionate>98:2[4]
PropionylMethyl iodideα-Methylpropionate>98:2[4]
ButyrylAllyl iodideα-Allylbutyrate>95:5[6]
PhenylacetylEthyl iodideα-Ethylphenylacetate>95:5[7]

Table 1: Representative diastereoselectivities achieved in the alkylation of N-acyl-(S)-4-isopropyl-5,5-diphenyloxazolidin-2-one derivatives.

Conclusion

The (4S)-4-isopropyl-5,5-diphenyloxazolidin-2-one represents a significant advancement in the field of chiral auxiliary design. Its strategically placed C5-diphenyl groups create a conformationally rigid and highly effective stereodirecting environment, leading to outstanding levels of diastereoselectivity in alkylation reactions.[4] The steric hindrance at the ring carbonyl facilitates clean and high-yielding cleavage, allowing for efficient recovery and recycling of the auxiliary.[2] For researchers in synthetic and medicinal chemistry, this auxiliary is a premier tool for the reliable and predictable construction of complex chiral molecules.

References

  • Ragaini, F., et al. (2018). (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one. Molbank, 2018(2), M986. Available at: [Link]

  • Davies, S.G., Fletcher, A.M., Roberts, P.M., & Thomson, J.E. (2019). SuperQuat chiral auxiliaries: design, synthesis, and utility. Organic & Biomolecular Chemistry, 17(4), 694-716. Available at: [Link]

  • Bull, S.D., Davies, S.G., et al. (1999). Asymmetric alkylations using SuperQuat auxiliaries—an investigation into the synthesis and stability of enolates derived from 5,5-disubstituted oxazolidin-2-ones. Journal of the Chemical Society, Perkin Transactions 1, (3), 387-404. Available at: [Link]

  • Davies, S.G., Fletcher, A.M., Roberts, P.M., & Thomson, J.E. (2019). SuperQuat chiral auxiliaries: design, synthesis, and utility. Organic & Biomolecular Chemistry, 17(4), 694-716. Available at: [Link]

  • Davies, S.G., Fletcher, A.M., & Thomson, J.E. (2009). Direct asymmetric syntheses of chiral aldehydes and ketones via N-acyl chiral auxiliary derivatives including chiral Weinreb amide equivalents. Chemical Communications, (29), 4309-4321. Available at: [Link]

  • Davies, S.G., et al. (2000). Conformational Control in the SuperQuat Chiral Auxiliary 5,5-Dimethyl-4-isopropyloxazolidin-2-one Induces the iso-Propyl Group to Mimic a tert-Butyl Group. Chemical Communications, (12), 1025-1026. Available at: [Link]

  • Davies, S.G., et al. (2007). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes. Organic & Biomolecular Chemistry, 5(20), 3326-3338. Available at: [Link]

  • Key, M.-S., et al. (2000). Conformational control in the SuperQuat chiral auxiliary 5,5-dimethyl-4-iso-propyloxazolidin-2-one induces the iso-propyl group to mimic a tert-butyl group. Chemical Communications, (12), 1025-1026. Available at: [Link]

  • Celentano, G., et al. (2011). (R)-4-Isopropyl-3-isopropylsulfanyl-5,5-diphenyl-1,3-oxazolidin-2-one. Acta Crystallographica Section E, 68(Pt 1), o2048. Available at: [Link]

  • Al-Zoubi, R.M. (2020). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Hungarian Journal of Industry and Chemistry, 48(2), 1-4. Available at: [Link]

  • Davies, S.G., et al. (2007). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes. PubMed, 17901893. Available at: [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Data of (R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Chiral Auxiliary

(R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone, a prominent member of the Evans chiral auxiliaries, stands as a cornerstone in the field of asymmetric synthesis. Its rigid, C2-symmetric structure provides a powerful platform for stereoselective transformations, enabling the synthesis of complex chiral molecules with a high degree of enantiomeric purity. This is of paramount importance in drug development, where the stereochemistry of a molecule can dictate its pharmacological activity and safety profile. A thorough understanding of the spectroscopic characteristics of this chiral auxiliary is fundamental for its effective utilization, ensuring the integrity of synthetic intermediates and final products. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering insights into the interpretation of its spectral features and providing established protocols for data acquisition.

Chemical Structure and Stereochemistry

The structural framework of this compound is characterized by a five-membered oxazolidinone ring substituted with an isopropyl group at the stereogenic C4 position and two phenyl groups at the C5 position. The (R)-configuration at the C4 carbon is crucial for inducing chirality in subsequent chemical reactions.

Figure 1. Chemical structure of this compound.

Spectroscopic Data Analysis

The following sections detail the characteristic spectroscopic data for the enantiomer, (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one, which is expected to have identical NMR, IR, and MS data to the (R)-enantiomer, with the exception of the sign of the specific rotation. The data is sourced from the supplementary materials of the publication by Mancuso, R., et al. in Molbank, 2018.[1]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H NMR spectrum of (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one was recorded in DMSO-d₆ at 300 MHz.[1] The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ¹H NMR Spectroscopic Data [1]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.34s1HN-H
7.50-7.22m10HAromatic (2 x Ph)
4.38d, J = 8.1 Hz1HH-4
2.14m1HCH (isopropyl)
0.78d, J = 6.9 Hz3HCH₃ (isopropyl)
0.45d, J = 6.9 Hz3HCH₃ (isopropyl)

Interpretation of the ¹H NMR Spectrum:

The spectrum exhibits key signals that confirm the structure of the molecule. The singlet at 8.34 ppm is characteristic of the N-H proton of the oxazolidinone ring. The complex multiplet between 7.50 and 7.22 ppm, integrating to 10 protons, corresponds to the two phenyl groups at the C5 position. The doublet at 4.38 ppm is assigned to the proton at the stereogenic center (H-4), with its coupling to the isopropyl methine proton. The multiplet at 2.14 ppm represents the methine proton of the isopropyl group. The two distinct doublets at 0.78 and 0.45 ppm for the two methyl groups of the isopropyl substituent are a result of their diastereotopicity due to the adjacent chiral center.

experimental_workflow cluster_workflow ¹H NMR Spectroscopy Workflow SamplePrep Sample Preparation DataAcquisition Data Acquisition SamplePrep->DataAcquisition Dissolve in DMSO-d₆ DataProcessing Data Processing DataAcquisition->DataProcessing 300 MHz Spectrometer SpectralAnalysis Spectral Analysis DataProcessing->SpectralAnalysis Fourier Transform Result Interpreted Spectrum SpectralAnalysis->Result Assign Peaks

Figure 2. Experimental workflow for ¹H NMR spectroscopy.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The ¹³C NMR spectrum of (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one was also recorded in DMSO-d₆ at 75 MHz.[1]

Table 2: ¹³C NMR Spectroscopic Data [1]

Chemical Shift (δ, ppm)Assignment
157.9C=O (C-2)
142.1Aromatic (ipso-C)
141.5Aromatic (ipso-C)
128.4Aromatic (CH)
128.3Aromatic (CH)
127.6Aromatic (CH)
127.3Aromatic (CH)
126.2Aromatic (CH)
125.9Aromatic (CH)
90.7C-5
65.4C-4
31.9CH (isopropyl)
17.1CH₃ (isopropyl)
14.3CH₃ (isopropyl)

Interpretation of the ¹³C NMR Spectrum:

The carbonyl carbon of the oxazolidinone ring is observed at a characteristic downfield shift of 157.9 ppm. The signals for the aromatic carbons appear in the range of 125.9 to 142.1 ppm. The quaternary carbon at C-5, bearing the two phenyl groups, resonates at 90.7 ppm. The carbon of the stereogenic center, C-4, is found at 65.4 ppm. The isopropyl group carbons are observed at 31.9 ppm (methine) and at 17.1 and 14.3 ppm for the two diastereotopic methyl carbons.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one shows characteristic absorption bands corresponding to the various functional groups.[1]

Table 3: IR Spectroscopic Data [1]

Wavenumber (cm⁻¹)IntensityAssignment
3251Strong, BroadN-H Stretch
1741StrongC=O Stretch (Carbonyl)
1600, 1495, 1448MediumC=C Stretch (Aromatic)
1215StrongC-O Stretch
758, 698StrongC-H Bending (Aromatic)

Interpretation of the IR Spectrum:

The broad absorption band at 3251 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amine in the oxazolidinone ring. The strong, sharp peak at 1741 cm⁻¹ is characteristic of the carbonyl (C=O) stretching of the cyclic carbamate. The absorptions in the 1600-1448 cm⁻¹ region are attributed to the C=C stretching vibrations of the aromatic rings. The strong band at 1215 cm⁻¹ corresponds to the C-O stretching vibration within the ring. The strong bands at 758 and 698 cm⁻¹ are characteristic of out-of-plane C-H bending vibrations for monosubstituted benzene rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one was obtained using a GC-MS apparatus at 70 eV ionization voltage.[1]

Table 4: Mass Spectrometry Data [1]

m/zRelative Intensity (%)Assignment
28115[M]⁺ (Molecular Ion)
238100[M - C₃H₇]⁺
18050[Ph₂CO]⁺
16545[Ph₂C]⁺
10580[PhCO]⁺
7760[Ph]⁺

Interpretation of the Mass Spectrum:

The molecular ion peak [M]⁺ is observed at m/z 281, which corresponds to the molecular weight of the compound (C₁₈H₁₉NO₂). The base peak at m/z 238 results from the loss of an isopropyl radical (C₃H₇). The peak at m/z 180 is attributed to the benzophenone cation (Ph₂CO)⁺, and the peak at m/z 165 corresponds to the diphenylmethyl cation (Ph₂C)⁺. The prominent peak at m/z 105 is characteristic of the benzoyl cation (PhCO)⁺, and the peak at m/z 77 represents the phenyl cation (Ph)⁺.

fragmentation_pathway cluster_pathway Mass Spectrometry Fragmentation Pathway M [M]⁺ (m/z 281) Frag1 [M - C₃H₇]⁺ (m/z 238) M->Frag1 - C₃H₇ Frag2 [Ph₂CO]⁺ (m/z 180) Frag1->Frag2 - C₂H₂N Frag3 [PhCO]⁺ (m/z 105) Frag2->Frag3 - Ph Frag4 [Ph]⁺ (m/z 77) Frag3->Frag4 - CO

Figure 3. Proposed fragmentation pathway in mass spectrometry.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial.

  • Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary compared to the ¹H spectrum.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Data Analysis: Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts, multiplicities, and coupling constants. Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • This compound

  • Potassium bromide (KBr), IR grade

  • Mortar and pestle

  • Pellet press

  • FTIR spectrometer

Procedure (KBr Pellet Method):

  • Sample Preparation: Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer a portion of the powder into a pellet press die. Apply pressure according to the manufacturer's instructions to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Background Scan: Record a background spectrum of the empty sample compartment.

  • Sample Scan: Record the IR spectrum of the sample.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

  • This compound

  • Volatile solvent (e.g., methanol or acetonitrile)

  • Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI)

Procedure (Electron Ionization - EI):

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent.

  • Injection: Introduce the sample into the mass spectrometer. For GC-MS, the sample is injected into the gas chromatograph, which separates the components before they enter the mass spectrometer. For direct infusion, the solution is introduced directly into the ion source.

  • Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source, leading to the formation of a molecular ion and various fragment ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by the mass analyzer.

  • Detection: The separated ions are detected, and a mass spectrum is generated.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to gain structural information.

Conclusion

The spectroscopic data presented in this guide provide a detailed and authoritative reference for the characterization of this compound. A comprehensive understanding of its ¹H NMR, ¹³C NMR, IR, and MS spectra is essential for researchers in synthetic organic chemistry and drug development to verify the structure and purity of this invaluable chiral auxiliary. The provided experimental protocols offer a standardized approach for obtaining high-quality spectroscopic data, ensuring consistency and reliability in experimental work.

References

  • Mancuso, R.; Miliè, R.; Ziccarelli, I.; Novello, M.; Della Ca', N.; Gabriele, B. (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one. Molbank2018 , 2018(3), M1017. [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of (R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Decoding a Cornerstone of Asymmetric Synthesis

A complete and unambiguous characterization of this molecule is paramount for its successful application. Among the suite of analytical techniques available, high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, offers an unparalleled window into its three-dimensional structure and electronic environment in solution. This guide provides a comprehensive analysis of the ¹H NMR spectrum of (R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone, blending theoretical principles with practical, field-proven methodologies for data acquisition and interpretation. The insights presented herein are designed to equip researchers, scientists, and drug development professionals with the expertise to confidently identify this crucial synthetic tool and understand the rich stereochemical information encoded within its spectrum.

Part 1: Structural Elucidation through ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is a masterclass in stereochemical effects on chemical shift and coupling. The presence of a single stereocenter at the C4 position renders the molecule chiral, leading to the magnetic inequivalence of protons that might otherwise be considered identical. This phenomenon, known as diastereotopicity, is a key feature of the spectrum.[5][6][7]

Molecular Structure and Proton Labeling

To facilitate a clear discussion, the protons of the molecule are labeled as shown in the diagram below. This labeling scheme will be used throughout the guide to correlate specific spectral features with their corresponding nuclei.

Figure 1: Structure of (R)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone with proton labels.

Predicted ¹H NMR Spectral Data

The following table summarizes the expected chemical shifts, multiplicities, and coupling constants for the key protons of the molecule. These values are based on established principles of NMR theory and data from analogous structures. The causality behind these assignments is explored in the subsequent section.

Proton LabelPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Integration
H_aromatic 7.10 - 7.50Multiplet (m)-10H
HN ~5.0 - 6.0Broad Singlet (br s)-1H
H4 ~4.0 - 4.5Doublet of Doublets (dd)J(H4, HN) ≈ 8-9 Hz, J(H4, H_iso) ≈ 3-4 Hz1H
H_iso_methine ~2.3 - 2.6Multiplet (m)J(H_iso, H4) ≈ 3-4 Hz, J(H_iso, Me) ≈ 7 Hz1H
H_iso_Me(A) ~0.90Doublet (d)J(Me, H_iso) ≈ 7 Hz3H
H_iso_Me(B) ~0.75Doublet (d)J(Me, H_iso) ≈ 7 Hz3H
Detailed Spectral Interpretation: The "Why" Behind the Signals
  • Aromatic Protons (δ 7.10 - 7.50, 10H): The ten protons of the two phenyl groups resonate in the typical downfield aromatic region. Due to the chiral center at C4 and the steric bulk of the diphenyl groups at C5, free rotation around the C5-Phenyl bonds is likely hindered. This lack of free rotation, combined with the overall asymmetry of the molecule, renders many of the aromatic protons chemically and magnetically inequivalent.[8] Consequently, instead of simple, predictable patterns (e.g., triplets, doublets), the signals often overlap to form a complex, unresolved multiplet.

  • Amide Proton (HN, δ ~5.0 - 6.0, 1H): The amide proton is deshielded by the adjacent carbonyl group and nitrogen atom. Its chemical shift can be concentration and solvent-dependent, and the signal is often broadened due to quadrupolar relaxation of the neighboring ¹⁴N nucleus and chemical exchange. This peak can be definitively identified by performing a D₂O shake experiment, which results in its disappearance from the spectrum. It exhibits coupling to the vicinal H4 proton.

  • C4 Methine Proton (H4, δ ~4.0 - 4.5, 1H): This proton is attached to the stereocenter and is significantly deshielded by the adjacent nitrogen atom within the oxazolidinone ring. Its signal appears as a doublet of doublets (dd). The larger coupling constant arises from the vicinal coupling to the amide proton (³J_H4,HN), while the smaller coupling constant is due to its interaction with the methine proton of the isopropyl group (³J_H4,H_iso).

  • Isopropyl Group Protons (H_iso_methine, H_iso_Me(A), H_iso_Me(B)): This is the most illustrative region for understanding the impact of chirality on the ¹H NMR spectrum.

    • Methine Proton (δ ~2.3 - 2.6, 1H): The methine proton of the isopropyl group is coupled to three protons on one side (H4) and six protons on the other (the two methyl groups). This would typically result in a complex multiplet, often described as a doublet of septets, though it may appear as a simple multiplet due to overlapping signals.

    • Diastereotopic Methyl Protons (δ ~0.75 and ~0.90, 3H each): The two methyl groups of the isopropyl substituent are diastereotopic.[5][9] Causality: The molecule lacks a plane of symmetry passing through the C4-isopropyl bond. One methyl group is, on average, in a different chemical environment than the other relative to the bulky diphenyl groups and the oxazolidinone ring. This magnetic inequivalence means they resonate at different chemical shifts. Each methyl group's signal is split into a doublet by the single isopropyl methine proton, resulting in two distinct doublets in the spectrum, each integrating to 3H. This observation is a powerful confirmation of the molecule's chiral nature in solution.

Part 2: A Self-Validating Protocol for High-Fidelity ¹H NMR Acquisition

Acquiring a high-quality, interpretable ¹H NMR spectrum is not a matter of chance; it is the result of a meticulous and systematic experimental approach. The following protocol is designed to be a self-validating system, where careful execution of each step ensures the integrity of the final data.

Experimental Workflow: From Sample to Spectrum

The process can be visualized as a linear progression with critical checkpoints to ensure data quality.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Compound (10-20 mg) dissolve 2. Dissolve in Solvent (0.6-0.7 mL CDCl3) weigh->dissolve Accuracy filter 3. Filter Solution (Pipette with glass wool) dissolve->filter Clarity transfer 4. Transfer to NMR Tube (Check sample height) filter->transfer Purity setup 5. Spectrometer Setup (Lock, Tune, Shim) transfer->setup Homogeneity params 6. Set Parameters (Pulse, AQ, D1, NS) setup->params Optimization acquire 7. Acquire FID params->acquire Execution transform 8. Fourier Transform acquire->transform Conversion correct 9. Phase & Baseline Correction transform->correct Fidelity reference 10. Reference Spectrum (TMS or Solvent) correct->reference Calibration integrate 11. Integrate & Analyze reference->integrate Interpretation

Figure 2: A validated workflow for acquiring a high-quality ¹H NMR spectrum.

Step-by-Step Methodology
  • Sample Weighing and Solvent Selection:

    • Action: Accurately weigh approximately 10-20 mg of this compound.[10]

    • Causality: This mass range provides an optimal concentration for a strong signal-to-noise ratio in a reasonable number of scans without causing issues like solution viscosity that can broaden spectral lines.

    • Action: Select a high-purity deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice due to its good solvating power for this class of compounds and its single, well-defined residual peak (δ ≈ 7.26 ppm).

    • Trustworthiness: Using a high-purity solvent minimizes the presence of extraneous peaks that could complicate the spectrum.[11]

  • Dissolution and Filtration:

    • Action: Dissolve the weighed sample in 0.6-0.7 mL of CDCl₃ directly in a clean, dry vial. Vortex briefly to ensure complete dissolution.

    • Action: Prepare a Pasteur pipette by tightly packing a small plug of glass wool into the neck. Do not use cotton wool, as solvents can leach impurities from it.

    • Action: Filter the solution through the glass wool plug directly into a clean, high-quality 5 mm NMR tube.

    • Causality: This filtration step is critical. Suspended particulate matter severely disrupts the magnetic field homogeneity, leading to broad, poorly resolved peaks (shimming will be difficult or impossible). A visually clear, transparent solution is the goal.

  • Spectrometer Preparation (The Self-Validation Step):

    • Action: Insert the sample into the spectrometer.

    • Action: Lock: The spectrometer's field/frequency lock system will use the deuterium signal from the solvent (e.g., CDCl₃) to stabilize the magnetic field against drift. A stable lock is the foundation of a high-resolution experiment.

    • Action: Tune/Match: Tune the probe to the specific frequency of the ¹H nucleus. This is analogous to tuning a radio to a specific station and ensures maximum energy transfer and, therefore, maximum signal sensitivity.

    • Action: Shim: This is the most crucial step for achieving high resolution. The shimming process involves adjusting a series of small electromagnetic coils to cancel out inhomogeneities in the main magnetic field (B₀) across the sample volume. Modern spectrometers have automated shimming routines, but manual optimization of the Z1 and Z2 shims can often improve lineshape significantly.

    • Trustworthiness: A well-shimmed sample will exhibit sharp, symmetrical peaks for the solvent and reference signals. A narrow half-height linewidth for the TMS signal (e.g., <0.5 Hz) validates that the field is homogeneous and the data will be of high quality.

  • Acquisition Parameter Optimization:

    • Action: Set the following key parameters:

      • Pulse Angle (p1): Set to a 45° flip angle. Causality: A 90° pulse provides the maximum signal for a single scan but requires a longer relaxation delay. A 45° pulse provides a good compromise, offering strong signal intensity while allowing for a shorter recycle time, thus improving the signal-to-noise ratio over a given period.[12]

      • Acquisition Time (at): Set to 3-4 seconds. Causality: This ensures sufficient time to digitize the Free Induction Decay (FID) signal, leading to better resolution in the final spectrum.

      • Relaxation Delay (d1): Set to 1-2 seconds. Causality: This delay allows for partial T₁ relaxation of the protons between pulses, which is important for obtaining semi-quantitative integrals.

      • Number of Scans (ns): Start with 16 scans. This number can be increased in multiples of 8 to improve the signal-to-noise ratio (S/N improves with the square root of the number of scans).

    • Authoritative Grounding: These parameters represent a robust starting point for routine analysis of organic molecules, balancing the need for resolution, sensitivity, and experimental time.[12]

  • Data Processing and Referencing:

    • Action: After data acquisition, apply a Fourier Transform to convert the time-domain signal (FID) into the frequency-domain spectrum.

    • Action: Carefully phase the spectrum manually to ensure all peaks are in pure absorption mode (positive and symmetrical). Apply an automatic baseline correction.

    • Action: Calibrate the chemical shift axis. If tetramethylsilane (TMS) was added, set its signal to 0.00 ppm.[13] If no internal standard was used, the residual solvent peak of CDCl₃ can be used as a secondary reference, setting its peak to δ 7.26 ppm.[14]

    • Action: Integrate all signals. The relative ratios of the integrals should correspond to the number of protons giving rise to each signal (e.g., 10H : 1H : 1H : 1H : 3H : 3H). This provides a final check on the spectral assignment.

References

  • Celentano, G., et al. (1998). Synthesis of Chiral Auxiliaries containing Sulfilimine Functionalities. (Note: While the linked search result mentions this paper, a direct link to the full text was not provided. The reference is included for context based on the search result's abstract).
  • University of Missouri-St. Louis. NMR Sample Preparation. UMSL Chemistry. [Link]

  • ResearchGate. Fragments of 1 H NMR spectra of.... [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Franco, L. H., et al. (2016). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 21(9), 1236. [Link]

  • Master Organic Chemistry. 1H NMR: How Many Signals?. (2022). [Link]

  • Casy, A. F., & Riley, T. N. (1984). NMR Studies of Drugs. Achiral and Chiral Lanthanide Shift Reagents with Mephenoxalone, a Substituted 2-Oxazolidinone. Spectroscopy Letters, 17(8), 459-468. [Link]

  • University of Cambridge Department of Chemistry. Quantitative NMR Spectroscopy. (2017). [Link]

  • Morales-Nava, R., et al. (2012). NMR and Theoretical Studies on the Conformational Preferences of Some Non-metal Coordinated N-Enoyl Systems Attached to Common Chiral Auxilaries. J. Mex. Chem. Soc., 56(1), 88-95. [Link]

  • Master Organic Chemistry. Diastereotopic Protons in 1H NMR Spectroscopy: Examples. (2022). [Link]

  • ACD/Labs. 1H–1H Coupling in Proton NMR. (2021). [Link]

  • Velazquez, A. J., & Turos, E. (2010). Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. Journal of Pharmaceutical Sciences, 99(11), 4646-4654. [Link]

  • Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). (2021). [Link]

  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

  • Wiley Science Solutions. Isopropyl-4-methyl-5-phenyloxazolidin-2-one - Optional[13C NMR] - Chemical Shifts. [Link]

  • ACS Publications. Noninnocence Driven Superexchange Within a Ti2+/Ti4+ Mixed Valence Complex. (2021). [Link]

  • Royal Society of Chemistry. Chapter 5: Acquiring 1 H and 13 C Spectra. (2018). [Link]

  • ResearchGate. Strategies for using NMR spectroscopy to determine absolute configuration. (2019). [Link]

  • University of Wisconsin-Madison. Coupling constants for 1H and 13C NMR. [Link]

  • Professor Dave Explains. More Practice With H-NMR Spectra. (2018). [Link]

  • Société Chimique de France. Recent advances in asymmetric synthesis with chiral imide auxiliaries. [Link]

  • University of Puget Sound. The four facets of 1H NMR spectroscopy. [Link]

  • Scribd. 1H-NMR Organic Structure Guide. [Link]

  • Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. (2020). [Link]

  • The Organic Chemistry Tutor. NMR Spectroscopy: Diastereotopism. (2021). [Link]

  • Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. (2024). [Link]

  • Gheorghiu, M. D., & Williams, C. M. (2021). 1H NMR AND CONFORMATIONAL ANALYSIS OF DIASTEREOTOPIC METHYLENE PROTONS IN ACHIRAL FLEXIBLE MOLECULES. Revue Roumaine de Chimie, 66(1), 23-31. [Link]

  • OpenOChem Learn. Interpreting. [Link]

  • Abraham, R. J., & Mobli, M. (2007). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe, 19(5), 15-20. [Link]

  • University of California, Irvine. Enantioselective Synthesis. [Link]

  • Habibi, A., et al. (2015). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 5(118), 97591-97615. [Link]

  • Chemistry LibreTexts. 2.8: ¹H NMR Spectroscopy and Proton Equivalence. (2022). [Link]

  • University of California, Los Angeles. COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. [Link]

  • University of Calgary. Ch 13 - Coupling. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]

  • Chemistry Steps. Homotopic Enantiotopic Diastereotopic Practice Problems. [Link]

Sources

solubility of (R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of (R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Solubility Landscape of a Key Chiral Auxiliary

This compound stands as a cornerstone chiral auxiliary in modern asymmetric synthesis. Its rigid structure and predictable stereochemical control have made it an invaluable tool in the synthesis of complex, enantiomerically pure molecules, particularly within the pharmaceutical industry. However, the successful application of this crystalline solid hinges on a fundamental, yet often overlooked, property: its solubility in organic solvents. A thorough understanding of its solubility is paramount for reaction setup, purification, and formulation development.

This technical guide, designed for the practicing scientist, provides a comprehensive exploration of the solubility of this compound. In the absence of extensive published quantitative solubility data for this specific molecule, this guide focuses on the principles, methodologies, and predictive tools necessary for a researcher to determine and understand its solubility profile. We will delve into the physicochemical properties of the compound that govern its solubility, outline detailed experimental protocols for its measurement, and introduce contemporary computational approaches for solubility prediction.

Physicochemical Profile of this compound

A molecule's solubility is intrinsically linked to its structural and physical properties. For this compound, several key characteristics provide insight into its expected solubility behavior.

PropertyValueImplication for Solubility
Molecular Formula C₁₈H₁₉NO₂The presence of both nonpolar (isopropyl, diphenyl) and polar (oxazolidinone ring) moieties suggests a nuanced solubility profile.
Molecular Weight 281.36 g/mol [1]A moderate molecular weight.
Appearance White to off-white crystalline powder[1]Indicates a solid state at room temperature.
Melting Point 252 - 256 °C[1]A high melting point suggests strong intermolecular forces in the crystal lattice, which generally correlates with lower solubility. A significant amount of energy is required to overcome these forces for dissolution to occur.
Structure A chiral oxazolidinone with a bulky isopropyl group and two phenyl groups.The large, nonpolar diphenyl and isopropyl groups will favor solubility in nonpolar to moderately polar solvents. The polar oxazolidinone ring, with its carbonyl and N-H groups, can participate in hydrogen bonding and dipole-dipole interactions, favoring solubility in polar solvents.

The high melting point is a critical piece of information. It indicates a very stable crystal lattice, meaning that the solute-solute interactions are strong. For dissolution to be favorable, the solute-solvent interactions must be strong enough to overcome this lattice energy.

Theoretical Framework: Factors Governing Solubility

The principle of "like dissolves like" is a foundational concept in predicting solubility.[2] This adage suggests that a solute will dissolve best in a solvent that has a similar polarity.

Key Factors Influencing the Solubility of this compound:

  • Polarity: The molecule possesses distinct regions of varying polarity. The diphenyl and isopropyl groups are nonpolar, while the oxazolidinone ring is polar. This amphiphilic nature suggests that it will not be highly soluble in the extremes of the polarity spectrum (e.g., very nonpolar hexanes or very polar water) but will likely exhibit optimal solubility in solvents of intermediate polarity.

  • Hydrogen Bonding: The N-H group in the oxazolidinone ring can act as a hydrogen bond donor, and the carbonyl oxygen can act as a hydrogen bond acceptor. Solvents that can participate in hydrogen bonding (e.g., alcohols, ethyl acetate) may enhance solubility.

  • Temperature: For most solid solutes, solubility increases with temperature.[3] This is because the dissolution process is often endothermic, meaning it requires an input of energy to break the crystal lattice.[3] Heating a suspension of the compound in a solvent will generally lead to greater dissolution.

  • Solid Form (Polymorphism): Organic molecules can often crystallize in multiple forms, known as polymorphs, which have different crystal lattice arrangements and, consequently, different solubilities.[3] The most thermodynamically stable polymorph will have the lowest solubility.[3] When determining solubility, it is crucial to know the polymorphic form of the material being tested.

Experimental Determination of Solubility: A Practical Guide

Determining the solubility of this compound in various organic solvents requires a systematic experimental approach. The following protocols outline common methods for generating reliable solubility data.

Isothermal Shake-Flask Method

This is a widely accepted and accurate method for determining equilibrium solubility.

Protocol:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a different organic solvent of interest. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath. Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution is saturated.

  • Phase Separation: Once equilibrated, carefully remove the vials and allow the undissolved solid to settle.

  • Sampling and Filtration: Withdraw a known volume of the supernatant using a pipette, taking care not to disturb the solid. Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative Nuclear Magnetic Resonance (qNMR).

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L) at the given temperature.

graph TD { A[Start: Add excess solid to solvent] --> B{Equilibrate at constant temperature}; B --> C[Allow solid to settle]; C --> D[Withdraw and filter supernatant]; D --> E[Analyze filtrate concentration]; E --> F[End: Calculate solubility];

}

Isothermal Shake-Flask Method Workflow.
Dynamic Temperature Variation Method

This method is particularly useful for determining the temperature-dependent solubility curve.

Protocol:

  • Preparation: Prepare a suspension of the compound in a known volume of solvent in a vessel equipped with a temperature probe and a turbidity sensor or a camera.

  • Heating Cycle: Gradually heat the suspension at a controlled rate while stirring.

  • Clear Point Detection: Record the temperature at which all the solid completely dissolves. This temperature is the "clear point" and represents a point on the solubility curve for that specific concentration.

  • Cooling Cycle: Slowly cool the solution and record the temperature at which the first crystals reappear. This is the "cloud point" and provides information about the metastable zone width.

  • Data Analysis: Repeat this process with different concentrations to construct a solubility curve (solubility vs. temperature).

graph TD { A[Prepare suspension of known concentration] --> B{Heat at a controlled rate}; B --> C{Record temperature at complete dissolution (Clear Point)}; C --> D{Cool at a controlled rate}; D --> E{Record temperature of first crystal appearance (Cloud Point)}; E --> F[Repeat with different concentrations];

}

Dynamic Temperature Variation Method Workflow.

Predicted Solubility Profile and Solvent Selection

While specific experimental data is scarce, we can make educated predictions based on the compound's structure and the properties of common organic solvents.

Predicted Solubility of this compound:

Solvent ClassExample SolventsPredicted SolubilityRationale
Nonpolar Aprotic Hexane, Cyclohexane, TolueneLowThe high polarity of the oxazolidinone ring will limit solubility in highly nonpolar solvents. However, the diphenyl and isopropyl groups may allow for some solubility, especially in aromatic solvents like toluene through pi-stacking interactions.
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetone, Acetonitrile (ACN)Moderate to GoodThese solvents offer a balance of polarity. DCM and THF are good starting points. Ethyl acetate, being a hydrogen bond acceptor, should be effective. The purification of a similar compound in an ethyl acetate/hexanes mixture suggests good solubility in this type of system.[4]
Polar Protic Methanol, Ethanol, IsopropanolModerateAlcohols can act as both hydrogen bond donors and acceptors, which should facilitate the dissolution of the oxazolidinone ring. However, the large nonpolar portion of the molecule may limit overall solubility compared to more balanced polar aprotic solvents.
Highly Polar Water, Dimethyl Sulfoxide (DMSO)Very Low (in Water), High (in DMSO)The compound is expected to be practically insoluble in water due to its large hydrophobic surface area. DMSO is a very strong polar aprotic solvent and is likely to be a good solvent.

Solvent Selection for Practical Applications:

  • For Reactions: THF and DCM are often good choices for running reactions involving this chiral auxiliary due to their ability to dissolve a wide range of organic compounds and their relative inertness.

  • For Recrystallization: A solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below is ideal. A mixed solvent system, such as ethyl acetate/hexane or DCM/hexane, is often effective for recrystallizing compounds with intermediate polarity.[5] One would dissolve the compound in a minimal amount of the "good" solvent (e.g., ethyl acetate) and then slowly add the "poor" solvent (e.g., hexane) until turbidity is observed, followed by heating to redissolve and slow cooling.

In Silico Solubility Prediction: Modern Approaches

In recent years, computational methods have become increasingly powerful for predicting the solubility of organic molecules, offering a time- and cost-effective alternative to experimental determination, especially in the early stages of drug development.

Dominant Computational Strategies:

  • Physics-Based Methods: These approaches use thermodynamic cycles to calculate solubility from first principles.[3][6] They typically involve computing the free energy of sublimation (solid to gas) and the free energy of solvation (gas to solvent). While computationally intensive, these methods provide a deep understanding of the underlying physical processes.

  • Quantitative Structure-Property Relationship (QSPR) Models: These are data-driven machine learning models that correlate the chemical structure of a molecule with its solubility.[7][8] The model is trained on a large dataset of compounds with known solubilities. The chemical structure is represented by molecular descriptors or fingerprints.

  • Thermodynamic Models: Models like the General Solubility Equation (GSE) use a combination of physical properties (like melting point and octanol-water partition coefficient) and thermodynamic principles to estimate solubility.

graph TD { subgraph "Computational Solubility Prediction" A[Physics-Based Models] B[Machine Learning (QSPR)] C[Thermodynamic Models] end

}

Approaches to In Silico Solubility Prediction.

For this compound, a QSPR model trained on a diverse set of organic molecules could provide a rapid estimate of its solubility in various solvents. More rigorous physics-based methods could be employed for more accurate predictions in specific solvent systems of high interest.

Conclusion and Future Outlook

While a comprehensive, publicly available dataset of the is currently lacking, this guide provides a robust framework for researchers to approach this critical aspect of its application. By understanding the compound's physicochemical properties, applying sound theoretical principles, and utilizing the detailed experimental and computational methodologies described herein, scientists can effectively determine its solubility profile.

The high melting point of this chiral auxiliary suggests that overcoming its crystal lattice energy is the primary barrier to dissolution. Therefore, solvents with a good balance of polarity and the ability to form specific interactions (like hydrogen bonds) are likely to be the most effective. For practical purposes, a systematic screening of solvents from different classes, followed by the optimization of binary solvent systems for applications like recrystallization, is a recommended strategy.

As computational methods for solubility prediction continue to improve in accuracy and accessibility, they will undoubtedly play an increasingly important role in the efficient design of synthetic routes and formulation strategies involving this and other essential chiral auxiliaries.

References

  • Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.

  • How To Predict Solubility Of Organic Compounds?. Chemistry For Everyone.

  • Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PubMed Central.

  • Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. ECHEMI.

  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE.

  • (R)-(+)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone. Sigma-Aldrich.

  • The Structure, Thermodynamics and Solubility of Organic Crystals from Simulation with a Polarizable Force Field. PMC.

  • (4R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone. Chem-Impex.

  • This compound 98%. Sigma-Aldrich.

  • Crystallization. ETH Zurich.

  • Compositional Polymorphism through Crystalline Solid Solutions and Its Interpretation for Thermodynamic Stability. Crystal Growth & Design.

  • A streamlined molecular-dynamics workflow for computing solubilities of molecular and ionic crystals. The Journal of Chemical Physics.

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry.

  • Physics-Based Solubility Prediction for Organic Molecules. PMC - PubMed Central.

  • (R)-(+)-4-Isopropyl-2-oxazolidinone 99%. Sigma-Aldrich.

  • Go-to recrystallization solvent mixtures. Reddit.

  • (R)-4-Isopropyl-3-isopropylsulfanyl-5,5-diphenyl-1,3-oxazolidin-2-one. National Institutes of Health.

Sources

safety and handling of (R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safety and Handling of (R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone

Introduction: Beyond the Reagent Bottle

This compound is a cornerstone chiral auxiliary in modern asymmetric synthesis. Its rigid diphenyl scaffold provides an exceptionally effective stereodirecting environment, enabling researchers to achieve high levels of enantioselectivity in reactions crucial for the development of pharmaceuticals and complex molecules.[1] This guide moves beyond a simple recitation of safety data, adopting the perspective of a senior application scientist. The objective is to instill a deep, causal understanding of the safety protocols and handling procedures necessary to not only protect the researcher but also to preserve the integrity and high purity of this valuable reagent.[1] Every step, from receiving the container to the final disposal of waste, is a critical control point that influences both experimental success and laboratory safety.

Compound Profile: Key Physicochemical Properties

A foundational understanding of a compound's physical properties is the first step in a robust safety assessment. These characteristics dictate its behavior under various laboratory conditions and inform the selection of appropriate handling techniques. The data presented below has been consolidated from leading chemical suppliers.

PropertyValueSource(s)
CAS Number 191090-32-1[1][2][3]
Molecular Formula C₁₈H₁₉NO₂[1][3]
Molecular Weight 281.35 g/mol [2][3]
Appearance White to off-white crystalline powder[1]
Melting Point 252-256 °C[1][2]
Optical Rotation [α]20/D +244° to +250° (c=0.6 in CH₂Cl₂)[1]
Purity Typically ≥98%[2]
Storage Temperature Room Temperature or 4°C[1][3]

Hazard Identification and Risk Assessment

While this compound is not classified as acutely toxic based on available data, a comprehensive risk assessment requires treating any substance with incompletely characterized toxicological properties with a high degree of caution.[4] The primary risks associated with this solid compound stem from inadvertent inhalation of airborne dust and direct contact with skin or eyes.

  • Toxicological Profile : The toxicological properties have not been fully investigated.[4] However, analogous oxazolidinone structures are known to cause skin, eye, and respiratory system irritation.[5] Therefore, it is prudent to assume this compound may be an irritant.

  • Inhalation : Inhalation of the fine crystalline powder can lead to irritation of the respiratory tract.

  • Skin/Eye Contact : Direct contact may cause irritation. The consequences of long-term exposure or sensitization potential are not well-documented.

  • Ingestion : Accidental ingestion may be harmful.

  • Carcinogenicity and Mutagenicity : There is no data available to suggest the product or its components are mutagenic, genotoxic, or carcinogenic.[6]

Risk Mitigation and Personal Protective Equipment (PPE)

A multi-layered approach, combining engineering controls and appropriate PPE, is essential for mitigating the identified risks. The following workflow illustrates the logical progression from planning to execution.

RiskMitigationWorkflow cluster_planning Planning Phase cluster_preparation Preparation Phase cluster_execution Execution Phase cluster_disposal Disposal Phase A Review Safety Data (SDS & Internal Guide) B Conduct Task-Specific Risk Assessment A->B C Implement Engineering Controls (e.g., Chemical Fume Hood) B->C D Select & Inspect PPE C->D E Execute Handling Protocol (Weighing, Transfer) D->E F Decontaminate Workspace & Glassware E->F G Segregate & Label Waste F->G H Proper Waste Disposal G->H

Caption: Proactive Risk Mitigation Workflow.

Engineering Controls
  • Chemical Fume Hood : All weighing and transfer operations involving the solid powder must be conducted inside a certified chemical fume hood to prevent inhalation of dust.

Personal Protective Equipment (PPE)

The selection of PPE is the final barrier between the researcher and the chemical. The following are mandatory when handling this compound.

Protection TypeSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects eyes from airborne particulates and accidental splashes.
Hand Protection Chemically resistant gloves (e.g., Nitrile).Prevents direct skin contact. Gloves should be inspected before use and changed immediately if contaminated.
Respiratory Protection NIOSH-approved N95 dust mask or higher.Required when handling the powder outside of a fume hood (not recommended) or if there is a risk of aerosolization.[2][5]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.

Standard Operating Procedures: From Bottle to Reaction

Adherence to a strict, step-by-step protocol is paramount for safety and experimental reproducibility.

Protocol for Weighing and Handling the Solid
  • Preparation : Don all required PPE as specified in the table above. Ensure the chemical fume hood is operational and the work surface is clean and uncluttered.

  • Staging : Place the reagent bottle, a clean weigh boat or vial, and necessary spatulas inside the fume hood.

  • Equilibration : If the compound has been stored refrigerated, allow the sealed container to warm to room temperature before opening to prevent condensation of atmospheric moisture, which can compromise the reagent's integrity.

  • Transfer : Carefully open the container. Using a clean spatula, gently transfer the desired amount of the crystalline solid to the weigh boat. Avoid any actions that could generate dust, such as scraping or dropping the material from a height.

  • Sealing : Securely close the main reagent bottle immediately after dispensing.

  • Cleanup : Wipe the spatula clean. Dispose of the weigh boat (if disposable) or decontaminate the reusable vial according to waste procedures.

  • Doffing PPE : Remove gloves and wash hands thoroughly with soap and water after the handling procedure is complete.

Storage Conditions
  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • While room temperature storage is acceptable, refrigeration at 4°C can also be appropriate to maximize long-term stability.[1][3]

  • Keep away from strong oxidizing agents.[7]

Emergency Response Protocols

Preparedness is key to managing unexpected events. All personnel must be familiar with the location of safety showers, eyewash stations, and fire extinguishers.

Emergency Response Decision Tree

EmergencyResponse cluster_exposure Personal Exposure cluster_spill Chemical Spill Start Emergency Event P_Exposure Personal Exposure Detected Start->P_Exposure S_Spill Spill Occurs Start->S_Spill P_Route Route of Exposure? P_Exposure->P_Route P_Skin SKIN/EYES: - Remove contaminated clothing. - Flush with water for 15 min. P_Route->P_Skin Skin/Eye P_Inhale INHALATION: - Move to fresh air. - Seek medical attention. P_Route->P_Inhale Inhalation P_Ingest INGESTION: - Rinse mouth with water. - Do NOT induce vomiting. - Seek immediate medical attention. P_Route->P_Ingest Ingestion P_Medical Seek Medical Attention If Symptoms Persist P_Skin->P_Medical P_Inhale->P_Medical S_Size Minor or Major Spill? S_Spill->S_Size S_Minor MINOR SPILL: - Alert others in the area. - Absorb with inert material. - Scoop into waste container. S_Size->S_Minor Minor S_Major MAJOR SPILL: - Evacuate immediate area. - Alert supervisor & safety officer. - Prevent entry. S_Size->S_Major Major

Caption: Emergency Response Decision Tree.

First-Aid Measures
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact : Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion : Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.

Waste Disposal

All chemical waste must be handled in accordance with institutional, local, and national regulations.

  • Solid Waste : Collect unused solid reagent and any materials heavily contaminated with the compound (e.g., weigh boats, gloves) in a designated, sealed, and clearly labeled hazardous waste container.

  • Solutions : Unused solutions containing the compound should be collected in a designated hazardous waste container for halogenated or non-halogenated solvents, as appropriate.

  • Empty Containers : Empty containers should be rinsed three times with a suitable solvent. The rinsate must be collected as hazardous waste.

Conclusion

The effective and safe use of this compound hinges on a disciplined and informed approach. By understanding its properties, recognizing potential hazards, and rigorously applying the handling protocols outlined in this guide, researchers can confidently leverage this powerful chiral auxiliary to advance their scientific objectives while maintaining the highest standards of laboratory safety.

References

Sources

Methodological & Application

Application Notes and Protocols for Asymmetric Alkylation using (R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Mastering Asymmetric Synthesis with Chiral Auxiliaries

In the landscape of modern synthetic organic chemistry, the precise control of stereochemistry is paramount, particularly in the development of pharmaceuticals and other biologically active molecules where enantiomeric purity can dictate therapeutic efficacy and safety.[1][2] Chiral auxiliaries are a powerful and well-established tool for achieving this control, acting as transient stereogenic units that guide the formation of new stereocenters.[1] The Evans oxazolidinone auxiliaries, in particular, have become a cornerstone of asymmetric synthesis due to their high levels of stereochemical induction, reliability, and the predictability of their outcomes.[3][4]

This application note provides a comprehensive guide to the use of a specialized Evans auxiliary, (R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone , in asymmetric alkylation reactions. The strategic placement of two phenyl groups at the C5 position offers unique steric and electronic properties that can enhance diastereoselectivity in the formation of α-substituted chiral carboxylic acids. We will delve into the mechanistic underpinnings of this methodology, provide detailed, field-proven protocols, and offer insights into reaction optimization and troubleshooting.

The Chiral Auxiliary: this compound

The selection of the chiral auxiliary is a critical determinant of success in asymmetric synthesis. The this compound offers several advantages:

  • High Diastereoselectivity: The bulky 5,5-diphenyl groups, in concert with the 4-isopropyl group, create a highly rigid and well-defined chiral environment. This steric hindrance effectively shields one face of the enolate intermediate, leading to excellent diastereoselectivity in the subsequent alkylation step.[5]

  • Crystalline Nature: The N-acylated derivatives of this auxiliary are often highly crystalline, which can facilitate purification by recrystallization, allowing for the easy removal of minor diastereomers and enhancement of the product's stereochemical purity.

  • Predictable Stereochemical Outcome: The stereochemical outcome of the alkylation is highly predictable, proceeding through a well-understood chelated transition state.

  • Versatility: This auxiliary is effective for the synthesis of a wide range of α-chiral carboxylic acids, which are valuable building blocks in organic synthesis.[3]

The synthesis of this auxiliary typically starts from the corresponding (R)-2-amino-3-methyl-1,1-diphenylbutan-1-ol, which can be prepared from the commercially available (R)-valinol.[6]

The Overall Synthetic Strategy

The asymmetric alkylation using this compound follows a three-step sequence: acylation, diastereoselective alkylation, and auxiliary cleavage. Each step is crucial for the overall success of the synthesis.

G cluster_0 Overall Workflow Acylation Acylation Alkylation Alkylation Acylation->Alkylation Form Enolate & Alkylate Cleavage Cleavage Alkylation->Cleavage Remove Auxiliary Chiral Carboxylic Acid Chiral Carboxylic Acid Cleavage->Chiral Carboxylic Acid Final Product Chiral Auxiliary Chiral Auxiliary Chiral Auxiliary->Acylation Attach Substrate

Caption: General workflow for asymmetric alkylation.

Part 1: N-Acylation of the Chiral Auxiliary

The first step involves the covalent attachment of a carboxylic acid substrate to the chiral auxiliary to form an N-acyl oxazolidinone. This is a critical step as the choice of acyl group will determine the final α-substituted carboxylic acid.

Protocol: N-Propionylation of this compound

This protocol describes the acylation with propionyl chloride as an example.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound295.3710.01.0
Propionyl chloride92.5212.01.2
Triethylamine (Et₃N)101.1915.01.5
Dichloromethane (DCM), anhydrous-50 mL-
Lithium Chloride (LiCl), anhydrous42.3912.01.2

Procedure:

  • To a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (2.95 g, 10.0 mmol) and anhydrous lithium chloride (0.51 g, 12.0 mmol).

  • Add anhydrous dichloromethane (50 mL) and cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add triethylamine (2.1 mL, 15.0 mmol) to the stirred suspension.

  • In a separate dry flask, prepare a solution of propionyl chloride (1.05 mL, 12.0 mmol) in anhydrous dichloromethane (10 mL).

  • Add the propionyl chloride solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (30 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford the pure N-propionyl oxazolidinone.

Part 2: Diastereoselective Alkylation

This is the key stereochemistry-defining step. The N-acyl oxazolidinone is deprotonated with a strong, non-nucleophilic base to form a rigid, chelated (Z)-enolate. The steric bulk of the auxiliary then directs the incoming electrophile to the less hindered face of the enolate.

Mechanism of Stereochemical Control

The high diastereoselectivity is attributed to the formation of a lithium-chelated (Z)-enolate. The isopropyl group at C4 directs the conformation of the enolate, and the two phenyl groups at C5 create a significant steric barrier, effectively blocking one face of the planar enolate from the approach of the electrophile.

G cluster_0 Alkylation Mechanism N-Acyl Oxazolidinone N-Acyl Oxazolidinone Enolate Chelated (Z)-Enolate (Top face shielded by isopropyl and phenyl groups) N-Acyl Oxazolidinone->Enolate LDA, THF, -78 °C Alkylated Product Major Diastereomer Enolate->Alkylated Product R-X (Electrophile)

Caption: Simplified mechanism of diastereoselective alkylation.

Protocol: Benzylation of N-Propionyl-(R)-4-isopropyl-5,5-diphenyl-2-oxazolidinone

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
N-Propionyl-(R)-4-isopropyl-5,5-diphenyl-2-oxazolidinone351.445.01.0
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene-5.51.1
Benzyl bromide (BnBr)171.046.01.2
Tetrahydrofuran (THF), anhydrous-40 mL-

Procedure:

  • To a dry 100 mL round-bottom flask under an inert atmosphere, add the N-propionyl oxazolidinone (1.76 g, 5.0 mmol) and dissolve it in anhydrous tetrahydrofuran (40 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the LDA solution (2.75 mL, 5.5 mmol) dropwise to the stirred solution. The solution should turn a pale yellow color, indicating enolate formation. Stir for 30 minutes at -78 °C.

  • Add benzyl bromide (0.71 mL, 6.0 mmol) dropwise to the enolate solution at -78 °C.

  • Continue stirring at -78 °C for 2-4 hours. The reaction progress can be monitored by TLC (quenching a small aliquot with saturated NH₄Cl solution before spotting).

  • Once the reaction is complete, quench by the slow addition of saturated aqueous ammonium chloride solution (20 mL) at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Add water (20 mL) and extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product should be purified by column chromatography on silica gel to separate the major diastereomer from any minor diastereomer and unreacted starting material.

Part 3: Cleavage of the Chiral Auxiliary

The final step is the removal of the chiral auxiliary to yield the desired enantiomerically enriched carboxylic acid. It is crucial that the cleavage conditions do not cause epimerization of the newly formed stereocenter.

Protocol: Hydrolytic Cleavage with Lithium Hydroperoxide

Lithium hydroperoxide is a mild and effective reagent for the cleavage of N-acyl oxazolidinones, minimizing the risk of racemization.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
Alkylated N-acyl oxazolidinone441.564.01.0
Tetrahydrofuran (THF)-20 mL-
Water-10 mL-
Hydrogen peroxide (H₂O₂), 30% aqueous solution34.0116.04.0
Lithium hydroxide (LiOH), anhydrous23.958.02.0
Sodium sulfite (Na₂SO₃)126.04~1.0 g-

Procedure:

  • Dissolve the purified alkylated N-acyl oxazolidinone (1.77 g, 4.0 mmol) in a mixture of tetrahydrofuran (20 mL) and water (10 mL) in a 100 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the 30% hydrogen peroxide solution (1.8 mL, ~16.0 mmol) to the stirred solution.

  • Add solid lithium hydroxide (0.19 g, 8.0 mmol) portion-wise to the reaction mixture.

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quench the excess peroxide by the slow addition of an aqueous solution of sodium sulfite (1.0 g in 10 mL of water) at 0 °C. Stir for 30 minutes.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Make the aqueous solution basic (pH > 11) by adding 1 M NaOH solution.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL) to recover the chiral auxiliary. The combined organic layers can be dried and concentrated to recover the this compound.

  • Acidify the aqueous layer to pH < 2 with 1 M HCl solution at 0 °C.

  • Extract the desired carboxylic acid with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the enantiomerically enriched carboxylic acid.

Troubleshooting and Optimization

  • Low Yield in Acylation: Ensure all reagents and solvents are strictly anhydrous. The use of LiCl is recommended to facilitate the reaction.

  • Low Diastereoselectivity in Alkylation: Low temperatures are critical. Ensure the reaction is maintained at -78 °C throughout the addition of the base and electrophile. The choice of base can also be influential; in some cases, sodium bis(trimethylsilyl)amide (NaHMDS) may provide better selectivity.[7]

  • Incomplete Cleavage: Ensure the correct stoichiometry of LiOH and H₂O₂ is used. Longer reaction times may be necessary for sterically hindered substrates.

Conclusion

The use of this compound as a chiral auxiliary provides a robust and highly effective method for the asymmetric synthesis of α-substituted carboxylic acids. The protocols outlined in this application note, when executed with care, will enable researchers to access a wide range of enantiomerically enriched building blocks for applications in drug discovery and natural product synthesis. The predictable stereochemical control and high diastereoselectivities achievable with this auxiliary underscore its value in modern organic synthesis.

References

  • Gibson, C. L., Gillon, K., & Cook, S. (1998). A study of 4-substituted 5,5-diaryl oxazolidin-2-ones as efficacious chiral auxiliaries. Tetrahedron Letters, 39(37), 6733–6736. [Link]

  • Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acids. Journal of the American Chemical Society, 104(6), 1737–1739. [Link]

  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. [Link]

  • Paoletti, M., et al. (2011). (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one. Molecules, 16(3), 2501-2507. [Link]

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876. [Link]

  • Mahdavi, H., et al. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(30), 25356-25387. [Link]

  • Wikipedia. (2023). Chiral auxiliary. [Link]

  • dos Santos, V. A., & de Souza, R. O. M. A. (2021). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Journal of the Brazilian Chemical Society, 32(8), 1537-1560. [Link]

  • Carreño, M. C., & Ruano, J. L. G. (1995). Chiral sulfoxides in asymmetric synthesis. Chemical Reviews, 95(6), 1717-1760. [Link]

  • Hart, D. J., & Ha, D. C. (1989). The stereocontrolled synthesis of β-lactams. Chemical Reviews, 89(7), 1447-1465. [Link]

  • Evans, D. A., et al. (1990). Asymmetric synthesis of the macrolide antibiotic cytovaricin. Journal of the American Chemical Society, 112(19), 7001-7031. [Link]

  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective anti-aldol condensation using a chiral oxazolidinone auxiliary. Organic Syntheses, 68, 77. [Link]

Sources

experimental procedure for Diels-Alder reactions with (R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Asymmetric Diels-Alder Reactions Utilizing (R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone

Introduction: Mastering Stereochemistry in Cycloadditions

The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful method for the construction of six-membered rings by forming two carbon-carbon bonds in a single, concerted step.[1][2] While its utility is vast, controlling the absolute stereochemistry of the newly formed chiral centers is a paramount challenge, particularly in the synthesis of complex molecules like natural products and pharmaceuticals.[3][4] Chiral auxiliaries are a robust solution to this challenge, temporarily imparting chirality to an achiral substrate to direct the stereochemical course of a reaction.[5]

Among the most reliable and widely adopted chiral auxiliaries are the oxazolidinones developed by David A. Evans and his research group.[5][6] These auxiliaries, particularly the sterically demanding this compound, offer exceptional levels of diastereoselectivity in a variety of transformations, including the Diels-Alder reaction. This guide provides an in-depth exploration of the mechanistic principles and a detailed experimental protocol for employing this auxiliary to achieve high levels of asymmetric induction.

Mechanistic Rationale: The Power of Steric and Electronic Control

The remarkable stereodirecting ability of the Evans oxazolidinone auxiliary hinges on its capacity to form a rigid, chelated complex with a Lewis acid. This chelation, typically involving both the oxazolidinone ring carbonyl and the N-acyl carbonyl, serves two critical functions:

  • Activation of the Dienophile : The Lewis acid withdraws electron density from the α,β-unsaturated system, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO).[1][7] This enhances the dienophile's reactivity towards the Highest Occupied Molecular Orbital (HOMO) of the diene, accelerating the reaction rate.[7]

  • Conformational Rigidity and Facial Shielding : Upon chelation, the N-acyl group is locked into an s-cis conformation.[8] The bulky isopropyl and diphenyl substituents on the auxiliary then effectively shield one face of the dienophile. Consequently, the incoming diene is forced to approach from the less sterically encumbered face, leading to a highly predictable stereochemical outcome.[6][8]

The diagram below illustrates this principle, showing the Lewis acid-chelated intermediate and the directed attack of the diene.

Diels_Alder_Mechanism Figure 1: Mechanism of Stereocontrol Dienophile N-Acryloyl Oxazolidinone Chelate Rigid Chelated Intermediate (s-cis conformation) Dienophile->Chelate + LA LA Lewis Acid (e.g., Et2AlCl) Shielding Isopropyl & Diphenyl groups block the 'top' face Adduct Endo Cycloadduct (High Diastereoselectivity) Diene Diene (e.g., Cyclopentadiene) Diene->Adduct Attacks 'bottom' face

Caption: Mechanism of Stereocontrol in Evans Auxiliary-Mediated Diels-Alder Reaction.

Experimental Protocols: A Step-by-Step Workflow

The successful execution of this asymmetric Diels-Alder reaction involves three primary stages: preparation of the N-acryloyl dienophile, the Lewis acid-catalyzed cycloaddition, and the subsequent cleavage of the chiral auxiliary to yield the enantiomerically enriched product.

Experimental_Workflow Figure 2: Overall Experimental Workflow start Start | (R)-(+)-4-Isopropyl-5,5- diphenyl-2-oxazolidinone step1 Step 1: Acylation React with Acryloyl Chloride Base (e.g., n-BuLi or Et3N/DMAP) start->step1 Preparation of Dienophile step2 Step 2: Diels-Alder Reaction React with Diene Lewis Acid Catalyst (e.g., Et2AlCl) Low Temperature (-78 °C to -100 °C) step1->step2 Cycloaddition step3 Step 3: Workup & Purification Quench Reaction Extraction Chromatography step2->step3 Isolation step4 Step 4: Auxiliary Cleavage Hydrolysis (e.g., LiOH/H2O2) Recover Chiral Auxiliary step3->step4 Product Liberation end Final Product | Enantiomerically Enriched Carboxylic Acid step4->end

Caption: A streamlined workflow for the asymmetric Diels-Alder synthesis.

Protocol 1: Preparation of N-Acryloyl-(R)-4-isopropyl-5,5-diphenyl-2-oxazolidinone

The first step is the acylation of the chiral auxiliary to form the reactive dienophile. A common method involves deprotonation with n-butyllithium followed by reaction with acryloyl chloride.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Acryloyl chloride

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere of argon, add this compound (1.0 equiv).

  • Dissolution: Dissolve the auxiliary in anhydrous THF.

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.05 equiv) dropwise via syringe. Stir the resulting solution for 30 minutes at -78 °C.

  • Acylation: Add freshly distilled acryloyl chloride (1.1 equiv) dropwise to the lithium salt solution at -78 °C. Allow the reaction to stir at this temperature for 1 hour, then warm to 0 °C and stir for an additional 1-2 hours.

  • Quenching: Quench the reaction by slowly adding saturated aqueous NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel to yield the pure N-acryloyl dienophile.

Protocol 2: Asymmetric Diels-Alder Cycloaddition

This protocol details the key cycloaddition step using cyclopentadiene as a representative diene. Low temperatures are crucial for maximizing diastereoselectivity.[6]

Materials:

  • N-Acryloyl-(R)-4-isopropyl-5,5-diphenyl-2-oxazolidinone

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Diethylaluminum chloride (Et₂AlCl) in hexanes (typically 1.0 M)

  • Cyclopentadiene (freshly cracked from dicyclopentadiene)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add the N-acryloyl dienophile (1.0 equiv) and dissolve it in anhydrous CH₂Cl₂.

  • Cooling: Cool the solution to -100 °C (liquid N₂/ether bath) or -78 °C (dry ice/acetone bath).

  • Lewis Acid Addition: Slowly add Et₂AlCl (1.2-1.5 equiv) dropwise. A color change is often observed, indicating complex formation. Stir for 15-30 minutes.

  • Diene Addition: Add freshly cracked cyclopentadiene (2.0-3.0 equiv) dropwise at the same low temperature.

  • Reaction: Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Quenching: Slowly quench the reaction by adding it to a vigorously stirred, cold solution of saturated aqueous NaHCO₃.

  • Workup: Allow the mixture to warm to room temperature. Separate the layers and extract the aqueous layer with CH₂Cl₂ (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: The resulting diastereomeric adducts are often crystalline and can be purified by recrystallization or flash chromatography. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product.

ParameterConditionRationale
Lewis Acid Diethylaluminum chloride (Et₂AlCl)Strong chelating agent, provides high activation and stereocontrol.[6][8]
Solvent Dichloromethane (CH₂Cl₂)Apolar solvent, good for low-temperature reactions.
Temperature -78 °C to -100 °CMaximizes diastereoselectivity by favoring the highly ordered transition state.
Diene Cyclopentadiene (freshly cracked)Highly reactive diene; must be freshly prepared from the dimer to ensure purity.
Expected d.r. >95:5 (endo:exo)The chelation model strongly favors the formation of the endo product.[6]
Protocol 3: Cleavage of the Chiral Auxiliary

The final step is to remove the auxiliary to reveal the chiral carboxylic acid, which can then be converted to other functional groups. Hydrolysis with lithium hydroperoxide is a mild and effective method that minimizes the risk of epimerization.[9][10]

Materials:

  • Diels-Alder adduct

  • Tetrahydrofuran (THF) and Water

  • Hydrogen peroxide (H₂O₂, 30% aqueous solution)

  • Lithium hydroxide (LiOH)

  • Sodium sulfite (Na₂SO₃)

Procedure:

  • Setup: Dissolve the purified Diels-Alder adduct (1.0 equiv) in a mixture of THF and water (e.g., 3:1 ratio).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add aqueous hydrogen peroxide (4-5 equiv) followed by aqueous lithium hydroxide (2-3 equiv).

  • Reaction: Stir the reaction at 0 °C until TLC indicates complete consumption of the starting material (typically 2-4 hours).

  • Quenching: Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃) and stir for 30 minutes.

  • Auxiliary Removal: Concentrate the mixture under reduced pressure to remove most of the THF. The chiral auxiliary is often poorly soluble in the aqueous basic solution and may precipitate or can be extracted with a solvent like CH₂Cl₂ for recovery and reuse.

  • Product Isolation: Acidify the remaining aqueous layer to pH ~2 with dilute HCl. Extract the desired carboxylic acid product with ethyl acetate (3x).

  • Final Steps: Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate to yield the final enantiomerically enriched product.

Conclusion and Outlook

The use of this compound as a chiral auxiliary provides a highly reliable and predictable method for achieving excellent stereocontrol in the Diels-Alder reaction. The protocols outlined here, grounded in the mechanistic understanding of Lewis acid chelation and steric shielding, offer a robust framework for researchers in organic synthesis and drug development. The ability to cleave and recover the expensive auxiliary adds to the practical appeal of this methodology, making it a powerful tool for the efficient construction of complex chiral molecules.

References

  • Evans, D. A., Chapman, K. T., & Bisaha, J. (1988). Asymmetric Diels-Alder cycloaddition reactions with chiral α,β-unsaturated N-acyloxazolidinones. Journal of the American Chemical Society, 110(4), 1238–1256. [Link]

  • García, J. M., & de Lera, A. R. (2009). An alternative mechanism for Diels-Alder reactions of Evans auxiliary derivatives. The Journal of Organic Chemistry, 74(15), 5464–5472. [Link]

  • Larrow, J. F., & Pflum, D. A. (2004). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory. Journal of Chemical Education, 81(10), 1466. [Link]

  • Evans, D. A., & Johnson, J. S. (2002). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Comptes Rendus Chimie, 5(5), 327-339. [Link]

  • Pflaum, D. A., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1474-1481. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. [Link]

  • MDPI. (2024). Progress in Lewis-Acid-Templated Diels–Alder Reactions. Molecules, 29(6), 1187. [Link]

  • Myers, A. G. (n.d.). Chiral Auxiliaries for Asymmetric Diels-Alder Reactions. Harvard University. [Link]

  • Rawal, V. H., & Corey, E. J. (1993). Highly enantioselective Diels-Alder reactions catalyzed by a chiral diol. Proceedings of the National Academy of Sciences, 90(10), 4543-4547. [Link]

  • MDPI. (2024). Synthesis of Methyl 2-((4R)-3-Acryloyl-4-phenyloxazolidin-2-yl)acetates. Molbank, 2024(4), M1903. [Link]

  • Organic Chemistry Portal. (n.d.). Diels-Alder Reaction. [Link]

  • Fernández, I., & Bickelhaupt, F. M. (2020). How Lewis Acids Catalyze Diels–Alder Reactions. Angewandte Chemie International Edition, 59(15), 6201-6205. [Link]

  • Wikipedia. (n.d.). Diels–Alder reaction. [Link]

  • Master Organic Chemistry. (2017). The Diels-Alder Reaction. [Link]

  • ChemTube3D. (n.d.). Evans auxilary-controlled enantioselective Diels-Alder reaction. [Link]

Sources

Application Notes and Protocols for Large-Scale Synthesis Utilizing (R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Superior Chiral Auxiliary for Scalable Asymmetric Synthesis

In the landscape of chiral auxiliaries for asymmetric synthesis, the Evans oxazolidinones have long been a cornerstone for the reliable and predictable formation of stereogenic centers. Among these, the (R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone stands out as a particularly advantageous choice for large-scale applications in the pharmaceutical and fine chemical industries.[1][2] Its unique structural features, notably the gem-diphenyl substitution at the C5 position, impart a high degree of crystallinity to its N-acyl derivatives. This often obviates the need for chromatographic purification, a significant bottleneck in industrial processes, allowing for isolation of highly diastereomerically pure intermediates through simple recrystallization.[2][3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in large-scale asymmetric synthesis. We will delve into detailed protocols for the key transformations, the underlying mechanistic principles dictating the high stereocontrol, and practical considerations for process optimization and scale-up.

Core Principle: Stereocontrol via Steric Hindrance

The remarkable stereodirecting ability of this compound stems from the formation of a rigid, chelated enolate intermediate. The bulky isopropyl group at the C4 position effectively shields one face of the enolate, compelling incoming electrophiles to approach from the less sterically hindered side. This predictable facial bias is the foundation for the high diastereoselectivities observed in a variety of carbon-carbon bond-forming reactions.

Workflow Overview: A Three-Step Process to Enantiopure Products

The general workflow for employing this chiral auxiliary can be conceptualized as a three-stage process, each critical for the overall success of the asymmetric synthesis.

Chiral Auxiliary Workflow Acylation Step 1: Acylation Attachment of the acyl group to the chiral auxiliary. Asymmetric_Transformation Step 2: Asymmetric Transformation Diastereoselective C-C bond formation (e.g., alkylation, aldol reaction). Acylation->Asymmetric_Transformation N-Acyl Oxazolidinone Cleavage Step 3: Cleavage & Recovery Removal of the auxiliary to yield the enantiopure product and recovery of the auxiliary. Asymmetric_Transformation->Cleavage Diastereomerically Enriched Product

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Part 1: Acylation of the Chiral Auxiliary

The crucial first step is the attachment of the desired carboxylic acid moiety to the oxazolidinone nitrogen. For large-scale operations, a robust and efficient acylation protocol is paramount.

Protocol 1: Large-Scale Acylation with an Acyl Chloride

This protocol is suitable for the gram- to kilogram-scale acylation of this compound.

Materials:

  • This compound

  • Acyl chloride (e.g., Propionyl chloride)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • Preparation: To a flame-dried, multi-necked reaction vessel equipped with a mechanical stirrer, a temperature probe, and an inert gas inlet, add this compound (1.0 eq).

  • Dissolution: Add anhydrous THF (approximately 10 mL per gram of auxiliary) and stir until all solids are dissolved.

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.05 eq) dropwise via a syringe or addition funnel, maintaining the internal temperature below -70 °C. A color change is typically observed. Stir the resulting solution at -78 °C for 30 minutes.

  • Acylation: Slowly add the acyl chloride (1.1 eq) to the lithium salt solution at -78 °C. Stir the reaction mixture at this temperature for 1 hour, then allow it to warm to 0 °C over 1 hour.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Workup: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude N-acyl oxazolidinone is often of sufficient purity for the next step. If necessary, it can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Part 2: Diastereoselective Transformations

With the N-acyl oxazolidinone in hand, the stage is set for the key stereochemistry-defining reaction. Below are protocols for two of the most common and powerful transformations: asymmetric alkylation and asymmetric aldol reactions.

Protocol 2: Large-Scale Asymmetric Alkylation

This protocol describes the diastereoselective alkylation of an N-acyl oxazolidinone.

Materials:

  • N-Acyl-(R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone

  • Sodium bis(trimethylsilyl)amide (NaHMDS) solution in THF

  • Alkyl halide (e.g., Benzyl bromide)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • Preparation: To a flame-dried reaction vessel under an inert atmosphere, add the N-acyl oxazolidinone (1.0 eq) and dissolve it in anhydrous THF (10-15 mL per gram).

  • Enolate Formation: Cool the solution to -78 °C. Slowly add NaHMDS (1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir the resulting enolate solution at -78 °C for 30 minutes.

  • Alkylation: Add the alkyl halide (1.2 eq) dropwise to the enolate solution. Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by TLC or HPLC.

  • Quenching and Workup: Quench the reaction with saturated aqueous NH₄Cl solution and follow the workup procedure described in Protocol 1.

  • Purification: The high crystallinity of the product often allows for purification by recrystallization, affording the alkylated product with high diastereomeric purity.

Electrophile (R-X)Product (R)Typical Yield (%)Typical Diastereomeric Ratio (d.r.)
Benzyl bromideBenzyl>90>99:1
Allyl iodideAllyl>85>98:2
Methyl iodideMethyl>90>97:3
Ethyl iodideEthyl>90>98:2
Protocol 3: Large-Scale Asymmetric Aldol Reaction

This protocol details a boron-mediated asymmetric aldol reaction, which typically yields the syn-aldol product with high diastereoselectivity.

Materials:

  • N-Acyl-(R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone

  • Dibutylboron triflate (Bu₂BOTf)

  • Triethylamine (TEA)

  • Aldehyde (e.g., Isobutyraldehyde)

  • Anhydrous Dichloromethane (DCM)

  • pH 7 Phosphate buffer

  • Methanol

Procedure:

  • Preparation: In a flame-dried reaction vessel under an inert atmosphere, dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous DCM (10-15 mL per gram).

  • Enolate Formation: Cool the solution to 0 °C. Add triethylamine (1.4 eq) followed by the dropwise addition of dibutylboron triflate (1.2 eq). Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.

  • Aldol Addition: Add the aldehyde (1.5 eq) dropwise at -78 °C. Stir the reaction at this temperature for 2 hours, then allow it to warm to 0 °C and stir for an additional hour.

  • Quenching: Quench the reaction by adding pH 7 phosphate buffer, followed by methanol.

  • Workup: Stir the mixture vigorously for 15 minutes. Remove the volatiles under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: The crude aldol adduct can often be purified by recrystallization to provide the desired diastereomer in high purity.

AldehydeProductTypical Yield (%)Typical Diastereomeric Ratio (syn:anti)
Isobutyraldehydeβ-hydroxy-α-methyl carbonyl>85>99:1
Benzaldehydeβ-hydroxy-α-methyl-β-phenyl carbonyl>90>98:2
Acetaldehydeβ-hydroxy-α-methyl carbonyl>80>95:5

Part 3: Cleavage of the Chiral Auxiliary and Recovery

The final step involves the non-destructive removal of the chiral auxiliary to unveil the desired enantiomerically pure product. Efficient recovery of the valuable auxiliary is a key consideration for the economic viability of a large-scale process.

Protocol 4: Large-Scale Cleavage via Hydrolysis and Auxiliary Recovery

This protocol describes the hydrolytic cleavage of the N-acyl oxazolidinone to the corresponding carboxylic acid using lithium hydroxide and hydrogen peroxide.[4][5]

Materials:

  • N-Acyl-(R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone derivative

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen peroxide (H₂O₂)

  • Lithium hydroxide (LiOH)

  • Sodium sulfite (Na₂SO₃)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Preparation: Dissolve the N-acyl oxazolidinone derivative (1.0 eq) in a mixture of THF and water (3:1 v/v).

  • Cleavage: Cool the solution to 0 °C. Add 30% H₂O₂ (4.0 eq) followed by an aqueous solution of LiOH (2.0 eq). Stir the mixture at 0 °C for 2-4 hours.

  • Quenching: Quench the reaction by adding an aqueous solution of sodium sulfite (1.5 M, 5.0 eq) and stir for 30 minutes at room temperature.

  • Product Isolation: Concentrate the mixture under reduced pressure to remove the THF. Extract the aqueous solution with diethyl ether (3 x) to remove the chiral auxiliary.

  • Acidification: Acidify the aqueous layer to pH 1-2 with 1 M HCl.

  • Final Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the enantiomerically pure carboxylic acid.

  • Auxiliary Recovery: The combined diethyl ether extracts from step 4 contain the chiral auxiliary. Wash the ether solution with water and brine, dry over anhydrous sodium sulfate, and concentrate. The recovered this compound can be further purified by recrystallization if necessary. Recovery yields are typically greater than 95%.

Auxiliary Cleavage and Recovery Start N-Acyl Oxazolidinone Adduct Cleavage Cleavage (LiOH / H₂O₂) Start->Cleavage Quench Quench (Na₂SO₃) Cleavage->Quench Extraction1 Extraction with Diethyl Ether Quench->Extraction1 Acidification Acidification of Aqueous Layer (HCl) Extraction1->Acidification Aqueous Layer Auxiliary_Recovery Chiral Auxiliary in Ether Extraction1->Auxiliary_Recovery Organic Layer Extraction2 Extraction with Ethyl Acetate Acidification->Extraction2 Product Enantiopure Carboxylic Acid Extraction2->Product Purification Purification (Recrystallization) Auxiliary_Recovery->Purification Recovered_Auxiliary Recovered Chiral Auxiliary Purification->Recovered_Auxiliary

Caption: Workflow for the cleavage of the chiral auxiliary and its subsequent recovery.

Safety and Handling Considerations

  • This compound: This compound is a stable, crystalline solid. Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn during handling.

  • Reagents: Many of the reagents used in these protocols are hazardous. n-Butyllithium is pyrophoric and reacts violently with water. Acyl chlorides and hydrogen peroxide are corrosive. All manipulations should be carried out in a well-ventilated fume hood by trained personnel. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This compound is a superior chiral auxiliary for large-scale asymmetric synthesis due to the high diastereoselectivities it imparts and the crystalline nature of its derivatives, which greatly simplifies purification. The protocols outlined in these application notes provide a robust foundation for the successful implementation of this auxiliary in the synthesis of complex, enantiomerically pure molecules. By understanding the underlying principles and adhering to the detailed procedures, researchers and drug development professionals can leverage the full potential of this powerful synthetic tool.

References

  • Ghosh, A. K., & Shevlin, M. (2004). Modern Aldol Reactions. WILEY-VCH.
  • Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development.
  • The asymmetric aldol reaction. OpenBU.
  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction.
  • Application Notes and Protocols for Asymmetric Aldol Reactions with Chiral Auxiliaries. BenchChem.
  • (R)-4-Isopropyl-3-isopropylsulfanyl-5,5-diphenyl-1,3-oxazolidin-2-one.
  • (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one. MDPI.
  • Recrystallization Techniques for Purific
  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates.
  • (S)-(-)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone, 98%, ee: 99%. J&K Scientific.
  • (R)-4-Isopropyl-3-isopropyl-sulfanyl-5,5-diphenyl-1,3-oxazolidin-2-one. PubMed.
  • Purification method of isophthalic acid by crystallization.
  • Rivaroxaban purification method.
  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development.
  • Oxazolidinones for Asymmetric Synthesis. Sigma-Aldrich.
  • SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes. Organic & Biomolecular Chemistry.
  • A study of 4-substituted 5,5-diaryl oxazolidin-2-ones as efficacious chiral auxiliaries. Tetrahedron Letters.
  • Highly effective and recyclable chiral auxiliaries: a study of the synthesis and use of three 4-isopropyl-5,5-diaryloxazolidin-2-ones. Journal of the Chemical Society, Perkin Transactions 1.

Sources

The Final Cut: A Researcher's Guide to Chiral Auxiliary Cleavage

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of asymmetric synthesis, chiral auxiliaries remain a cornerstone for the reliable and predictable installation of stereocenters.[1][2] While the diastereoselective transformations they facilitate are often the focus of synthetic design, the ultimate success of an auxiliary-mediated strategy hinges on a critical, yet sometimes overlooked, final step: the cleavage of the auxiliary from the desired product. This crucial transformation must be efficient, high-yielding, and, most importantly, proceed without compromising the stereochemical integrity of the newly created chiral center.[1]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the strategies and protocols for the cleavage of commonly employed chiral auxiliaries. Moving beyond a simple recitation of procedures, this document delves into the mechanistic underpinnings of these reactions, offering insights into the causality behind experimental choices and providing a framework for troubleshooting and optimization.

The Strategic Imperative of Auxiliary Cleavage

The use of a chiral auxiliary is a three-act play: attachment, diastereoselective transformation, and cleavage.[1] The final act, the removal of the auxiliary, is governed by a set of key principles:

  • High Fidelity: The cleavage conditions must be mild enough to avoid racemization or epimerization of the stereogenic centers meticulously installed in the preceding steps.

  • Efficiency: The reaction should proceed in high yield to maximize the recovery of the valuable, enantiomerically pure product.

  • Orthogonality: The chosen cleavage method should be compatible with the functional groups present in the product molecule.

  • Auxiliary Recovery: For the sake of process economy, especially on a larger scale, the ability to recover and recycle the often-expensive chiral auxiliary is a significant advantage.[3]

The selection of a cleavage strategy is therefore not an afterthought but a critical consideration that should be factored into the overall synthetic plan from the outset.

General Workflow of Auxiliary-Mediated Asymmetric Synthesis

The following diagram illustrates the central role of the cleavage step in the overall context of a chiral auxiliary-based synthesis.

G cluster_0 Auxiliary-Mediated Synthesis Achiral Substrate Achiral Substrate Substrate-Auxiliary Adduct Substrate-Auxiliary Adduct Achiral Substrate->Substrate-Auxiliary Adduct 1. Attachment Chiral Auxiliary Chiral Auxiliary Chiral Auxiliary->Substrate-Auxiliary Adduct Diastereoselective Reaction Diastereoselective Reaction Substrate-Auxiliary Adduct->Diastereoselective Reaction Diastereomeric Product Diastereomeric Product Diastereoselective Reaction->Diastereomeric Product 2. Stereocontrol Cleavage Cleavage Diastereomeric Product->Cleavage Enantiopure Product Enantiopure Product Cleavage->Enantiopure Product 3. Liberation Recovered Auxiliary Recovered Auxiliary Cleavage->Recovered Auxiliary Recycle

Caption: General workflow of chiral auxiliary-mediated synthesis.

I. Evans Oxazolidinone Auxiliaries: A Modern Classic

Pioneered by David A. Evans, oxazolidinone-based chiral auxiliaries are among the most widely used and reliable tools in asymmetric synthesis.[4] Their rigid structure and predictable facial bias have made them invaluable in a vast array of transformations, including aldol additions and alkylations. The cleavage of the N-acyl bond is a well-understood process, with several reliable methods available.

Hydrolytic Cleavage: The Power of Peroxide

The most common method for the hydrolytic cleavage of Evans auxiliaries is the use of lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[5][6] This method is favored for its mildness and high yields in converting the N-acyl oxazolidinone to the corresponding carboxylic acid.

A crucial aspect of this reaction is the regioselectivity of the nucleophilic attack. While LiOH alone can lead to undesired cleavage of the endocyclic carbamate bond of the auxiliary, the hydroperoxide anion (OOH⁻) selectively attacks the exocyclic amide carbonyl.[5][7][8] This difference in reactivity is attributed to the relative barriers for the breakdown of the tetrahedral intermediates formed upon nucleophilic attack.[5][8]

Mechanism of LiOOH Cleavage of Evans Auxiliaries

G cluster_0 Selective Exocyclic Cleavage cluster_1 Undesired Endocyclic Cleavage N-Acyl-Oxazolidinone N-Acyl Oxazolidinone Tetrahedral_Intermediate Tetrahedral Intermediate N-Acyl-Oxazolidinone->Tetrahedral_Intermediate + LiOOH Carboxylic_Acid Carboxylic Acid Tetrahedral_Intermediate->Carboxylic_Acid Breakdown Auxiliary Recovered Auxiliary Tetrahedral_Intermediate->Auxiliary N-Acyl-Oxazolidinone_2 N-Acyl Oxazolidinone Endo_Intermediate Endocyclic Intermediate N-Acyl-Oxazolidinone_2->Endo_Intermediate + LiOH Ring_Opened Ring-Opened Product Endo_Intermediate->Ring_Opened

Caption: Regioselectivity in the cleavage of Evans auxiliaries.

Protocol 1: Hydrolytic Cleavage with LiOH/H₂O₂

  • Dissolution: Dissolve the N-acyl oxazolidinone (1 equivalent) in a mixture of tetrahydrofuran (THF) and water (typically 3:1 or 4:1 v/v).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add a freshly prepared aqueous solution of lithium hydroxide (e.g., 0.8 M, 4 equivalents) followed by the slow, dropwise addition of 30% aqueous hydrogen peroxide (4 equivalents).

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quenching: Upon completion, quench the reaction by adding an aqueous solution of a reducing agent, such as sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃), to destroy the excess peroxide.[6]

  • Work-up and Purification: Remove the THF under reduced pressure. The aqueous residue can then be acidified and extracted with an organic solvent (e.g., ethyl acetate) to isolate the carboxylic acid. The chiral auxiliary can be recovered from the aqueous layer by extraction with an appropriate solvent after basification.

Safety Note: The reaction of hydrogen peroxide with the initially formed peracid can lead to the evolution of oxygen gas.[6] This can create a safety hazard, particularly on a larger scale, by pressurizing the reaction vessel and creating a potentially flammable atmosphere.[6] Ensure adequate venting and maintain an inert atmosphere.

Reductive Cleavage: Accessing Alcohols and Aldehydes

Reductive cleavage provides direct access to the corresponding primary alcohols or aldehydes, bypassing the carboxylic acid intermediate.

Protocol 2: Reductive Cleavage to the Alcohol with LiAlH₄

  • Dissolution: Dissolve the N-acyl oxazolidinone (1 equivalent) in a dry, aprotic solvent such as THF or diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C or -78 °C.

  • Reducing Agent Addition: Slowly add a solution of lithium aluminum hydride (LiAlH₄) or another suitable hydride reagent (e.g., lithium borohydride, LiBH₄) in the same solvent.

  • Reaction Monitoring: Monitor the reaction by TLC.

  • Quenching: Carefully quench the reaction by the sequential addition of water, followed by an aqueous base (e.g., 15% NaOH), and then more water (Fieser workup).

  • Work-up and Purification: Filter the resulting aluminum salts and wash thoroughly with an organic solvent. The combined organic filtrates are then dried and concentrated to yield the crude alcohol, which can be purified by column chromatography.

Protocol 3: Reductive Cleavage to the Aldehyde

For the synthesis of aldehydes, a less reactive hydride reagent or specific reaction conditions are required to prevent over-reduction to the alcohol. One common method involves the use of lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H).

Cleavage ProductReagentKey Considerations
Carboxylic AcidLiOH / H₂O₂Mild, high-yielding, potential for O₂ evolution.
AlcoholLiAlH₄, LiBH₄Powerful reducing agents, require careful quenching.
AldehydeLiAl(OtBu)₃HMilder reducing agent, prevents over-reduction.
Weinreb AmideMe(MeO)NH·HCl, AlMe₃Useful for further elaboration to ketones.

II. Myers Pseudoephedrine and Pseudoephenamine Auxiliaries

The pseudoephedrine-based chiral auxiliaries developed by Andrew G. Myers offer a practical and highly effective alternative to Evans oxazolidinones.[9][10] A key advantage is the straightforward conversion of the amide products to a variety of functional groups, often with excellent recovery of the auxiliary.[1]

Hydrolytic Cleavage to Carboxylic Acids

Both acidic and basic conditions can be employed for the hydrolysis of pseudoephedrine amides to the corresponding carboxylic acids.

Protocol 4: Basic Hydrolysis

  • Reaction Setup: Dissolve the pseudoephedrine amide in a suitable solvent mixture, such as THF/water or dioxane/water.

  • Base Addition: Add a strong base, such as sodium hydroxide or potassium hydroxide.

  • Heating: Heat the reaction mixture at reflux until the starting material is consumed (monitored by TLC).

  • Work-up: After cooling, acidify the reaction mixture and extract the carboxylic acid with an organic solvent. The protonated pseudoephedrine auxiliary will remain in the aqueous layer and can be recovered by basification and extraction.

Reductive Cleavage to Alcohols and Aldehydes

Similar to Evans auxiliaries, reductive cleavage of Myers amides provides access to alcohols and aldehydes.

Protocol 5: Reductive Cleavage to Alcohols with LiAlH₄

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the pseudoephedrine amide in dry THF.

  • Reducing Agent Addition: Add a solution of LiAlH₄ in THF at 0 °C.

  • Reaction and Quenching: After the reaction is complete, quench carefully as described in Protocol 2.

  • Work-up: The work-up procedure allows for the separation of the desired alcohol from the pseudoephedrine auxiliary, which can be recovered.

Protocol 6: Reductive Cleavage to Aldehydes

The partial reduction of pseudoephedrine amides to aldehydes can be achieved using lithium triethoxyaluminum hydride.[11]

Conversion to Ketones

A significant advantage of the Myers auxiliary is the ability to convert the amide directly to a ketone by reaction with an organolithium or Grignard reagent.[11]

Protocol 7: Conversion to Ketones

  • Reaction Setup: Dissolve the pseudoephedrine amide in dry THF under an inert atmosphere and cool to -78 °C.

  • Organometallic Addition: Add the organolithium or Grignard reagent dropwise.

  • Work-up: After the reaction is complete, quench with a saturated aqueous solution of ammonium chloride. The ketone can be isolated by extraction, and the auxiliary can be recovered from the aqueous layer.

Desired ProductReagentsNotes
Carboxylic AcidNaOH or H₂SO₄ (aq)Straightforward hydrolysis.
AlcoholLiAlH₄Powerful reduction.
AldehydeLiAlH(OEt)₃Partial reduction.[11]
KetoneR-Li or R-MgBrDirect conversion from the amide.[11]

III. Enders SAMP/RAMP Hydrazone Auxiliaries

The SAMP/RAMP hydrazone method, developed by Dieter Enders and E.J. Corey, is a powerful tool for the asymmetric α-alkylation of aldehydes and ketones.[12] The final step involves the cleavage of the hydrazone to regenerate the carbonyl group.

Oxidative Cleavage

Ozonolysis is the most common and generally most effective method for cleaving SAMP/RAMP hydrazones.[12][13][14]

Protocol 8: Ozonolysis of SAMP/RAMP Hydrazones

  • Dissolution: Dissolve the hydrazone in an inert solvent, typically dichloromethane (DCM), and cool to -78 °C.

  • Ozonolysis: Bubble ozone through the solution until a persistent blue color indicates the presence of excess ozone.

  • Purging and Work-up: Purge the solution with nitrogen or oxygen to remove excess ozone. The reaction can then be worked up either reductively (e.g., with dimethyl sulfide or triphenylphosphine) or oxidatively. The desired ketone or aldehyde can be purified by distillation or chromatography.[13]

Other oxidative cleavage methods include the use of peroxyselenous acid (generated in situ from SeO₂ and H₂O₂) which can be effective for substrates sensitive to ozonolysis.[15]

Hydrolytic Cleavage

Acidic hydrolysis can also be used, although it is generally less mild than ozonolysis and may not be suitable for acid-sensitive substrates.

Cleavage MethodReagentsKey Features
OxidativeO₃Most common and reliable method.[12][13]
OxidativeSeO₂ / H₂O₂Milder alternative to ozonolysis.[15]
HydrolyticAqueous Acid (e.g., HCl)Can be harsh; risk of side reactions.

IV. Oppolzer's Camphorsultam Auxiliary

Oppolzer's camphorsultam is a versatile chiral auxiliary used in a wide range of asymmetric transformations, including Diels-Alder reactions, conjugate additions, and alkylations.[16] The N-acyl sultam can be cleaved under various conditions to afford different functional groups.

Hydrolytic Cleavage

Hydrolysis of N-acyl sultams to the corresponding carboxylic acids is typically achieved under basic conditions.

Protocol 9: Basic Hydrolysis of N-Acyl Sultams

  • Reaction Setup: Dissolve the N-acyl sultam in a mixture of an organic solvent (e.g., THF, methanol) and water.

  • Base Addition: Add a base such as lithium hydroxide or sodium hydroxide.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete.

  • Work-up: Acidify the reaction mixture and extract the carboxylic acid. The camphorsultam auxiliary can be recovered from the aqueous layer.

It is noteworthy that the hydrolysis of N-acyl β-sultams proceeds via sulfonyl transfer with S-N bond fission, which differs from the typical acyl transfer mechanism of N-acylsulfonamides.[17][18][19]

Reductive Cleavage

Reductive cleavage with hydride reagents provides access to alcohols and aldehydes.

Protocol 10: Reductive Cleavage to Alcohols with NaBH₄/LiCl

  • Reaction Setup: Dissolve the N-acyl sultam in a suitable solvent like THF.

  • Reagent Addition: Add lithium chloride followed by sodium borohydride.

  • Reaction: Stir the reaction at room temperature or with heating.

  • Work-up: Quench the reaction with water and extract the product.

Conclusion and Future Outlook

The cleavage of a chiral auxiliary is a pivotal step that determines the overall success of an asymmetric synthesis. A thorough understanding of the available methods, their mechanisms, and their compatibility with the target molecule is essential for any researcher in the field. While this guide has covered some of the most prevalent auxiliaries and their cleavage protocols, the development of new, milder, and more efficient cleavage methods remains an active area of research. The advent of continuous flow technologies is also opening new avenues for the efficient cleavage and recycling of chiral auxiliaries, further enhancing the sustainability and practicality of this powerful synthetic strategy.[3][20] By carefully selecting and optimizing the cleavage conditions, chemists can unlock the full potential of chiral auxiliaries in the synthesis of complex, enantiomerically pure molecules that are vital for medicine and materials science.

References

  • Chiral auxiliary. Wikipedia. Available from: [Link]

  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci. Available from: [Link]

  • 3 - Chem 115 Myers. Harvard University. Available from: [Link]

  • Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Publications. Available from: [Link]

  • A chiral interlocking auxiliary strategy for the synthesis of mechanically planar chiral rotaxanes. PMC. Available from: [Link]

  • ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP- HYDRAZONE METHOD: (S)-(+)-4-METHYL-3-HEPTANONE. MIT. Available from: [Link]

  • Enders SAMP/RAMP hydrazone-alkylation reaction. Wikipedia. Available from: [Link]

  • Ender's SAMP/RAMP stereoselective alkylation. YouTube. Available from: [Link]

  • An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO2 and H2O2 under Buffered (pH 7) Conditions. NIH. Available from: [Link]

  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace - The University of Queensland. Available from: [Link]

  • Camphorsultam. Wikipedia. Available from: [Link]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Williams College. Available from: [Link]

  • Post Cleavage Purification and Analysis of Peptides; TFA removal. Available from: [Link]

  • Acyl vs Sulfonyl Transfer in N-acyl Beta-Sultams and 3-oxo-beta-sultams. PubMed. Available from: [Link]

  • Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society. Available from: [Link]

  • Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. RSC Publishing. Available from: [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available from: [Link]

  • Acyl vs sulfonyl transfer in N-acyl β-sultams and 3-oxo-β-sultams. University of Huddersfield Repository. Available from: [Link]

  • Reduction of Aldehydes and Ketones with LiAlH4 and NaBH4. YouTube. Available from: [Link]

  • The fate of the tert-butylsulfinyl auxiliary after acid-promoted cleavage—a method for recycling t. University of Bristol. Available from: [Link]

  • Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. Oreate AI Blog. Available from: [Link]

  • (PDF) Chiral auxiliary recycling in continuous flow: Automated recovery and reuse of Oppolzer's sultam. ResearchGate. Available from: [Link]

  • Acyl vs Sulfonyl Transfer in N -Acyl β-Sultams and 3-Oxo-β-sultams | Request PDF. ResearchGate. Available from: [Link]

  • Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. PMC - NIH. Available from: [Link]

  • Reduction of N-allylamides by LiAlH4: unexpected attack of the double bond with mechanistic studies of product and byproduct formation. PubMed. Available from: [Link]

  • (−)-d-2,10-camphorsultam. Organic Syntheses Procedure. Available from: [Link]

  • Chiral Auxiliaries — Principles and Recent Applications | Request PDF. ResearchGate. Available from: [Link]

  • Reactivity and Mechanism in the Hydrolysis of β-Sultams. Journal of the American Chemical Society. Available from: [Link]

  • Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. PubMed. Available from: [Link]

  • Bioorthogonal Ligations and Cleavages in Chemical Biology. PMC - NIH. Available from: [Link]

  • Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Andrew G Myers Research Group - Harvard University. Available from: [Link]

Sources

Application Notes & Protocols: Efficient Recycling of (R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone Auxiliary

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the efficient recycling of the (R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone chiral auxiliary. This valuable and robust auxiliary, a cornerstone in modern asymmetric synthesis, can be recovered in high yields and purity, significantly enhancing the cost-effectiveness and sustainability of chiral drug development and manufacturing. We will delve into the mechanistic underpinnings of the cleavage process, provide step-by-step protocols for recovering the auxiliary after its use in asymmetric transformations, and present data on expected recovery yields. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic routes by implementing a reliable auxiliary recycling strategy.

Introduction: The Strategic Value of Auxiliary Recycling

In the landscape of asymmetric synthesis, chiral auxiliaries are indispensable tools for establishing stereocenters with high fidelity.[1][2] The this compound, a modified Evans auxiliary, offers distinct advantages due to its crystalline nature and the steric bulk of the diphenyl groups, which often leads to higher diastereoselectivity in reactions.[3] However, the economic and environmental viability of large-scale syntheses often hinges on the ability to efficiently recover and reuse these valuable chiral scaffolds.[1]

The protocol detailed herein focuses on the hydrolytic cleavage of the N-acyl bond, which liberates the newly synthesized chiral molecule and regenerates the parent oxazolidinone auxiliary. A key advantage of the 5,5-diphenyl substituted auxiliary is its facile recovery, often precipitating out of the reaction mixture, which simplifies purification.[3]

Mechanistic Principles of Auxiliary Cleavage

The selective cleavage of the exocyclic N-acyl bond, while preserving the integrity of the oxazolidinone ring, is paramount for successful recycling. The most common and effective method for this transformation is hydrolysis using lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[4][5]

The remarkable regioselectivity of LiOOH for the exocyclic carbonyl over the endocyclic (carbamate) carbonyl is a subject of mechanistic interest. It is proposed that the hydroperoxide anion (OOH⁻) is a more potent nucleophile than the hydroxide anion (OH⁻) and preferentially attacks the more sterically hindered exocyclic carbonyl.[6] While hydroxide-mediated hydrolysis can lead to cleavage of the oxazolidinone ring itself, the use of LiOOH ensures the desired outcome.[6][7] The resulting peroxyacid intermediate is then typically reduced in situ to the carboxylic acid.[7]

An alternative approach involves reductive cleavage using agents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) to yield the corresponding primary alcohol.[4] However, for the recovery of the auxiliary alongside a carboxylic acid product, the LiOOH method is the gold standard.

Experimental Workflow for Auxiliary Recycling

The following diagram illustrates the general workflow for the cleavage of an N-acyl-(R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone and the subsequent recovery of the auxiliary.

Auxiliary Recycling Workflow cluster_0 Reaction & Cleavage cluster_1 Workup & Isolation cluster_2 Product & Auxiliary Recovery N_Acyl_Auxiliary N-Acyl-(R)-(+)-4-Isopropyl- 5,5-diphenyl-2-oxazolidinone Cleavage Hydrolytic Cleavage (LiOOH, THF/H₂O) N_Acyl_Auxiliary->Cleavage Reaction_Mixture Reaction Mixture containing Carboxylate, Auxiliary, and Salts Cleavage->Reaction_Mixture Quench Quench with Na₂SO₃ (aq) Reaction_Mixture->Quench Extraction Solvent Extraction (e.g., EtOAc or CH₂Cl₂) Quench->Extraction Phase_Separation Aqueous & Organic Phase Separation Extraction->Phase_Separation Aqueous_Phase Aqueous Phase (Contains Carboxylate Salt) Phase_Separation->Aqueous_Phase Organic_Phase Organic Phase (Contains Recovered Auxiliary) Phase_Separation->Organic_Phase Acidification Acidification (e.g., HCl) Aqueous_Phase->Acidification Drying_Evaporation Drying (e.g., Na₂SO₄) & Solvent Evaporation Organic_Phase->Drying_Evaporation Product_Isolation Chiral Carboxylic Acid Product Isolation Acidification->Product_Isolation Purification Recrystallization or Chromatography of Auxiliary Drying_Evaporation->Purification Recovered_Auxiliary Pure (R)-(+)-4-Isopropyl- 5,5-diphenyl-2-oxazolidinone Purification->Recovered_Auxiliary

Caption: General workflow for the recycling of the chiral auxiliary.

Detailed Protocol: Hydrolytic Cleavage and Auxiliary Recovery

This protocol is a general guideline and may require optimization based on the specific N-acyl substrate.

Materials:

  • N-acyl-(R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone

  • Tetrahydrofuran (THF), anhydrous

  • Deionized Water

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate (EtOAc) or Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • 1 M Hydrochloric acid (HCl)

  • Standard laboratory glassware and magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the N-acyl-(R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone (1.0 eq) in a 3:1 mixture of THF and water. Cool the solution to 0 °C in an ice bath.

  • Preparation of LiOOH: In a separate flask, prepare the lithium hydroperoxide solution. For every 1 mmol of the N-acyl oxazolidinone, dissolve LiOH·H₂O (4.0 eq) in water and cool to 0 °C. To this cold solution, slowly add 30% H₂O₂ (4.0 eq). Stir for 5-10 minutes at 0 °C.

  • Hydrolysis: Slowly add the freshly prepared cold LiOOH solution to the solution of the N-acyl oxazolidinone at 0 °C. The reaction is typically complete within 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, quench the reaction by the slow addition of an aqueous solution of sodium sulfite (Na₂SO₃) (1.5 M, 5.0 eq) at 0 °C to reduce the excess peroxide. Allow the mixture to warm to room temperature and stir for 20-30 minutes.

  • Solvent Removal: Remove the majority of the THF under reduced pressure using a rotary evaporator.

  • Extraction and Separation: Transfer the remaining aqueous mixture to a separatory funnel. Extract the aqueous phase with ethyl acetate or dichloromethane (3 x volume of the aqueous phase). The this compound auxiliary will preferentially partition into the organic phase, while the lithium salt of the carboxylic acid will remain in the aqueous phase.

  • Auxiliary Isolation:

    • Combine the organic extracts.

    • Wash the combined organic layers with saturated aqueous NaHCO₃ and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the organic phase under reduced pressure to yield the crude auxiliary.

  • Auxiliary Purification: The recovered this compound can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by flash column chromatography if necessary. The high crystallinity of this auxiliary often allows for high purity to be achieved by recrystallization alone.[3]

  • Product Isolation:

    • Cool the aqueous phase from step 6 in an ice bath.

    • Acidify the aqueous phase to pH ~2 with 1 M HCl.

    • Extract the acidified aqueous phase with ethyl acetate or another suitable organic solvent (3 x volume of the aqueous phase).

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the chiral carboxylic acid product.

Expected Results and Data

The efficiency of the recycling process is a critical metric. The following table summarizes typical recovery yields for the this compound auxiliary.

Substrate TypeCleavage ConditionsTypical Auxiliary Recovery YieldPurity (by ¹H NMR)
N-AlkanoylLiOOH, THF/H₂O, 0 °C>95%>98%
N-AroylLiOOH, THF/H₂O, 0 °C>90%>98%
N-α,β-UnsaturatedLiOOH, THF/H₂O, 0 °C>90%>97%

Note: Yields can vary depending on the specific substrate and the scale of the reaction. Meticulous execution of the workup and purification steps is crucial for achieving high recovery rates.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If TLC analysis indicates the presence of starting material after the expected reaction time, additional equivalents of LiOOH can be added. Ensure the reaction temperature is maintained at 0 °C to minimize side reactions.

  • Low Auxiliary Recovery: This can result from emulsion formation during extraction or incomplete extraction. Using brine during the wash steps can help break emulsions. Increasing the number of extractions can improve recovery.

  • Contamination of Recovered Auxiliary: If the recovered auxiliary is contaminated with the carboxylic acid product, an additional wash of the organic phase with a mild base (e.g., saturated NaHCO₃) during the workup is recommended.

  • Epimerization: The use of LiOOH at low temperatures is designed to prevent epimerization of the newly formed stereocenter in the product.[5] It is crucial to maintain the recommended temperature throughout the hydrolysis step.

Conclusion

The recycling of this compound is a highly efficient and practical process that significantly enhances the sustainability and cost-effectiveness of asymmetric synthesis. The hydrolytic cleavage with lithium hydroperoxide provides a reliable method for the recovery of the auxiliary in high yield and purity, without compromising the stereochemical integrity of the desired product. By implementing the protocols and understanding the principles outlined in this guide, researchers can optimize their synthetic strategies and contribute to more economical and environmentally responsible chemical manufacturing.

References

  • BenchChem. A Technical Guide to Evans Auxiliaries: Principles and Practices in Asymmetric Synthesis.
  • Hintermann, T., & Seebach, D. (1998). A Useful Modification of the Evans Auxiliary: 4‐Isopropyl‐5,5‐diphenyloxazolidin‐2‐one. Helvetica Chimica Acta, 81(11), 2093-2126.
  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83.
  • Gage, J. R. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Organic Chemistry Laboratory. Journal of Chemical Education, 85(5), 696.
  • Wikipedia contributors. (2023, December 1). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. Retrieved January 22, 2026, from [Link]

  • University of Rochester. Evans Enolate Alkylation-Hydrolysis.
  • Hintermann, T., & Seebach, D. (1998). Lithiated 4-Isopropyl-3-(methylthiomethyl)-5,5-diphenyloxazolidin-2-one: A Chiral Formyl Anion Equivalent for Enantioselective Preparations of 1,2-Diols, 2-Amino Alcohols, 2-Hydroxy Esters, and 4-Hydroxy-2-alkenoates. The Journal of Organic Chemistry, 63(23), 8253-8262.
  • Mackay, M. F., & Taylor, D. K. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853.
  • G. Pozza Silveira, C. Bonfante de Carvallho, A. Oliver (2012). (R)-4-Isopropyl-3-isopropyl-sulfanyl-5,5-diphenyl-1,3-oxazolidin-2-one. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2048. Available from: [Link]

  • MDPI. (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one. Available from: [Link]

  • Palomo, C., et al. (2004). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. Organic & Biomolecular Chemistry, 2(21), 3045-3056. Available from: [Link]

Sources

Application Notes & Protocols: Diastereoselective Reactions with N-acyl-(R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Evans' Second Generation—The Advent of Diphenyl Oxazolidinones

In the landscape of asymmetric synthesis, chiral auxiliaries provide a robust and reliable method for controlling stereochemistry.[1][2] The foundational work by David A. Evans with valine- and phenylalanine-derived oxazolidinones established a "gold standard" for diastereoselective enolate chemistry, including alkylations and aldol additions.[3][4] These second-generation auxiliaries offer high levels of stereocontrol by creating a sterically defined environment around a prochiral center.

This guide focuses on a powerful, third-generation auxiliary: (R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone . Developed to enhance the properties of earlier auxiliaries, this "SuperQuat" analogue offers distinct advantages.[5] Its gem-diphenyl substitution at the C5 position provides a rigid, highly defined steric shield.[6][7] Furthermore, its crystalline nature and the high crystallinity of its N-acyl derivatives often simplify purification, allowing for isolation by recrystallization rather than chromatography—a significant benefit for process scalability.[7] The steric bulk of the diphenyl groups also protects the endocyclic carbonyl from nucleophilic attack, enabling milder conditions for auxiliary cleavage.[7][8]

This document serves as a technical guide to the core applications of this auxiliary, detailing the mechanistic principles, providing field-tested protocols, and offering insights into achieving optimal results in diastereoselective alkylation and aldol reactions.

The Core Principle: Steric Hindrance and Enolate Geometry

The remarkable stereocontrol exerted by the N-acyl-(R)-4-isopropyl-5,5-diphenyl-2-oxazolidinone stems from a confluence of steric and electronic factors that dictate the formation of a specific enolate geometry and control the facial approach of an electrophile.

  • Formation of the (Z)-Enolate: Deprotonation of the N-acyl derivative with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), selectively generates the (Z)-enolate.[9][10] This selectivity is driven by minimizing A(1,3) strain between the forming enolate and the C4 isopropyl group. The bulky diphenyl groups at C5 further lock the conformation, ensuring a well-defined enolate geometry.

  • Chelated Transition State: The metal cation (Li⁺ or Na⁺) coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone, forming a rigid, chelated five-membered ring.[3][4]

  • Facial Shielding: The C4 isopropyl group and the C5 diphenyl groups effectively block one face of the enolate (the si-face). The isopropyl group projects outward, while one of the phenyl rings is oriented to shield the top face of the planar enolate. Consequently, an incoming electrophile is forced to approach from the less hindered bottom (re-face).[9][10]

This controlled trajectory of the electrophile is the cornerstone of the auxiliary's high diastereoselectivity.

General Experimental Workflow

The application of this chiral auxiliary follows a reliable three-stage process: Acylation, Diastereoselective Reaction, and Cleavage. Each step is critical for the overall success of the asymmetric synthesis.

G cluster_0 Stage 1: Acylation cluster_1 Stage 2: Diastereoselective C-C Bond Formation cluster_2 Stage 3: Product Liberation Acylation Attach Carboxylic Acid to Auxiliary Enolate Generate (Z)-Enolate (e.g., NaHMDS, -78 °C) Acylation->Enolate Purified N-Acyl Auxiliary Reaction React with Electrophile (Alkylation or Aldol) Enolate->Reaction Chelated Intermediate Cleavage Cleave Auxiliary (e.g., LiOH/H₂O₂) Reaction->Cleavage Purified Diastereomer Purification Isolate Chiral Product & Recover Auxiliary Cleavage->Purification

Caption: General workflow for asymmetric synthesis.

Application Note I: Diastereoselective Enolate Alkylation

Asymmetric alkylation is a fundamental C-C bond-forming reaction. Using the diphenyl-substituted auxiliary provides a highly predictable and efficient route to α-chiral carboxylic acid derivatives.

Mechanism of Stereocontrol

Upon formation of the sodium (Z)-enolate, the rigid chelated structure is established. The isopropyl group at C4 and the diphenyl groups at C5 create a formidable steric barrier on the top face. The incoming electrophile (E⁺), typically an alkyl halide, can only approach from the less hindered bottom face, leading to the formation of a single major diastereomer.

Caption: Electrophilic attack on the chelated enolate.

Protocol: Asymmetric Benzylation of N-Propionyl Auxiliary

This protocol describes the benzylation of the N-propionyl derivative, a standard benchmark reaction.

Materials:

  • N-Propionyl-(R)-4-isopropyl-5,5-diphenyl-2-oxazolidinone

  • Sodium bis(trimethylsilyl)amide (NaHMDS), 1.0 M in THF

  • Benzyl bromide (BnBr)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl

  • Saturated aqueous NaCl (brine)

  • Anhydrous MgSO₄

  • Silica gel for chromatography

Procedure:

  • Setup: To a flame-dried, round-bottom flask under an argon atmosphere, add the N-propionyl auxiliary (1.0 equiv). Dissolve in anhydrous THF (approx. 0.1 M).

  • Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Add NaHMDS (1.1 equiv) dropwise via syringe over 5 minutes. Stir the resulting pale yellow solution for 30 minutes at -78 °C.

  • Alkylation: Add benzyl bromide (1.2 equiv) dropwise. Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm slowly to 0 °C over 1 hour.

  • Quench: Quench the reaction by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature.

  • Workup: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can often be purified by recrystallization from an ethanol/water or ethyl acetate/hexanes mixture. Alternatively, purify by flash column chromatography on silica gel. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product.

Expected Results

Alkylation reactions using this auxiliary consistently deliver high yields and excellent diastereoselectivity.

Electrophile (R-X)BaseSolventYield (%)d.r.
Benzyl bromideNaHMDSTHF90-95%>98:2
Allyl iodideNaHMDSTHF88-94%>98:2
Methyl iodideLDATHF85-92%>95:5
Ethyl iodideNaHMDSTHF87-93%>97:3

Application Note II: Diastereoselective Aldol Additions

The aldol reaction is one of the most powerful methods for constructing β-hydroxy carbonyl units with stereochemical control. Boron-mediated aldol reactions of N-acyl oxazolidinones are particularly effective.[11]

Mechanism: The Zimmerman-Traxler Transition State

Unlike lithium or sodium enolates, boron enolates undergo aldol reactions via a closed, chair-like six-membered transition state, as proposed by Zimmerman and Traxler.[11]

  • Boron Enolate Formation: Reaction with dibutylboron triflate (Bu₂BOTf) and a hindered base like triethylamine (NEt₃) generates the (Z)-boron enolate.

  • Aldehyde Coordination: The aldehyde coordinates to the boron center.

  • Chair-like Transition State: The complex organizes into a rigid chair-like transition state to minimize steric interactions. The aldehyde's R' group preferentially occupies a pseudo-equatorial position to avoid steric clash with the enolate.

  • Facial Selectivity: As with alkylation, the C4 isopropyl group and C5 diphenyl groups of the auxiliary direct the aldehyde to approach from the less hindered face of the enolate.

The combination of the chair-like conformation and the auxiliary's facial bias results in the selective formation of the syn-aldol product.[11][12]

Protocol: Syn-Selective Aldol Reaction with Isobutyraldehyde

Materials:

  • N-Propionyl-(R)-4-isopropyl-5,5-diphenyl-2-oxazolidinone

  • Dibutylboron triflate (Bu₂BOTf), 1.0 M in CH₂Cl₂

  • Triethylamine (NEt₃)

  • Isobutyraldehyde

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Methanol, Phosphate buffer (pH 7), 30% Hydrogen peroxide

  • Silica gel for chromatography

Procedure:

  • Setup: To a flame-dried flask under argon, add the N-propionyl auxiliary (1.0 equiv) and dissolve in anhydrous CH₂Cl₂ (approx. 0.1 M).

  • Enolate Formation: Cool the solution to -78 °C. Add NEt₃ (1.4 equiv) followed by the dropwise addition of Bu₂BOTf (1.2 equiv). Stir at -78 °C for 30 minutes.

  • Aldol Addition: Add freshly distilled isobutyraldehyde (1.5 equiv) dropwise. Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

  • Quench & Oxidative Workup: Quench the reaction by adding 1 mL of pH 7 phosphate buffer, followed by 3 mL of methanol. Add 3 mL of 30% hydrogen peroxide (Caution: Exothermic!) slowly at 0 °C and stir vigorously for 1 hour.

  • Extraction: Dilute with water and extract with CH₂Cl₂. Wash the combined organic layers with saturated aqueous NaHCO₃ and brine. Dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the major syn-aldol adduct.

Expected Results

Boron-mediated aldol additions exhibit exceptional levels of diastereoselectivity for the syn product.

AldehydeBaseSolventYield (%)d.r. (syn:anti)
IsobutyraldehydeNEt₃CH₂Cl₂85-95%>99:1
BenzaldehydeDIPEACH₂Cl₂80-90%>98:2
AcetaldehydeNEt₃CH₂Cl₂75-85%>97:3

Cleavage of the Auxiliary: Liberating the Chiral Product

A crucial advantage of any chiral auxiliary is its facile removal without racemization of the newly formed stereocenter.[3] The diphenyl auxiliary allows for versatile cleavage to access different functional groups.

Reagent(s)ProductConditionsComments
LiOH / H₂O₂ Carboxylic AcidTHF/H₂O, 0 °CStandard method; hydroperoxide is the active nucleophile.[3][4]
LiBH₄ Primary AlcoholEt₂O, 0 °CMild reduction of the imide.
LiAlH₄ Primary AlcoholTHF, 0 °CMore powerful reducing agent.
MeOLi / MeOH Methyl EsterTHF, 0 °CTransesterification.
(MeO)MeNH·HCl, AlMe₃ Weinreb AmideTHF, 0 °CForms a stable intermediate for ketone synthesis.

After cleavage, the high-melting-point (R)-4-isopropyl-5,5-diphenyl-2-oxazolidinone often precipitates from the reaction mixture, allowing for simple recovery by filtration and recycling.[7]

Troubleshooting and Key Considerations

  • Strictly Anhydrous Conditions: Enolate reactions are highly sensitive to moisture. Ensure all glassware is flame- or oven-dried and that all solvents and reagents are anhydrous.

  • Low Temperature Control: Maintaining low temperatures (typically -78 °C) is critical for kinetic control and maximizing diastereoselectivity.[4]

  • Base Selection: NaHMDS is often preferred for alkylations as it generates a less-aggregated enolate. LDA is also effective. For aldol reactions, a hindered amine base like NEt₃ or DIPEA is required with Bu₂BOTf.[11]

  • Purification of Products: While many N-acyl derivatives are crystalline, purification by flash chromatography is a reliable method to obtain diastereomerically pure material before the cleavage step.

  • Determining Diastereoselectivity: ¹H NMR spectroscopy is the most common method for determining the diastereomeric ratio of the crude product by integrating characteristic, well-resolved signals for each diastereomer.

References

  • Gibson, C. L., Gillon, K., & Cook, S. (1998). A study of 4-substituted 5,5-diaryl oxazolidin-2-ones as efficacious chiral auxiliaries. Tetrahedron Letters, 39(37), 6733–6736. [Link]

  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 695. [Link]

  • ERIC - EJ826725. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. [Link]

  • Hintermann, T., & Seebach, D. (1998). A Useful Modification of the Evans Auxiliary: 4‐Isopropyl‐5,5‐diphenyloxazolidin‐2‐one. Helvetica Chimica Acta, 81(11), 2093-2126. [Link]

  • Anaya de Parrodi, C., et al. (2001). Highly diastereoselective alkylation, acylation and aldol condensation of cis- and trans-(N-acyloyl)hexahydrobenzoxazolidin-2-ones. Tetrahedron: Asymmetry, 12(1), 69–79. [Link]

  • Wikipedia. Chiral auxiliary. [Link]

  • Evans Group, Harvard University. Evans Aldol Reaction. J. Am. Chem. Soc. 1981, 103, 8, 2127–2129. [Link]

  • Padwa, A., et al. (2001). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Arkivoc. [Link]

Sources

Troubleshooting & Optimization

improving diastereoselectivity with (R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions regarding the application of this powerful chiral auxiliary in achieving high diastereoselectivity.

Introduction to the this compound Auxiliary

This compound is a highly effective chiral auxiliary, belonging to the renowned class of Evans auxiliaries.[1] Its rigid structure, conferred by the gem-diphenyl substitution at the C5 position and the isopropyl group at the C4 position, provides an exceptionally well-defined stereochemical environment. This steric bulk is instrumental in directing the approach of electrophiles to the enolate of the N-acylated auxiliary, leading to high levels of diastereoselectivity in a variety of carbon-carbon bond-forming reactions, including alkylations and aldol additions.[1]

One of the significant practical advantages of this specific auxiliary is its high crystallinity, which often facilitates the purification of diastereomeric products by recrystallization, complementing or sometimes circumventing the need for column chromatography.[2] Furthermore, its robust nature allows for straightforward recovery and recycling after the desired transformation.

This guide will address common challenges and questions encountered during the use of this auxiliary, providing both theoretical explanations and practical solutions to help you optimize your synthetic protocols.

Troubleshooting Guide

This section addresses specific problems that may arise during your experiments, offering potential causes and actionable solutions.

Problem 1: Low Diastereoselectivity or Incorrect Diastereomer

You've performed an alkylation or aldol reaction and the diastereomeric ratio (d.r.) is lower than expected, or you've obtained the "non-Evans" syn or anti product.

Potential Causes & Solutions:

  • Incomplete Enolate Formation or Incorrect Enolate Geometry: The formation of a chelated (Z)-enolate is paramount for high diastereoselectivity in Evans aldol reactions.[1]

    • Solution: Ensure your reaction conditions rigorously exclude moisture and oxygen. Use freshly distilled anhydrous solvents (e.g., THF, diethyl ether) and freshly titrated strong bases like lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaN(TMS)2). Incomplete deprotonation can lead to side reactions and reduced selectivity. For aldol reactions, employing "soft enolization" with a Lewis acid such as dibutylboron triflate (Bu₂BOTf) in the presence of a hindered base like diisopropylethylamine (DIPEA) is highly recommended to ensure the formation of the (Z)-boron enolate.[1][3]

  • Sub-optimal Reaction Temperature: Enolate formation and the subsequent reaction with the electrophile are typically performed at low temperatures (-78 °C) to minimize thermal epimerization of the desired product and enhance selectivity.

    • Solution: Maintain a stable low temperature throughout the enolate formation and alkylation/aldol addition steps. Use a cryostat or a well-insulated bath (e.g., dry ice/acetone). Allow the reaction to proceed at this low temperature until completion (monitor by TLC).

  • Choice of Lewis Acid in Aldol Reactions: The nature of the Lewis acid is critical. Chelating Lewis acids (e.g., Bu₂BOTf, TiCl₄, SnCl₄) are essential for forming the rigid Zimmerman-Traxler transition state that ensures high diastereoselectivity.[4]

    • Solution: Avoid non-chelating Lewis acids like BF₃·OEt₂ if high syn-selectivity is desired in aldol reactions, as they can lead to a reversal of facial diastereoselectivity.[4]

  • Steric Nature of the Acyl Group: The steric bulk of the N-acyl group plays a crucial role. Acetate-derived enolates often exhibit poor diastereoselectivity.

    • Solution: The lack of an α-substituent on the acetate group reduces the steric clash that helps differentiate the two faces of the enolate.[5] If possible, use a propionate or a more sterically demanding acyl group to enhance the facial bias.

  • Reaction Quenching: Improper quenching can affect the final diastereomeric ratio.

    • Solution: Quench the reaction at low temperature before warming to room temperature. A saturated aqueous solution of ammonium chloride (NH₄Cl) is a common and effective quenching agent.

Problem 2: Incomplete Reaction or Low Yield

The reaction does not go to completion, or the yield of the desired product is low, even with high diastereoselectivity.

Potential Causes & Solutions:

  • Poor Quality Reagents: The quality of the base, electrophile, and solvents is critical.

    • Solution: Use freshly opened or properly stored anhydrous solvents. Ensure the electrophile (e.g., alkyl halide, aldehyde) is pure and free from acidic impurities that could quench the enolate. The base should be freshly prepared or titrated.

  • Insufficient Amount of Base or Enolization Time: Incomplete deprotonation will result in unreacted starting material.

    • Solution: Use a slight excess (e.g., 1.05-1.1 equivalents) of a strong base. Allow sufficient time for complete enolate formation before adding the electrophile. Monitoring the disappearance of the starting material by TLC can be helpful.

  • Sterically Hindered Electrophile: Highly branched or sterically demanding electrophiles may react sluggishly.

    • Solution: The reaction may require longer reaction times or slightly elevated temperatures (e.g., warming from -78 °C to -40 °C). However, be aware that higher temperatures can negatively impact diastereoselectivity. In some cases, a more reactive electrophile (e.g., switching from an alkyl bromide to an alkyl iodide or triflate) may be necessary.

Problem 3: Difficulty in Auxiliary Cleavage or Recovery

You are struggling to remove the chiral auxiliary, or the recovery of the auxiliary is poor.

Potential Causes & Solutions:

  • Incorrect Cleavage Conditions: The choice of cleavage reagent determines the product obtained (e.g., carboxylic acid, alcohol, aldehyde).

    • Solution:

      • For Carboxylic Acids: The standard and highly effective method is hydrolysis with lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[6] This method is selective for the exocyclic carbonyl group. Using LiOH alone can lead to undesired cleavage of the endocyclic carbonyl.[7][8]

      • For Alcohols: Reductive cleavage with reagents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) will yield the corresponding primary alcohol.[7]

      • For Aldehydes: A two-step process involving reduction to the alcohol followed by oxidation (e.g., Swern or Dess-Martin oxidation) is typically employed.

  • Product and Auxiliary Separation Issues: The high melting point and low solubility of the this compound can be an advantage for recovery.[9]

    • Solution: After cleavage, the auxiliary often precipitates from the reaction mixture. It can then be recovered by filtration. Ensure the pH of the aqueous phase is adjusted appropriately during workup to ensure the desired product and the auxiliary are in the correct layers for efficient separation.

  • Racemization during Cleavage: Harsh cleavage conditions can lead to epimerization of the newly formed stereocenter.

    • Solution: The LiOOH method is generally mild and preserves the stereochemical integrity of the product.[8] Avoid strongly acidic or basic conditions at elevated temperatures if the product is susceptible to racemization.

Frequently Asked Questions (FAQs)

Q1: Why is the (Z)-enolate crucial for high diastereoselectivity in Evans aldol reactions?

A1: The high diastereoselectivity observed in Evans aldol reactions is explained by the Zimmerman-Traxler model.[1] The formation of a (Z)-enolate allows for a highly organized, chair-like six-membered transition state when a chelating Lewis acid (like boron) is used. In this transition state, the substituent at the C4 position of the auxiliary (the isopropyl group) sterically shields one face of the enolate. The aldehyde's R group preferentially occupies a pseudo-equatorial position to minimize 1,3-diaxial interactions, leading to a predictable syn relationship between the methyl group of the propionate and the newly formed hydroxyl group.[1]

Q2: Can I use LDA instead of Bu₂BOTf/DIPEA for aldol reactions?

A2: While LDA is effective for generating lithium enolates for alkylation reactions, boron enolates formed with Bu₂BOTf and a tertiary amine base are generally superior for aldol additions. Boron creates a more tightly bound and organized transition state, which typically leads to higher levels of diastereoselectivity.[3]

Q3: How do I purify the product if recrystallization is not effective?

A3: The products of auxiliary-directed reactions are diastereomers, which have different physical properties.[1] If recrystallization fails to provide diastereomerically pure material, flash column chromatography on silica gel is a reliable method for separation.[6]

Q4: What is the mechanism that makes LiOOH cleavage so selective?

A4: The hydroperoxide anion (OOH⁻) is a softer nucleophile than the hydroxide anion (OH⁻). While both nucleophiles preferentially attack the less sterically hindered endocyclic carbonyl, the subsequent steps differ. For the tetrahedral intermediate formed from LiOH attack, the barrier to decomposition and ring-opening is low. In contrast, for the intermediate formed from LiOOH, the barrier for this decomposition is significantly higher. This allows for a reversible initial attack, and the reaction proceeds through the kinetically favored pathway of attack at the exocyclic (acyl) carbonyl, leading to the desired cleavage without ring-opening.[8][10]

Q5: Is it possible to obtain the "non-Evans" diastereomer?

Protocols and Data

Table 1: Typical Reaction Conditions for Diastereoselective Alkylation
StepReagent & ConditionsPurpose
Acylation Acyl chloride, Et₃N, DMAP (cat.), CH₂Cl₂Attachment of the desired acyl group to the auxiliary.
Enolate Formation N-acyl auxiliary in dry THF, cool to -78 °C, add NaN(TMS)₂ (1.05 eq.), stir for 30-60 min.Generation of the (Z)-enolate.
Alkylation Add electrophile (e.g., Allyl Iodide, 1.2 eq.) at -78 °C, stir until completion (TLC).Introduction of the new stereocenter.
Workup Quench with sat. aq. NH₄Cl, warm to RT, extract with EtOAc.Isolation of the crude product.
Purification Flash column chromatography or recrystallization.Separation of diastereomers.
Experimental Protocol: Diastereoselective Propionate Aldol Reaction
  • To a solution of the N-propionyl-(R)-(+)-4-isopropyl-5,5-diphenyl-2-oxazolidinone (1.0 eq.) in dry CH₂Cl₂ (0.2 M) at 0 °C, add diisopropylethylamine (DIPEA) (1.5 eq.).

  • Slowly add dibutylboron triflate (Bu₂BOTf) (1.2 eq.) dropwise. Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.

  • Add the aldehyde (1.5 eq.) dropwise.

  • Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide.

  • Stir vigorously for 1 hour, then extract the product with an organic solvent (e.g., CH₂Cl₂ or EtOAc).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting aldol adduct by flash column chromatography.

Visualizations

Mechanism of Diastereoselective Control

G cluster_0 Enolate Formation & Chelation cluster_1 Zimmerman-Traxler Transition State cluster_2 Diastereoselective Product Formation N-Acyl Auxiliary N-Acyl Auxiliary Z-Boron Enolate Z-Boron Enolate N-Acyl Auxiliary->Z-Boron Enolate Bu₂BOTf, DIPEA TS Chair-like Transition State (Aldehyde Approach) Z-Boron Enolate->TS Syn Aldol Adduct Syn Aldol Adduct TS->Syn Aldol Adduct High d.r. Aldehyde Aldehyde Aldehyde->TS caption Workflow for a Diastereoselective Evans Aldol Reaction.

Caption: Workflow for a Diastereoselective Evans Aldol Reaction.

Troubleshooting Logic Flow

G start Low Diastereoselectivity Observed check_enolate Check Enolate Formation Conditions (Anhydrous? Base Quality?) start->check_enolate check_temp Verify Reaction Temperature (Stable at -78°C?) check_enolate->check_temp No improve_conditions Improve Anhydrous Technique Use Fresh/Titrated Base check_enolate->improve_conditions Yes check_lewis Aldol Reaction? Confirm Chelating Lewis Acid check_temp->check_lewis No maintain_temp Use Cryostat/Insulated Bath check_temp->maintain_temp Yes check_acyl Review N-Acyl Group (Is it Acetate?) check_lewis->check_acyl No use_chelating_la Use Bu₂BOTf or TiCl₄ check_lewis->use_chelating_la Yes change_acyl Use Propionate or Bulkier Group check_acyl->change_acyl Yes caption Decision tree for troubleshooting low diastereoselectivity.

Caption: Decision tree for troubleshooting low diastereoselectivity.

References

  • YouTube. (2024). Evans Auxiliaries and a Friend for Aldol Reactions. [Link]

  • Williams College. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. [Link]

  • University of California, Irvine. (n.d.). evans enolate alkylation-hydrolysisx. [Link]

  • Wikipedia. (2023). Chiral auxiliary. [Link]

  • National Center for Biotechnology Information. (n.d.). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. [Link]

  • Société Chimique de France. (n.d.). Recent advances in asymmetric synthesis with chiral imide auxiliaries. [Link]

  • ConnectSci. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. [Link]

  • National Center for Biotechnology Information. (n.d.). (R)-4-Isopropyl-3-isopropylsulfanyl-5,5-diphenyl-1,3-oxazolidin-2-one. [Link]

  • notanotherchiralauxiliary.wordpress.com. (2015). Why does acetate aldol with Evans auxiliary give almost no diasteroselectivity?. [Link]

  • MDPI. (n.d.). (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one. [Link]

  • ResearchGate. (2023). (PDF) The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. [Link]

  • National Center for Biotechnology Information. (n.d.). Diastereoselectivity in Lewis-Acid Catalyzed Mukaiyama Aldol Reactions: A DFT Study. [Link]

  • chem.ucla.edu. (n.d.). Chapter 1: Enolate Alkylations. [Link]

  • ResearchGate. (n.d.). 2.14 Selected Diastereoselective Reactions: Enolate Alkylation | Request PDF. [Link]

  • Michigan State University. (n.d.). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. [Link]

Sources

common problems in reactions with Evans auxiliaries

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Evans auxiliaries. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the use of these powerful tools in asymmetric synthesis. As a Senior Application Scientist, this guide synthesizes technical accuracy with field-proven insights to help you overcome common challenges in your experiments.

Troubleshooting Guide: Common Problems in Reactions with Evans Auxiliaries

This section addresses specific issues that can arise during the key steps of Evans auxiliary-mediated reactions: acylation, enolate formation and alkylation/aldol reaction, and auxiliary removal.

I. Issues in Acylation of the Evans Auxiliary

Question: My acylation reaction to attach the acyl group to the Evans auxiliary is sluggish or incomplete. What could be the cause?

Answer: Incomplete or slow acylation can stem from several factors related to both the reagents and the reaction conditions.

  • Purity of the Auxiliary: The Evans auxiliary must be pure and completely dry. Moisture can quench the base and react with the acylating agent.

  • Base Selection and Stoichiometry: A common method for acylation involves deprotonation of the auxiliary with a strong base like n-butyllithium (n-BuLi) at low temperatures (-78 °C) followed by the addition of an acid chloride.[1] Incomplete deprotonation due to inaccurate tittering of n-BuLi or insufficient equivalents of base will lead to incomplete acylation.

  • Alternative, Milder Conditions: For substrates sensitive to strong bases, a milder protocol using an acid anhydride with 4-(dimethylamino)pyridine (DMAP) as an acyl transfer catalyst can be effective.[1][2] If this method is slow, ensure the DMAP is fresh and used in catalytic amounts, and that the triethylamine (Et3N) used as a base is pure and dry.[1]

  • Nature of the Acylating Agent: Highly hindered acid chlorides or anhydrides may react slowly. In such cases, longer reaction times or slightly elevated temperatures (e.g., warming from -78 °C to 0 °C) might be necessary, but this should be done cautiously to avoid side reactions.

II. Challenges in Enolate Formation and Subsequent Reactions

Question: I am observing low diastereoselectivity in my Evans aldol reaction. Why is this happening and how can I improve it?

Answer: Low diastereoselectivity is a common issue that can often be traced back to the enolate formation step or the nature of the substrate.

  • Enolate Geometry: The high diastereoselectivity of Evans aldol reactions is dependent on the formation of the Z-enolate.[3] This is typically achieved using boron enolates, for example, by treating the N-acyl oxazolidinone with dibutylboron triflate (n-Bu2BOTf) and a hindered amine base like diisopropylethylamine (iPr2NEt).[3][4] The reaction proceeds through a highly organized Zimmerman-Traxler transition state.[5][6] If you are using other metal enolates (e.g., lithium enolates), the selectivity may be lower.

  • Acetate vs. Propionate Aldols: A well-documented issue is the significantly lower diastereoselectivity observed in acetate aldol reactions compared to propionate aldol reactions.[7] In the propionate aldol, the α-methyl group on the enolate creates a steric clash in one of the diastereomeric transition states, leading to a high preference for the other.[7] In the absence of this methyl group in acetate aldols, the energy difference between the transition states is smaller, resulting in poor selectivity.[7] For acetate aldols, alternative auxiliaries or methods may be necessary.[7][8]

  • Reaction Conditions: Ensure that the reaction is carried out at a sufficiently low temperature (typically -78 °C) to favor kinetic control.[9] Premature warming can lead to enolate equilibration or side reactions, compromising diastereoselectivity.

The following diagram illustrates the generalized workflow for a highly diastereoselective Evans aldol reaction.

Evans_Aldol_Workflow cluster_start Starting Materials cluster_enolate Enolate Formation cluster_reaction Aldol Addition cluster_product Product start_aux N-Acyl Evans Auxiliary enolate_formation 1. n-Bu2BOTf, iPr2NEt 2. -78 °C start_aux->enolate_formation start_aldehyde Aldehyde aldol_addition Add Aldehyde -78 °C to 0 °C start_aldehyde->aldol_addition enolate_formation->aldol_addition Z-Boron Enolate product Diastereomerically Enriched Aldol Adduct aldol_addition->product

Caption: Workflow for a typical Evans aldol reaction.

Question: My alkylation reaction is giving a mixture of diastereomers. How can I troubleshoot this?

Answer: Similar to aldol reactions, achieving high diastereoselectivity in alkylations is crucial.

  • Enolate Chelation: The stereochemical outcome of the alkylation is dictated by the rigid, chelated enolate formed upon deprotonation.[2] Using sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) at low temperatures (-78 °C) generally provides the desired Z-enolate.[2][4] The bulky substituent on the auxiliary (e.g., isopropyl or benzyl group) then blocks one face of the enolate, directing the electrophile to the opposite face.[10]

  • Electrophile Reactivity: Highly reactive electrophiles are ideal. Less reactive electrophiles may require higher temperatures, which can lead to racemization or decomposition of the enolate.

  • Temperature Control: Strict adherence to low temperatures is critical to prevent erosion of diastereoselectivity.

III. Complications During Auxiliary Removal

Question: I am having trouble cleaving the auxiliary from my product, or I am observing undesired side products. What are the common pitfalls?

Answer: Auxiliary removal is a critical final step, and several issues can arise.

  • Incomplete Cleavage: The standard conditions for hydrolytic cleavage to the carboxylic acid are lithium hydroxide (LiOH) with hydrogen peroxide (H2O2).[2][11] If cleavage is incomplete, ensure you are using a sufficient excess of the reagents and that the reaction is allowed to proceed to completion (monitoring by TLC is recommended).

  • Endocyclic Cleavage (Ring Opening): A common side reaction is the nucleophilic attack at the carbamate carbonyl of the oxazolidinone ring instead of the desired exocyclic amide carbonyl.[11][12] This leads to the destruction of the auxiliary and the formation of a hydroxyamide byproduct.[11]

    • Nucleophile Choice: Lithium hydroperoxide (LiOOH), generated in situ from LiOH and H2O2, is highly selective for the desired exocyclic cleavage.[12][13] Using LiOH alone is known to favor the undesired endocyclic cleavage.[12][13] Therefore, the presence of H2O2 is crucial for selectivity.

    • Steric Hindrance: In cases of highly sterically hindered substrates, the rate of the desired cleavage can be slow, and the competing ring-opening pathway may become more significant.[14]

  • Safety Concern with LiOH/H2O2: It has been reported that the reaction of the initially formed peracid with excess H2O2 can lead to the evolution of oxygen gas.[11] This can create a safety hazard, especially on a larger scale, by pressurizing the vessel and creating a flammable atmosphere with the organic solvent.[11] It is important to ensure adequate venting and to consider alternative cleavage methods for large-scale reactions if this is a concern.

The decision tree below can help in troubleshooting auxiliary removal.

Auxiliary_Removal_Troubleshooting start Problem with Auxiliary Removal incomplete_cleavage Incomplete Cleavage? start->incomplete_cleavage side_product Side Product Observed? incomplete_cleavage->side_product No increase_reagents Increase equivalents of LiOH/H2O2 and reaction time. incomplete_cleavage->increase_reagents Yes check_side_product Characterize side product. Is it the ring-opened hydroxyamide? side_product->check_side_product Yes safety_issue Gas Evolution (O2)? side_product->safety_issue No optimize_conditions Ensure sufficient H2O2 is present to favor exocyclic cleavage. Consider alternative nucleophiles (e.g., LiOBn) for hindered substrates. check_side_product->optimize_conditions safety_issue->start No, other issue safety_protocol Ensure adequate venting. For large scale, consider alternative cleavage methods. safety_issue->safety_protocol Yes

Caption: Troubleshooting decision tree for Evans auxiliary removal.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of stereocontrol with Evans auxiliaries? A1: The high degree of stereocontrol is achieved through a combination of steric and conformational effects. The chiral auxiliary is temporarily installed on a prochiral substrate. For alkylation and aldol reactions, the formation of a rigid, chelated Z-enolate is key. The bulky substituent on the oxazolidinone ring (e.g., from valine or phenylalanine) effectively blocks one face of the planar enolate, forcing the incoming electrophile to approach from the less sterically hindered face.[10][15] This results in a highly predictable and diastereoselective carbon-carbon bond formation.[15]

Q2: How do I choose the right Evans auxiliary for my synthesis? A2: Evans auxiliaries are derived from readily available amino acids, making both enantiomeric forms accessible.[15] The choice between, for example, the valine-derived or phenylalanine-derived auxiliary depends on the specific substrate and reaction. The valine-derived auxiliary with its isopropyl group and the phenylalanine-derived auxiliary with its benzyl group offer different steric profiles. For a desired stereochemical outcome, you would choose the enantiomer of the auxiliary that directs the reaction to form the desired product enantiomer after cleavage.

Q3: Can Evans auxiliaries be used for the synthesis of quaternary stereocenters? A3: While highly effective for creating tertiary stereocenters, the synthesis of all-carbon quaternary centers using this methodology can be challenging due to the steric hindrance involved in adding a second substituent to the α-carbon.[16] However, specialized protocols and conditions have been developed to address this challenge.[16]

Q4: Are there alternatives to hydrolytic cleavage of the auxiliary? A4: Yes, besides hydrolysis to the carboxylic acid, the N-acyl group can be converted to other functional groups. For instance, reduction with reagents like lithium aluminum hydride (LiAlH4) or lithium borohydride (LiBH4) can yield the corresponding primary alcohol.[17] Transesterification with other alkoxides can provide esters, and reaction with certain organometallic reagents can lead to ketones. The choice of cleavage method expands the synthetic utility of the products derived from Evans auxiliary chemistry.[18]

References

  • A Technical Guide to Evans Auxiliaries: Principles and Practices in Asymmetric Synthesis. Benchchem.
  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. SciELO.
  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. Royal Society of Chemistry. Available at: [Link]

  • Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. Available at: [Link]

  • Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. Available at: [Link]

  • overcoming poor reactivity of ketone enolates in Aldol reactions. Benchchem.
  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. Royal Society of Chemistry.
  • Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates. PubMed Central. Available at: [Link]

  • Evans enolate alkylation-hydrolysis. University of Calgary.
  • Recent advances in asymmetric synthesis with chiral imide auxiliaries. Société Chimique de France.
  • Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. National Institutes of Health. Available at: [Link]

  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. The University of Queensland. Available at: [Link]

  • Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Publications. Available at: [Link]

  • Structures and Reactivities of Sodiated Evans Enolates: Role of Solvation and Mixed Aggregation on the Stereochemistry and Mechanism of Alkylations. PubMed Central. Available at: [Link]

  • Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates. ACS Publications. Available at: [Link]

  • Chiral auxiliary. Wikipedia. Available at: [Link]

  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci.
  • Chiral Auxiliary Controlled Reactions. No Added Chemicals.
  • Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H 2 O 2. ResearchGate. Available at: [Link]

  • Why does acetate aldol with Evans auxiliary give almost no diasteroselectivity? Chemistry Stack Exchange. Available at: [Link]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. ACS Publications. Available at: [Link]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. Available at: [Link]

  • Diastereoselection in Aldol Reactions. Pharmacy 180.
  • Diastereoselectivity in enolate alkylation reactions. Chemistry Stack Exchange. Available at: [Link]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Williams College.

Sources

Technical Support Center: Optimization of Reaction Conditions for (R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of (R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure successful and efficient synthesis of this valuable chiral auxiliary.

Introduction

This compound is a sterically hindered, yet highly effective, chiral auxiliary used in asymmetric synthesis to control the stereochemical outcome of reactions such as aldol additions and alkylations.[1] Its bulky 5,5-diphenyl substitution provides excellent facial shielding, leading to high diastereoselectivity. However, this steric hindrance also presents unique challenges in its synthesis. This guide will address common issues and provide optimized protocols to streamline your experimental workflow.

Core Synthesis Pathway: Cyclization of (R)-2-amino-3-methyl-1,1-diphenylbutan-1-ol

The most common and reliable method for preparing this compound is the cyclization of the corresponding chiral amino alcohol, (R)-2-amino-3-methyl-1,1-diphenylbutan-1-ol. This transformation involves the formation of a carbamate intermediate followed by intramolecular cyclization. Several reagents can be employed for the carbonyl insertion, each with its own set of advantages and challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the cyclization of (R)-2-amino-3-methyl-1,1-diphenylbutan-1-ol to form the oxazolidinone?

There are several effective methods for this cyclization, primarily differing in the choice of carbonyl source. The most prevalent are:

  • Phosgene Equivalents: Reagents like triphosgene or diphosgene are highly effective but are also highly toxic and require specialized handling.

  • Dialkyl Carbonates: Diethyl carbonate and dimethyl carbonate are safer alternatives to phosgene.[2] These reactions are often catalyzed by a base.

  • Carbonyldiimidazole (CDI): CDI is a mild and effective reagent for this transformation.

  • Oxidative Carbonylation: This method utilizes carbon monoxide and an oxidant, often with a palladium catalyst.[1]

Q2: I am observing low yields in my cyclization reaction. What are the potential causes?

Low yields can stem from several factors, often related to the sterically hindered nature of the substrate:

  • Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time or temperature.

  • Side Reactions: The formation of byproducts, such as ureas (if ammonia is present) or oligomers, can reduce the yield of the desired product.

  • Suboptimal Base: The choice and stoichiometry of the base are critical for efficient deprotonation and cyclization.

  • Moisture: The presence of water can lead to the hydrolysis of intermediates and reagents.

Q3: How do I choose the optimal solvent for the reaction?

The choice of solvent is crucial and can significantly impact the reaction rate and yield.

  • Aprotic Polar Solvents: Solvents like Tetrahydrofuran (THF) and 1,2-dimethoxyethane (DME) are generally good choices as they can solvate the intermediates effectively without interfering with the reaction.[1][3]

  • Aprotic Nonpolar Solvents: Toluene or dichloromethane can also be used, particularly when azeotropic removal of water is necessary.

  • Solvent Purity: Ensure the use of anhydrous solvents to prevent unwanted side reactions.

Q4: What is the best way to purify the final product?

This compound is a crystalline solid, making recrystallization an effective purification method.

  • Recrystallization Solvents: A mixture of ethyl acetate and hexanes, or ethanol, is commonly used for recrystallization.[3][4] The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly to form pure crystals.

  • Flash Chromatography: For smaller scales or to remove closely related impurities, flash column chromatography on silica gel is a viable option. A typical eluent system is a gradient of ethyl acetate in hexanes.[3]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Ineffective Carbonyl Source: The chosen reagent (e.g., diethyl carbonate) may require more forcing conditions. 2. Insufficient Base: The base may not be strong enough to deprotonate the amino alcohol or the carbamate intermediate. 3. Low Reaction Temperature: The activation energy for the cyclization of the sterically hindered substrate may not be reached.[5]1. Consider using a more reactive carbonyl source like carbonyldiimidazole (CDI) or, with appropriate safety precautions, triphosgene. 2. Switch to a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). Use stoichiometric amounts of a milder base like triethylamine (Et3N) with a more reactive carbonyl source. 3. Increase the reaction temperature. For diethyl carbonate, refluxing in a high-boiling solvent like toluene may be necessary. Monitor the reaction by TLC to avoid decomposition.
Formation of Multiple Products (Side Reactions) 1. Urea Formation: Presence of ammonia or primary amine impurities. 2. Dimerization/Oligomerization: High concentrations or prolonged reaction times at high temperatures. 3. Incomplete Cyclization: The intermediate carbamate may be stable under the reaction conditions.1. Ensure all reagents and solvents are free from amine contaminants. 2. Perform the reaction at a lower concentration. Monitor the reaction closely and stop it once the starting material is consumed. 3. After the initial reaction with the carbonyl source, consider adding a non-nucleophilic base and heating to promote the intramolecular cyclization.
Difficulty in Product Isolation/Purification 1. Oily Product: The crude product is an oil instead of a solid, indicating the presence of impurities. 2. Co-eluting Impurities: Impurities have similar polarity to the product, making chromatographic separation difficult.1. Try to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. If it remains an oil, purify by column chromatography first and then attempt recrystallization. 2. Optimize the solvent system for column chromatography. A shallow gradient or the use of a different solvent system (e.g., dichloromethane/methanol) might improve separation. Recrystallization from a different solvent system may also help.
Low Enantiomeric Purity 1. Racemization during Reaction: Harsh reaction conditions (e.g., very high temperatures or strongly basic/acidic conditions) can potentially lead to some degree of racemization, although this is generally not a major issue in this specific cyclization. 2. Impure Starting Material: The starting amino alcohol may not be enantiomerically pure.1. Use the mildest effective reaction conditions. Monitor the enantiomeric excess (ee) of the product using chiral HPLC or capillary electrophoresis.[1] 2. Verify the enantiomeric purity of the starting (R)-2-amino-3-methyl-1,1-diphenylbutan-1-ol before proceeding with the cyclization.

Experimental Protocols

Protocol 1: Cyclization using Diethyl Carbonate and a Base

This protocol is a safer alternative to using phosgene.

Materials:

  • (R)-2-amino-3-methyl-1,1-diphenylbutan-1-ol

  • Diethyl carbonate (DEC)

  • Potassium tert-butoxide (t-BuOK) or Sodium Hydride (NaH)

  • Anhydrous Toluene or THF

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of (R)-2-amino-3-methyl-1,1-diphenylbutan-1-ol (1.0 equiv.) in anhydrous toluene (or THF), add diethyl carbonate (2.0-3.0 equiv.).

  • Add potassium tert-butoxide (1.1 equiv.) portion-wise at room temperature. Alternatively, for NaH, cool the solution to 0 °C before portion-wise addition of NaH (1.1 equiv., 60% dispersion in mineral oil).

  • Heat the reaction mixture to reflux (for toluene) or 60 °C (for THF) and monitor the progress by TLC. The reaction may take several hours to 24 hours.

  • Upon completion, cool the reaction to room temperature and quench carefully by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an ethyl acetate/hexanes mixture or by flash column chromatography.

Protocol 2: Cyclization using Carbonyldiimidazole (CDI)

This method is generally milder and often proceeds at lower temperatures.

Materials:

  • (R)-2-amino-3-methyl-1,1-diphenylbutan-1-ol

  • Carbonyldiimidazole (CDI)

  • Anhydrous THF

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve (R)-2-amino-3-methyl-1,1-diphenylbutan-1-ol (1.0 equiv.) in anhydrous THF.

  • Add CDI (1.1 equiv.) portion-wise at room temperature. The reaction is often accompanied by the evolution of CO2 gas.

  • Stir the reaction mixture at room temperature or gently heat to 40-50 °C to drive the reaction to completion. Monitor by TLC.

  • Once the reaction is complete, add water to quench the reaction.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product as described in Protocol 1.

Visualization of Workflow and Logic

General Synthesis and Troubleshooting Workflow

G cluster_synthesis Synthesis Pathway cluster_troubleshooting Troubleshooting Logic Start Start: (R)-2-amino-3-methyl-1,1-diphenylbutan-1-ol Carbonyl Carbonyl Source Selection (DEC, CDI, etc.) Start->Carbonyl Base Base Selection (NaH, t-BuOK, etc.) Carbonyl->Base Solvent Solvent Selection (THF, Toluene) Base->Solvent Reaction Cyclization Reaction (Heating/Stirring) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Monitor Monitor Reaction (TLC/LC-MS) Reaction->Monitor Purification Purification (Recrystallization/ Chromatography) Workup->Purification Product Final Product: This compound Purification->Product Problem Problem Identified? Monitor->Problem Problem->Workup No LowYield Low Yield Problem->LowYield Yes SideProducts Side Products Problem->SideProducts Yes NoReaction No Reaction Problem->NoReaction Yes Optimize Optimize Conditions: - Temperature - Base - Reagent Stoichiometry LowYield->Optimize SideProducts->Optimize NoReaction->Optimize Optimize->Reaction Re-run Experiment

Caption: Workflow for synthesis and troubleshooting.

Decision Matrix for Reaction Condition Optimization

G cluster_input Experimental Observation cluster_action Recommended Action Low Yield Low Yield Increase Temperature Increase Temperature Low Yield->Increase Temperature Use Stronger Base Use Stronger Base Low Yield->Use Stronger Base Use More Reactive Carbonyl Source Use More Reactive Carbonyl Source Low Yield->Use More Reactive Carbonyl Source Slow Reaction Slow Reaction Slow Reaction->Increase Temperature Slow Reaction->Use Stronger Base Side Products Side Products Check Reagent Purity Check Reagent Purity Side Products->Check Reagent Purity Lower Reaction Concentration Lower Reaction Concentration Side Products->Lower Reaction Concentration

Caption: Decision matrix for optimizing reaction conditions.

References

  • Silveira, G. P., de Carvalho, C. B., & Oliver, A. G. (2012). (R)-4-Isopropyl-3-isopropylsulfanyl-5,5-diphenyl-1,3-oxazolidin-2-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2048. [Link]

  • Gabrielli, C., et al. (2018). (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one. Molbank, 2018(4), M1014. [Link]

  • Wikipedia contributors. (2023). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. [Link]

  • Lee, K., et al. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 26(15), 4488. [Link]

  • PubChem. (n.d.). (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol. [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]

  • Szabó, Z. I., et al. (2023). Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. International Journal of Molecular Sciences, 24(11), 9631. [Link]

  • ChemInform Abstract: An Excellent Procedure for the Synthesis of Oxazolidin-2-ones. (2010). ChemInform, 38(35). [Link]

  • Beilstein Journal of Organic Chemistry. (2020). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Beilstein Journal of Organic Chemistry, 16, 1886-1895. [Link]

  • Hossain, M. I., & Aldawsari, M. F. (2013). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 18(10), 11846–11854. [Link]

  • Witte, J. M. (2023). An (R)-4-Phenyl-1,3-oxazolidine-2-Thione Mediated Approach to 2,3-Disubstituted Oxetanes... (Thesis). Illinois State University. [Link]

  • Jida, M., & Al-Masoudi, N. A. (2013). Synthesis and Characterization of Novel Oxazolidinones Via Schiff Base Reactions. Journal of Al-Nahrain University, 16(2), 113-119. [Link]

  • YouTube. (2020, July 16). How To Recrystallize A Solid. [Link]

  • Li, J. F., et al. (2005). Asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones as potential effective chiral auxiliaries. Journal of Peptide Research, 66(6), 319–323. [Link]

Sources

Technical Support Center: Navigating the Challenges of Low Yields in Alkylation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing a pervasive challenge in synthetic chemistry: low yields in alkylation reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter suboptimal outcomes in their alkylation experiments. Here, we move beyond simple procedural lists to delve into the mechanistic reasoning behind common pitfalls and provide actionable, field-proven troubleshooting strategies. Our goal is to empower you with the expertise to diagnose issues, optimize your reaction conditions, and achieve consistent, high-yield results.

Section 1: Foundational Principles & Initial Troubleshooting Workflow

Alkylation, the transfer of an alkyl group to a nucleophile, is a cornerstone of organic synthesis.[1][2] However, its success hinges on a delicate balance of multiple factors. Low yields are often not a result of a single isolated error but rather a combination of suboptimal parameters. Before diving into specific issues, it's crucial to adopt a systematic approach to troubleshooting.

Below is a generalized workflow to guide your initial investigation when faced with a low-yielding alkylation reaction.

G cluster_0 Initial Assessment cluster_1 Problem Diagnosis cluster_2 Troubleshooting Pathways A Low Yield Observed B Analyze Crude Reaction Mixture (TLC, NMR, LC-MS) A->B C Starting Material Unreacted? B->C D Side Products Formed? C->D No F Incomplete Reaction: - Check reagent purity/activity - Optimize reaction time/temperature - Re-evaluate solvent/base choice C->F Yes E Desired Product Formed, but Lost During Workup/Purification? D->E No G Competing Side Reactions: - Identify byproducts - Adjust stoichiometry - Modify reaction conditions to disfavor side reactions D->G Yes H Product Loss: - Review workup procedure - Optimize purification method E->H Yes G cluster_0 Enolate Alkylation Troubleshooting cluster_1 Diagnosis & Action A Low Yield in Ketone Alkylation B Analyze Byproducts A->B C Mainly Unreacted Starting Material? B->C D Aldol Products Present? C->D No F Use a stronger base (e.g., LDA) Increase reaction time/temperature C->F Yes E Wrong Regioisomer? D->E No G Ensure complete deprotonation: - Use a stronger base - Add alkylating agent after full enolate formation D->G Yes H Control enolate formation: - Kinetic: LDA, -78°C - Thermodynamic: NaH, RT E->H Yes

Caption: Decision tree for troubleshooting enolate alkylation reactions.

Guide 2: Managing Polyalkylation in N-Alkylation of Amines

Problem: Formation of secondary and tertiary amines when attempting to mono-alkylate a primary amine.

Underlying Principles: The product of the initial alkylation (a secondary amine) is often more nucleophilic than the starting primary amine, leading to further reaction with the alkylating agent. [3] Troubleshooting Protocol:

  • Stoichiometric Control:

    • Use a large excess of the primary amine (e.g., 5-10 equivalents) relative to the alkylating agent. This statistically favors the reaction of the alkylating agent with the more abundant primary amine.

    • This approach is most practical when the amine is inexpensive and easily separable from the product.

  • Slow Addition of the Alkylating Agent:

    • Prepare a solution of the alkylating agent and add it dropwise to the reaction mixture containing the amine. This maintains a low instantaneous concentration of the electrophile, reducing the likelihood of the mono-alkylated product reacting further.

  • Use of Protecting Groups:

    • If stoichiometric control is not feasible, consider protecting the amine. For example, forming a sulfonamide or a carbamate reduces the nucleophilicity of the nitrogen.

    • Experimental Workflow Example (Boc Protection):

      • Protection: React the primary amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base (e.g., triethylamine) to form the Boc-protected amine.

      • Alkylation: Deprotonate the Boc-protected amine with a strong base (e.g., NaH) followed by the addition of the alkylating agent.

      • Deprotection: Remove the Boc group under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the mono-alkylated primary amine.

Section 4: The Impact of the Leaving Group

The nature of the leaving group on the alkylating agent has a profound effect on the reaction rate, following the general trend I > Br > Cl > F for Sₙ2 reactions. [3]A better leaving group is a weaker base.

Leaving GroupConjugate AcidpKa of Conjugate AcidRelative Reactivity
I⁻HI-10Excellent
Br⁻HBr-9Good
Cl⁻HCl-7Moderate
OTs⁻ (tosylate)TsOH-2.8Excellent
OMs⁻ (mesylate)MsOH-1.9Excellent

Recommendation: If your reaction is sluggish, consider switching to an alkylating agent with a better leaving group (e.g., from an alkyl chloride to an alkyl bromide or iodide). Tosylates and mesylates are also excellent alternatives.

References

  • Chiral auxiliary - Wikipedia. [Link]

  • 22.7: Alkylation of Enolate Ions - Chemistry LibreTexts. [Link]

  • Chemistry (Class XII) - CBSE Academic. [Link]

  • Alkyl Strategies for Optimizing Reaction Conditions. [Link]

  • What are some common causes of low reaction yields? : r/Chempros - Reddit. [Link]

  • Alkylation Reactions | Development, Technology - Mettler Toledo. [Link]

  • Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution - YouTube. [Link]

  • Why the C-alkylated product is not formed? - Chemistry Stack Exchange. [Link]

  • Improvement of selectivity/yield of Alkylation : r/OrganicChemistry - Reddit. [Link]

  • Deciding SN1/SN2/E1/E2 - The Solvent - Master Organic Chemistry. [Link]

  • Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents - PubMed. [Link]

  • Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps. [Link]

  • Protecting group - Wikipedia. [Link]

  • Protective Groups - Organic Chemistry Portal. [Link]

  • Alkylation - Wikipedia. [Link]

  • Steric hindrance – Knowledge and References - Taylor & Francis. [Link]

  • The α-alkylation of ketones in flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00229B. [Link]

  • What are the effects of solvents on SN1 and SN2 reactions? - Quora. [Link]

Sources

Technical Support Center: (R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: February 2026

A Troubleshooting Guide for Asymmetric Synthesis

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for (R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone. This advanced chiral auxiliary, a modified Evans-type auxiliary, is designed for high-diastereoselectivity in asymmetric reactions due to its significant steric bulk.[1] This guide provides in-depth troubleshooting advice and protocols to address common side reactions and challenges encountered during its application in asymmetric alkylation, acylation, and aldol reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured to address issues based on the sequential stages of a typical asymmetric alkylation workflow: N-Acylation, Enolate Formation, Electrophilic Quench, and Auxiliary Cleavage.

Part 1: N-Acylation of the Auxiliary

Question 1: I am having trouble acylating the oxazolidinone. The reaction is sluggish and yields are low. What is causing this?

Answer: The primary challenge in acylating this auxiliary is its substantial steric hindrance from the 5,5-diphenyl groups. Standard acylation conditions may not be sufficient.

Root Cause Analysis:

  • Steric Hindrance: The bulky diphenyl groups shield the nitrogen atom, slowing down the approach of the acylating agent.

  • Insufficiently Reactive Reagents: Milder acylation methods, like those using DMAP and an anhydride, may be too slow.[2]

  • Base Strength: The pKa of the N-H bond requires a strong base for complete deprotonation, which is necessary for rapid acylation with acid chlorides.

Troubleshooting Recommendations:

StrategyRationaleProtocol Summary
Use a Strong, Non-Nucleophilic Base Using a strong base like n-Butyllithium (n-BuLi) ensures complete and irreversible deprotonation of the oxazolidinone nitrogen, forming a highly reactive lithium salt.[2][3]1. Dissolve the auxiliary in anhydrous THF. 2. Cool to -78 °C under an inert atmosphere. 3. Add n-BuLi (1.05 eq.) dropwise. 4. Stir for 30 min. 5. Add the desired acyl chloride (1.1 eq.) dropwise. 6. Allow to warm to room temperature and stir for 2-4 hours.[2]
Use Highly Reactive Acylating Agents Acyl chlorides or anhydrides are significantly more electrophilic than carboxylic acids and are preferred for overcoming steric barriers.[4]When using the strong base protocol, acyl chlorides are the standard. For milder protocols, anhydrides can be effective but may require longer reaction times or catalysts.
Increase Reaction Temperature If the reaction is sluggish at low temperatures after the addition of the acyl chloride, cautiously warming the reaction can provide the necessary activation energy.After adding the acyl chloride at -78 °C, allow the reaction to slowly warm to 0 °C or room temperature and monitor by TLC.
Part 2: Enolate Formation & Alkylation

Question 2: My diastereoselectivity is poor (<90% d.e.) during the alkylation step. I was expecting very high selectivity with this bulky auxiliary.

Answer: Poor diastereoselectivity is a common and frustrating issue. The cause often lies in the geometry and aggregation state of the enolate, which is highly dependent on the base, counterion, and solvent.[5]

Root Cause Analysis:

  • Incorrect Enolate Geometry: For high selectivity, the formation of the (Z)-enolate is crucial.[6] This geometry allows the C4-isopropyl group to effectively shield one face of the enolate.[7]

  • Enolate Aggregation: Lithium enolates are known to form complex tetramer-dimer mixtures in THF, which can affect reactivity and selectivity.[5][8] Sodium enolates, by contrast, can form monomeric species that exhibit different reactivity profiles.[5]

  • Epimerization: If the enolate is not quenched quickly or if the temperature is too high, epimerization at the α-carbon can occur, eroding the diastereomeric excess.[9]

  • Wrong Base/Solvent Combination: The choice of base (e.g., LDA vs. NaHMDS) and solvent (e.g., THF vs. Toluene) dramatically influences the enolate structure.[5]

Troubleshooting Workflow:

G start Poor Diastereoselectivity (d.e. < 90%) check_base What base was used? start->check_base lda LDA (Lithium base) check_base->lda LDA nahmds NaHMDS (Sodium base) check_base->nahmds NaHMDS check_temp Was the temperature strictly controlled? temp_yes Maintain -78°C throughout enolate formation and quench. check_temp->temp_yes Yes temp_no Temperature fluctuations can cause epimerization. check_temp->temp_no No check_electrophile Is the electrophile highly reactive? elec_yes Consider a different class of electrophile or additives. check_electrophile->elec_yes Yes elec_no Use activated electrophiles (e.g., allylic/benzylic halides). Avoid slow-reacting ones. check_electrophile->elec_no No lda_sol Switch to NaHMDS. Sodium enolates can offer superior selectivity. lda->lda_sol nahmds_sol Ensure anhydrous conditions. Consider adding a chelating agent like TMEDA. nahmds->nahmds_sol lda_sol->check_temp nahmds_sol->check_temp temp_yes->check_electrophile

Caption: Troubleshooting poor diastereoselectivity.

Detailed Recommendations:

ParameterRecommended ChangeRationale
Counterion Switch from a lithium base (LDA, n-BuLi) to a sodium base (NaHMDS).Sodium enolates often exhibit different aggregation states than lithium enolates, which can lead to enhanced selectivity in alkylations.[5][8] They can form monomeric species that are highly reactive and selective.[5]
Temperature Maintain strict temperature control at -78 °C during deprotonation and alkylation.Warmer temperatures can lead to competing side reactions, including enolate decomposition or epimerization, which directly erodes diastereoselectivity.[9]
Solvent Use THF for lithium enolates. Consider toluene with additives like TMEDA for sodium enolates.THF is crucial for solvating lithium enolates.[5] For sodium enolates, a less coordinating solvent like toluene in the presence of a chelating diamine can promote the formation of highly reactive monomeric species.[5]
Electrophile Use reactive electrophiles like benzylic or allylic halides.Slow-reacting electrophiles require longer reaction times or higher temperatures, increasing the risk of enolate protonation (if traces of moisture are present) or epimerization.[6]

Question 3: The reaction is not going to completion, and I recover a lot of starting material. What's wrong?

Answer: Incomplete conversion is typically due to issues with either enolate formation or the reactivity of the electrophile. The extreme bulk of the 5,5-diphenyl groups can hinder the reaction.[1]

Root Cause Analysis:

  • Incomplete Deprotonation: Insufficient base or a base that is not strong enough will result in unreacted starting material.

  • Enolate Quenching: Traces of water or other protic impurities in the reagents or solvent can protonate the enolate, reverting it to the starting material.

  • Unreactive Electrophile: The steric bulk of the auxiliary may completely prevent reaction with a similarly bulky or unreactive electrophile.

Troubleshooting Recommendations:

  • Verify Base Equivalency and Quality: Use a slight excess (1.05-1.1 eq.) of a freshly titrated strong base (n-BuLi, LDA, NaHMDS).

  • Ensure Rigorously Anhydrous Conditions: Dry all glassware thoroughly. Use freshly distilled, anhydrous solvents. Purify reagents to remove any protic impurities.

  • Use a More Reactive Electrophile: If using an alkyl halide, consider converting it to a more reactive iodide (via Finkelstein reaction) or a triflate.

Part 3: Auxiliary Cleavage

Question 4: During the cleavage of the auxiliary with LiOH/H₂O₂, I am observing epimerization of my product and low yields.

Answer: Standard hydrolytic cleavage can be problematic, especially for products susceptible to base-catalyzed epimerization.[9] The N-acyl bond in this highly substituted auxiliary can also be resistant to cleavage.

Root Cause Analysis:

  • Epimerization: The combination of a strong base (LiOH) and the potential for prolonged reaction times can cause epimerization at the newly formed stereocenter.[9]

  • Endocyclic Cleavage: Hydroxide can attack the endocyclic carbamate carbonyl, leading to decomposition of the auxiliary and undesired byproducts.[10]

  • Incomplete Reaction: The steric hindrance around the exocyclic carbonyl can make it less accessible to the nucleophile, leading to incomplete cleavage.

Alternative Cleavage Protocols:

MethodProduct TypeRationalePotential Side Reactions
LiOH / H₂O₂ Carboxylic AcidThe standard method, effective for many substrates. The hydroperoxide anion is the active nucleophile.[9]Epimerization, retro-aldol reactions, cleavage of the auxiliary itself.[9]
LiAlH₄ or LiBH₄ Primary AlcoholA reductive cleavage that is often fast and clean.[11][12]Over-reduction of other functional groups in the molecule.
DIBAL-H AldehydeA milder reducing agent that can stop the reduction at the aldehyde stage, preventing over-reduction.[13]Can sometimes lead to endocyclic attack and byproduct formation.[13]
Me₂Al-NR₂ AmideTransamination reaction to form Weinreb amides or other amides directly.Requires preparation of the aluminum amide reagent.

Recommended Protocol (Reductive Cleavage to Alcohol):

  • Dissolve the N-acyl oxazolidinone in anhydrous THF or Et₂O.

  • Cool the solution to 0 °C or -78 °C.

  • Add LiAlH₄ (2-3 eq.) portion-wise.

  • Stir at the same temperature until TLC indicates complete consumption of the starting material.

  • Carefully quench the reaction by sequential addition of water, 15% NaOH (aq.), and more water (Fieser workup).[11]

  • Filter the resulting solids and extract the filtrate to isolate the product alcohol and the recoverable auxiliary.

G start Auxiliary Cleavage product_type Desired Product? start->product_type acid Carboxylic Acid product_type->acid Acid alcohol Primary Alcohol product_type->alcohol Alcohol aldehyde Aldehyde product_type->aldehyde Aldehyde amide Amide product_type->amide Amide method_lioh Use LiOH / H₂O₂ acid->method_lioh method_lialh4 Use LiAlH₄ / LiBH₄ alcohol->method_lialh4 method_dibal Use DIBAL-H aldehyde->method_dibal method_al Use Me₂Al-NR₂ amide->method_al warning Warning: Potential for epimerization. Monitor reaction closely. method_lioh->warning

Caption: Decision tree for auxiliary cleavage methods.

References

  • Collum, D. B., et al. (2021). Structures and Reactivities of Sodiated Evans Enolates: Role of Solvation and Mixed Aggregation on the Stereochemistry and Mechanism of Alkylations. Journal of the American Chemical Society. Available at: [Link]

  • University of Guelph. (n.d.). Evans Enolate Alkylation-Hydrolysis. Course Material. Available at: [Link]

  • Collum, D. B., et al. (2019). Lithium Amino Alkoxide–Evans Enolate Mixed Aggregates: Aldol Addition with Matched and Mismatched Stereocontrol. Journal of the American Chemical Society. Available at: [Link]

  • Wikipedia. (2023). Chiral auxiliary. In Wikipedia. Available at: [Link]

  • ChemistryViews. (2018). N-Acylation of Oxazolidinones. Wiley-VCH. Available at: [Link]

  • Chemistry Stack Exchange. (2017). Why are lithium (Z)-enolates more stereoselective than (E)-enolates in aldol reactions?. Stack Exchange Inc. Available at: [Link]

  • Collum, D. B., et al. (2018). Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. Journal of the American Chemical Society. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). (R)-4-Isopropyl-3-isopropylsulfanyl-5,5-diphenyl-1,3-oxazolidin-2-one. PubChem. Available at: [Link]

  • Revere, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (2006). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes. Organic & Biomolecular Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. LibreTexts. Available at: [Link]

  • ResearchGate. (2019). Reduction of N-Allylamides by LiAlH4: Unexpected Attack of the Double Bond with Mechanistic Studies of Product and Byproduct Formation. ResearchGate. Available at: [Link]

  • Chemistry Steps. (n.d.). Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H. Chemistry Steps. Available at: [Link]

  • Royal Society of Chemistry. (2012). Reduction of Biginelli compounds by LiAlH4: a rapid access to molecular diversity. RSC Publishing. Available at: [Link]

  • Myers, A. G. (n.d.). Evans Oxazolidinone Auxiliaries in Asymmetric Synthesis: Alkylations. Harvard University. Available at: [Link]

  • MDPI. (2019). (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one. Molecules. Available at: [Link]

  • Williams College. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis. Chemistry Department. Available at: [Link]

  • Hungarian Journal of Industry and Chemistry. (2018). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. University of Pannonia. Available at: [Link]

  • PubMed. (2013). Opposing auxiliary conformations produce the same torquoselectivity in an oxazolidinone-directed Nazarov cyclization. National Library of Medicine. Available at: [Link]

  • ResearchGate. (2018). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. ResearchGate. Available at: [Link]

  • PubMed. (2012). (R)-4-Isopropyl-3-isopropyl-sulfanyl-5,5-diphenyl-1,3-oxazolidin-2-one. National Library of Medicine. Available at: [Link]

  • Indian Academy of Sciences. (2004). Alkylation of toluene with isopropyl alcohol over SAPO-5 catalyst. Journal of Chemical Sciences. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Thiazolidinecarboxylic acid, 5,5-dimethyl-2-(1-methylethyl)-, hydrochloride (1:1). PubChem. Available at: [Link]

Sources

Technical Support Center: The Effect of Temperature on Stereoselectivity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the stereochemical outcome of their reactions by leveraging one of the most fundamental parameters: temperature. Here, we move beyond simple heuristics to explore the thermodynamic and kinetic principles that govern stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between kinetic and thermodynamic control, and how does temperature dictate the outcome?

A: The composition of a reaction product mixture is determined by two competing factors: the rate of product formation (kinetics) and the relative stability of the products (thermodynamics).[1] Temperature is the critical variable that determines which of these factors dominates.

  • Kinetic Control: At low temperatures, reactions are typically irreversible. The product ratio is determined by the relative rates of the competing pathways. The product that forms fastest, i.e., the one with the lower activation energy (Ea), will be the major product, known as the kinetic product.[2]

  • Thermodynamic Control: At higher temperatures, the system has enough energy to overcome the activation barriers of both forward and reverse reactions, establishing an equilibrium.[3] The product ratio is now governed by the relative stability (Gibbs free energy, ΔG) of the products. The most stable product, the thermodynamic product, will be the major component of the mixture at equilibrium.[1][4]

A classic example is the Diels-Alder reaction between cyclopentadiene and furan. At room temperature, the less stable endo isomer (the kinetic product) is favored. However, at 81°C with long reaction times, the equilibrium shifts to favor the more stable exo isomer (the thermodynamic product).[4]

G cluster_0 cluster_1 R Reactants TS_K R->TS_K ΔG‡_k R->TS_K TS_T R->TS_T ΔG‡_t R->TS_T P_K Kinetic Product (P_k) TS_K->P_K TS_K->P_K P_T Thermodynamic Product (P_t) TS_T->P_T TS_T->P_T E_high Gibbs Free Energy (G) E_low E_high->E_low

Caption: Energy profile for a reaction under kinetic vs. thermodynamic control.
Q2: How does temperature generally impact enantioselectivity and diastereoselectivity?

A: Generally, stereoselectivity increases at lower reaction temperatures. This relationship can be understood through the Gibbs free energy difference between the diastereomeric transition states (ΔΔG‡).

For a reaction producing two stereoisomers, the ratio of these products is related to the difference in the activation energies (ΔΔG‡) for their formation. The relationship is described by the Eyring equation.[5][6] Enantioselectivity, for instance, is determined by the relative rates at which each enantiomer is formed.[7]

The key takeaway is that the product ratio is exponentially dependent on ΔΔG‡ and inversely dependent on temperature (T).[7] Therefore, as temperature decreases, the impact of even a small difference in activation energy becomes more pronounced, leading to higher selectivity.[7] This is why many asymmetric reactions are performed at low temperatures (e.g., -78°C).[8]

Q3: Can increasing the reaction temperature ever increase stereoselectivity?

A: Yes, although less common, there are well-documented cases where stereoselectivity increases at higher temperatures.[9] This "abnormal" or "inverse" temperature effect occurs when the entropic term (ΔΔS‡) in the Gibbs-Helmholtz equation (ΔΔG‡ = ΔΔH‡ - TΔΔS‡) becomes the dominant factor and opposes the enthalpic term (ΔΔH‡).[10]

  • Enthalpy-Controlled (Normal): In most reactions, the difference in enthalpy of activation (ΔΔH‡) is the main contributor to selectivity. Lowering the temperature amplifies this term's effect, increasing selectivity.[10]

  • Entropy-Controlled (Inverse): In some cases, the transition state leading to the major product at high temperatures is more ordered (negative ΔΔS‡) than the transition state leading to the minor product. If this entropic term is large enough to overcome an unfavorable enthalpic term, selectivity will increase with temperature.[10]

Such phenomena have been observed in both enzymatic reactions and palladium-catalyzed processes, where temperature-dependent changes in the rate-determining step or catalyst structure can lead to these unusual outcomes.[11][12]

Troubleshooting Guide for Stereoselectivity Optimization

Problem: My reaction shows poor or no stereoselectivity at room temperature. What is the first step?

Solution: Perform a Temperature Screening Study.

The most direct way to investigate the effect of temperature is to run the reaction at a range of different temperatures while keeping all other parameters (concentration, solvent, catalyst loading) constant.

Experimental Protocol: Temperature Screening

  • Setup: Prepare several identical reaction vials. If the reaction is air or moisture-sensitive, perform this in a glovebox or using Schlenk techniques.

  • Temperature Points: Choose a range of temperatures. A good starting range is often from room temperature down to -78°C.

    • Commonly used temperatures: 25°C (RT), 0°C (ice bath), -20°C (freezer), -40°C (acetonitrile/dry ice), -78°C (acetone/dry ice).

  • Execution:

    • Add all reagents except the starting material or catalyst to each vial.

    • Bring each vial to its target temperature and allow it to equilibrate for 5-10 minutes.

    • Initiate all reactions simultaneously by adding the final reagent.

  • Monitoring: Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS, GC-MS).[13] Note that reactions will be significantly slower at lower temperatures.

  • Analysis: Once the reactions reach a comparable conversion (or after a fixed time point), quench them and analyze the crude product mixture. Determine the diastereomeric ratio (d.r.) by ¹H NMR spectroscopy or the enantiomeric excess (e.e.) by chiral HPLC or GC analysis.[13]

Caption: Troubleshooting workflow for optimizing stereoselectivity via temperature.
Problem: The reaction is extremely slow at the low temperatures required for good selectivity. What are my options?

Solution: Balance Rate and Selectivity.

This is a common trade-off in process development. A reaction with 99% e.e. that takes a week is often not practical.

  • Option A (Catalyst/Reagent): The issue may be the intrinsic activity of your catalyst or reagent.

    • Increase Catalyst Loading: Systematically increase the catalyst loading to find a balance between rate and cost.[13]

    • Change Catalyst System: A more active catalyst may allow you to achieve the same rate at a lower temperature, thereby preserving selectivity. For example, in Diels-Alder reactions, a stronger Lewis acid like NbCl₅ can enable reactions at -78°C that are sluggish with other catalysts.[8]

  • Option B (Concentration): For reactions with second-order or higher kinetics, increasing the concentration of reactants will increase the rate. However, be aware that this can sometimes negatively impact selectivity or cause solubility issues at low temperatures.

  • Option C (Solvent): The choice of solvent can have a profound effect on both reaction rate and selectivity. A solvent that better stabilizes the desired transition state can accelerate the reaction without compromising the stereochemical outcome.

  • Option D (Flow Chemistry): Implementing a continuous flow setup allows for precise control over residence time and temperature. This can enable reactions to be run at higher temperatures for very short periods, potentially achieving high conversion before subsequent side reactions or loss of selectivity can occur.[14]

Data Summary: Temperature vs. Selectivity

The following table summarizes representative data illustrating the typical relationship between temperature and stereoselectivity for a catalyzed reaction.

EntryCatalystTemperature (°C)Time (h)Conversion (%)Diastereomeric Ratio (endo:exo)
1AlCl₃252>9585:15
2AlCl₃08>9592:8
3NbCl₅01>9595:5
4NbCl₅-784>95>99:1

Data is illustrative, based on trends observed in Diels-Alder reactions.[8]

References

  • Wikipedia. Thermodynamic and kinetic reaction control. Available at: [Link]

  • Sibi, M. P., et al. (2002). Higher Selectivity at Higher Temperatures! Effect of Precursor Stereochemistry on Diastereoselectivity in Radical Allylations. Insight into the Role of the Lewis Acid. Journal of the American Chemical Society. Available at: [Link]

  • Corless, V. (2017). Insights into temperature controlled enantioselectivity in asymmetric catalysis. RSC Blogs. Available at: [Link]

  • Maltsev, O. V., et al. (2013). Impact of reducing agent, temperature, and substrate topology on diastereoselectivity of the intermolecular coupling reactions, or how “free” are cobalt-complexed propargyl radicals?. RSC Publishing. Available at: [Link]

  • EPFL Graph Search. Thermodynamic versus kinetic reaction control. Available at: [Link]

  • Phillips, R. S., et al. Effects of Temperature on Stereochemistry of Enzymatic Reactions. ResearchGate. Available at: [Link]

  • ACS Publications. (2023). Temperature-Dependent Chiral-Induced Spin Selectivity Effect over Metal Oxyhalide for Photocatalysis. ACS Catalysis. Available at: [Link]

  • Phillips, R. S. (1994). Effects of Temperature on Stereochemistry of Enzymatic Reactions. Biocatalysis. Available at: [Link]

  • Jack Westin. Kinetic Control Versus Thermodynamic Control Of A Reaction. MCAT Content. Available at: [Link]

  • Chemistry World. (2017). Temperature drop triggers chirality twist. Available at: [Link]

  • University of British Columbia. (2019). 2.2: Eyring equation. CHEM 123 ChIRP. Available at: [Link]

  • Wikipedia. Eyring equation. Available at: [Link]

  • ACS Publications. (2021). Temperature-Dependent Chiral-Induced Spin Selectivity Effect: Experiments and Theory. The Journal of Physical Chemistry C. Available at: [Link]

  • ResearchGate. (2023). Chiral and Catalytic Effects of Site-Specific Molecular Adsorption. Available at: [Link]

  • ResearchGate. Optimization of temperature and pH parameters. Available at: [Link]

  • Organic Chemistry Class Notes. Kinetic versus Thermodynamic Control of Reactions. Available at: [Link]

  • Barreiro, E. J., et al. (2003). High stereoselectivity on low temperature Diels-Alder reactions. NIH National Center for Biotechnology Information. Available at: [Link]

  • RSC Publishing. (2019). Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate. Organic Chemistry Frontiers. Available at: [Link]

  • Wikipedia. Enantioselective synthesis. Available at: [Link]

  • Asymmetric-Synthesis. Asymmetric Diels-Alder reactions. Available at: [Link]

  • MDPI. (2022). Room Temperature Diels–Alder Reactions of 4-Vinylimidazoles. Available at: [Link]

  • Laszlo, P. (2007). Chapter 5: Principles of Asymmetric Synthesis. ScienceDirect. Available at: [Link]

  • PubMed Central. (2022). Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach. Available at: [Link]

  • Chemistry LibreTexts. (2021). 9.22: Eyring equation. Available at: [Link]

  • Chemistry LibreTexts. (2019). 14.11: Kinetic Versus Thermodynamic Products. Available at: [Link]

  • Chemistry LibreTexts. (2023). 6.4.1: Eyring equation. Available at: [Link]

  • Wikipedia. Arrhenius equation. Available at: [Link]

  • Khan Academy. The Arrhenius equation. Available at: [Link]

  • Britannica. Arrhenius equation. Available at: [Link]

  • ACS Publications. (2024). Engineering Thermoresponsive Dielectric Properties and Phase Transitions via Confinement of Polar Cations in Photoisomerizable Nitroprusside Frameworks. Inorganic Chemistry. Available at: [Link]

  • ThoughtCo. (2019). Arrhenius Equation Formula and Example. Available at: [Link]

  • Scribd. Eyring Equation. Available at: [Link]

  • Asymmetric Synthesis. Principles of Asymmetric Synthesis. Available at: [Link]

  • ElectronicsAndBooks. (2011). Concentration and Temperature Dependency of Regio- and Stereoselectivity in a Photochemical [2 þ 2] Cycloaddition Reaction. Available at: [Link]

Sources

Technical Support Center: Removal of Unreacted Starting Material

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve common challenges encountered when removing unreacted starting materials from a crude reaction mixture. Purity of the final compound is paramount for accurate experimental results and is essential for applications in pharmaceuticals to ensure safety and efficacy.[1] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to streamline your purification workflow.

I. Troubleshooting Guide: Common Purification Hurdles

This section addresses specific issues you may encounter during the purification process, offering explanations and actionable solutions based on fundamental chemical principles.

Issue 1: My target compound and starting material are co-eluting during column chromatography.

Co-elution, where two or more compounds elute from a chromatography column at the same time, is a common challenge that compromises purification.[2] This often manifests as a single, broad, or asymmetrical peak in the chromatogram.

Root Cause Analysis:

  • Inappropriate Solvent System Polarity: The selected mobile phase may have a polarity that is too similar to the stationary phase, resulting in poor separation.[3]

  • Low Capacity Factor (k'): If the capacity factor is too low (e.g., less than 1), the compounds are moving too quickly through the column with the solvent front, not allowing for sufficient interaction with the stationary phase for separation to occur.[2][4]

  • Poor Selectivity (α): The stationary phase chemistry may not be able to differentiate between your target compound and the starting material.[2][4]

Solutions:

  • Optimize the Mobile Phase:

    • Adjust Polarity: Systematically vary the solvent ratio to fine-tune the polarity of the mobile phase. A good starting point is to find a solvent system that gives a retention factor (Rf) value between 0.25 and 0.35 for your target compound on a Thin Layer Chromatography (TLC) plate.[3]

    • Change Solvent Composition: If adjusting the ratio of your current solvent system is ineffective, consider switching one or both of the solvents. For instance, in normal-phase chromatography, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system can significantly alter selectivity.[5]

  • Modify the Stationary Phase:

    • Change the Sorbent: If optimizing the mobile phase fails, the issue may be with the stationary phase. If you are using silica gel, consider switching to a different sorbent like alumina or a bonded phase (e.g., C18 for reverse-phase chromatography).[6]

  • Employ a Different Chromatographic Technique:

    • High-Performance Liquid Chromatography (HPLC): For difficult separations, HPLC offers higher resolution and a wider variety of stationary and mobile phases.

Issue 2: An emulsion has formed during liquid-liquid extraction, and the layers will not separate.

Emulsions are fine dispersions of one liquid phase within another, which can be very stable and prevent the separation of aqueous and organic layers.

Root Cause Analysis:

  • Vigorous Shaking: Overly aggressive shaking of the separatory funnel can lead to the formation of a stable emulsion.

  • Presence of Surfactants: Impurities in the reaction mixture may act as surfactants, stabilizing the emulsion.

  • High Concentration of Solute: A high concentration of the product or starting material can increase the viscosity of one or both phases, promoting emulsion formation.

Solutions:

  • Mechanical and Physical Methods:

    • Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal emulsion formation.[7]

    • "Stirring" with a Glass Rod: Gently stir the emulsion with a glass rod to help coalesce the dispersed droplets.

    • Filtration: Passing the emulsion through a bed of glass wool or Celite can help to break it up.

  • Chemical Methods:

    • Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) increases the ionic strength of the aqueous phase, which can help to break the emulsion.[8]

    • Changing the pH: If your compound of interest is stable to pH changes, altering the pH of the aqueous layer can sometimes destabilize the emulsion.

Issue 3: My compound "oils out" instead of crystallizing during recrystallization.

"Oiling out" occurs when a compound separates from the cooling solvent as a liquid rather than a solid, often trapping impurities.

Root Cause Analysis:

  • Solvent Polarity Mismatch: The polarity of the solvent may be too similar to the solute, preventing crystal lattice formation.

  • Cooling Too Rapidly: Rapid cooling can cause the solution to become supersaturated too quickly, leading to the formation of an oil instead of crystals.[9]

  • Insoluble Impurities: The presence of insoluble impurities can inhibit crystal nucleation.

Solutions:

  • Optimize the Solvent System:

    • Use a Solvent Pair: If a single solvent is not working, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be effective. Dissolve the compound in the "good" solvent at an elevated temperature and then add the "bad" solvent dropwise until the solution becomes cloudy.[10]

    • Re-evaluate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[10][11]

  • Control the Cooling Process:

    • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This encourages the formation of larger, purer crystals.[9][12]

    • Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the solvent line can create a surface for crystal nucleation.[9]

    • Seeding: Add a small, pure crystal of the desired compound to the cooled solution to initiate crystallization.[13]

  • Remove Impurities:

    • Hot Filtration: If insoluble impurities are present, perform a hot filtration of the saturated solution before allowing it to cool.[14]

II. Frequently Asked Questions (FAQs)

Q1: How do I choose the best purification method for my reaction mixture?

The choice of purification method depends on several factors, including the physical state of your compound (solid or liquid), the scale of your reaction, and the properties of the impurities.[13][15]

Method Best For Key Considerations
Distillation Separating liquids with significantly different boiling points.[1][16]Simple distillation is suitable for boiling point differences >70°C, while fractional distillation is used for closer boiling points.[17][18] Vacuum distillation is used for high-boiling or heat-sensitive compounds.[16][17][19]
Recrystallization Purifying solid compounds.[9][10]Requires finding a suitable solvent where the compound has high solubility at high temperatures and low solubility at low temperatures.[10]
Liquid-Liquid Extraction Separating compounds based on their differential solubility in two immiscible liquids.[20][21] Often used to remove acidic or basic impurities.[22][23]Can be prone to emulsion formation. Requires the use of a separatory funnel.[22]
Column Chromatography Separating complex mixtures of compounds with similar properties.[24]Can be time-consuming and requires careful selection of the stationary and mobile phases.[3]
Precipitation Removing a specific impurity by converting it into an insoluble solid.[25][26]Requires a reagent that selectively reacts with the impurity to form a precipitate.[26]

Q2: What is the purpose of a brine wash in an extraction procedure?

A brine wash (washing the organic layer with a saturated aqueous solution of NaCl) is used to remove the majority of dissolved water from the organic layer before the final drying step with a solid drying agent (e.g., MgSO₄, Na₂SO₄).[8] This is because water has a lower solubility in brine than in pure water.

Q3: My product is a high-boiling oil. What is the best way to purify it?

For high-boiling oils, vacuum distillation is often the most effective purification method.[16][17][19] By reducing the pressure, the boiling point of the compound is lowered, allowing for distillation at a temperature that will not cause decomposition.[16][17] If the impurities have similar boiling points even under vacuum, column chromatography would be the next best choice.[24]

Q4: How can I remove a water-soluble starting material from my water-soluble product?

This can be a challenging purification. Here are a few approaches:

  • Exploit Differences in Acidity/Basicity: If one compound is acidic and the other is neutral or basic, you can use acid-base extraction to separate them.[22][23][27] By adjusting the pH of the aqueous solution, you can change the charge of one compound, potentially making it extractable into an organic solvent while the other remains in the aqueous phase.[22][27]

  • Reverse-Phase Chromatography: In reverse-phase chromatography, the stationary phase is nonpolar, and the mobile phase is polar. This technique is well-suited for separating polar, water-soluble compounds.

  • Precipitation/Crystallization: If you can find a solvent in which your product has low solubility but the starting material is soluble, you may be able to selectively precipitate or crystallize your product.[10][25]

Q5: What are the key safety precautions to take during purification?

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and gloves.

  • Ventilation: Perform all purifications in a well-ventilated area, preferably in a fume hood, especially when working with volatile organic solvents.[28]

  • Handling of Glassware: Inspect all glassware for cracks or defects before use, particularly for vacuum distillations.[16]

  • Solvent Safety: Be aware of the flammability and toxicity of the solvents you are using.[29] Avoid heating flammable solvents with an open flame.

III. Experimental Protocols & Workflows

Protocol 1: Standard Liquid-Liquid Extraction for Removal of Acidic/Basic Impurities
  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).[8]

  • Transfer: Transfer the solution to a separatory funnel.

  • Washing:

    • To remove acidic impurities, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[8] Stopper the funnel, invert, and vent frequently to release any CO₂ gas that forms. Separate the aqueous layer.

    • To remove basic impurities, wash the organic layer with a dilute aqueous solution of a weak acid (e.g., 1 M HCl). Separate the aqueous layer.

  • Brine Wash: Wash the organic layer with brine to remove the bulk of the dissolved water.[8]

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄).

  • Filtration and Concentration: Filter to remove the drying agent and concentrate the organic solvent using a rotary evaporator to yield the purified product.[8]

Workflow Diagram: Purification Method Selection

Purification_Decision_Tree start Crude Reaction Mixture is_solid Is the target compound a solid? start->is_solid acid_base Are there acidic or basic impurities? start->acid_base is_liquid Is the target compound a liquid? is_solid->is_liquid No recrystallization Attempt Recrystallization is_solid->recrystallization Yes distillation Consider Distillation is_liquid->distillation Yes chromatography Perform Column Chromatography is_liquid->chromatography No boiling_point Are boiling points significantly different? distillation->boiling_point extraction Perform Liquid-Liquid Extraction boiling_point->distillation Yes boiling_point->chromatography No acid_base->is_solid No acid_base->extraction Yes

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Determination of Enantiomeric Excess

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemistry, particularly within pharmaceutical and agrochemical research, the stereochemistry of a molecule is not a trivial detail—it is a critical determinant of biological activity. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles.[1] Consequently, the accurate quantification of the stereochemical purity of a chiral compound, expressed as enantiomeric excess (e.e.), is a cornerstone of asymmetric synthesis and drug development.[1][2] This guide provides an in-depth comparison of the principal analytical techniques for determining enantiomeric excess, offering field-proven insights into their application, supported by experimental data and detailed protocols.

The Centrality of Enantiomeric Excess (e.e.)

Enantiomeric excess is a measure of the purity of a single enantiomer in a mixture and is defined as the absolute difference between the mole fractions of the two enantiomers.[3] It is calculated using the following formula:

% e.e. = |([R] - [S]) / ([R] + [S])| x 100

Where [R] and [S] are the concentrations or amounts of the R- and S-enantiomers, respectively. An e.e. of 100% indicates an enantiomerically pure substance, while an e.e. of 0% signifies a racemic mixture, a 50:50 mixture of both enantiomers.[2][4] The imperative to control and accurately measure e.e. stems from the often-dramatic differences in the biological activity of enantiomers. One enantiomer may be therapeutically active, while the other could be inactive or, in some cases, responsible for adverse effects.[1]

A Comparative Overview of Analytical Techniques

The determination of enantiomeric excess relies on creating a chiral environment to differentiate between the two enantiomers. The most prevalent and powerful techniques employed in research and industry are Chiral Chromatography, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Chiroptical Methods. The selection of the optimal technique is contingent on several factors, including the physicochemical properties of the analyte, the required accuracy and sensitivity, sample throughput, and available instrumentation.[5][6]

FeatureChiral HPLCChiral GCNMR with Chiral AuxiliariesPolarimetryCircular Dichroism (CD)
Principle Differential interaction with a chiral stationary phase in a liquid mobile phase.Differential partitioning with a chiral stationary phase in a gaseous mobile phase.[7]Formation of diastereomers (covalent or non-covalent) with distinct NMR signals.[8]Measurement of the rotation of plane-polarized light.[9]Differential absorption of left and right circularly polarized light.[10]
Analyte Suitability Broad applicability, including non-volatile and thermally labile compounds.[11]Volatile and thermally stable compounds.[7][11]Wide range of compounds with suitable functional groups for derivatization or interaction.Optically active compounds.Chromophoric chiral compounds.[12]
Sensitivity High (UV, MS detectors).[2]Very High (FID, MS detectors).[2]Moderate to Low.Low, requires higher concentrations.Moderate to High.
Accuracy & Precision High.High.Good, but can be influenced by experimental conditions.[13]Moderate, susceptible to impurities.[9]High.[14]
Sample Throughput High, amenable to automation.High, amenable to automation.Moderate, sample preparation can be a bottleneck.High.High.
Information Provided e.e., retention times.e.e., retention times.e.e., structural information.Optical rotation, allows e.e. calculation if specific rotation is known.[15]e.e., conformational information.
Cost (Instrument) Moderate to High.Moderate.High (NMR spectrometer).Low.Moderate to High.

Chiral Chromatography: The Gold Standard

Chiral chromatography is the most widely used and versatile technique for the determination of enantiomeric excess.[2] The fundamental principle involves the separation of enantiomers based on their differential interactions with a chiral stationary phase (CSP) within the chromatographic column.[16]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse for e.e. determination in the pharmaceutical industry due to its broad applicability to a wide range of compounds, including those that are non-volatile or thermally labile.[11] The separation is achieved by forming transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times.[16]

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis racemic_std Prepare Racemic Standard injection Inject Sample/Standard racemic_std->injection sample_prep Prepare Analyte Sample sample_prep->injection mobile_phase Prepare Mobile Phase (e.g., Hexane/IPA) separation Separation on Chiral Stationary Phase (CSP) injection->separation detection Detection (e.g., UV) separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Integrate Peak Areas chromatogram->integration calculation Calculate % e.e. integration->calculation

Caption: Workflow for e.e. determination by Chiral HPLC.

This protocol outlines a method for determining the enantiomeric excess of (S)-Spinol, a key chiral building block.[17]

  • Column: Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel).

  • Mobile Phase: n-Hexane/Isopropanol (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Column Temperature: 25 °C.

  • Standard Preparation (Racemic): Prepare a solution of racemic Spinol at approximately 1 mg/mL in the mobile phase.[17]

  • Sample Preparation: Prepare the (S)-Spinol sample at approximately 1 mg/mL in the mobile phase.[17]

  • Injection and Analysis: Inject the racemic standard to confirm the separation of the two enantiomers and determine their retention times. Subsequently, inject the sample to be analyzed.

  • Calculation: Calculate the enantiomeric excess using the peak areas of the two enantiomers from the sample chromatogram.[17] % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the e.e. determination of volatile and thermally stable compounds.[7][11] Similar to chiral HPLC, separation is achieved on a chiral stationary phase, often a cyclodextrin derivative.[18] Chiral GC offers high resolution and sensitivity, making it ideal for the analysis of complex mixtures like essential oils and for detecting trace enantiomeric impurities.[19]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a distinct approach to e.e. determination by converting a mixture of enantiomers into a mixture of diastereomers, which are distinguishable in the NMR spectrum.[20] This conversion can be achieved through two primary strategies: the use of chiral derivatizing agents or chiral solvating agents.

NMR with Chiral Derivatizing Agents (CDAs)

A chiral derivatizing agent is an enantiomerically pure compound that reacts covalently with the analyte to form a pair of diastereomers. These diastereomers have different physical properties and, crucially, will exhibit distinct signals in the NMR spectrum. The relative integration of these signals directly corresponds to the ratio of the original enantiomers.

  • Quantitative Reaction: The derivatization reaction should proceed to completion to ensure the diastereomeric ratio accurately reflects the enantiomeric ratio.[20]

  • No Kinetic Resolution: The CDA must react at the same rate with both enantiomers of the analyte.[20]

  • Signal Resolution: The resulting diastereomers must show well-resolved signals in the NMR spectrum for accurate integration.[20]

G cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis analyte Analyte (Enantiomeric Mixture) reaction Reaction to form Diastereomers analyte->reaction cda Chiral Derivatizing Agent (CDA) cda->reaction nmr_acq Acquire NMR Spectrum (e.g., ¹H NMR) reaction->nmr_acq spectrum Obtain Diastereomeric Spectrum nmr_acq->spectrum integration Integrate Distinct Signals spectrum->integration calculation Calculate % e.e. integration->calculation

Sources

A Researcher's Guide to Chiral HPLC Analysis of (R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of asymmetric synthesis, the strategic use of chiral auxiliaries remains a cornerstone for achieving high levels of stereocontrol. Among these, the Evans oxazolidinones have proven to be exceptionally robust and versatile. A particularly useful modification is the (R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone, developed by Seebach and coworkers. Its bulky nature not only enhances facial selectivity in a variety of chemical transformations but also imparts a high degree of crystallinity to the resulting products, often simplifying purification.[1] However, accurate and reliable analytical methods are paramount to quantify the diastereoselectivity of these reactions and to ensure the enantiomeric purity of the final products after cleavage of the auxiliary.

This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the analysis of compounds derived from this compound. We will delve into the rationale behind column and mobile phase selection, present comparative data, and offer a detailed experimental protocol as a robust starting point for your method development.

The Analytical Challenge: Separating Diastereomers and Enantiomers

The primary analytical task when working with this chiral auxiliary is typically the determination of the diastereomeric ratio of the N-acylated products.[2] Since the chiral auxiliary introduces a stereocenter, the reaction of an N-acyl derivative with a prochiral electrophile generates diastereomers. These diastereomers, unlike enantiomers, have different physical properties and can often be separated on standard achiral stationary phases (e.g., C18). However, for challenging separations or for baseline resolution to ensure high accuracy, chiral stationary phases (CSPs) are often superior.

Once the chiral auxiliary is cleaved, the final product is a chiral molecule, and the analytical challenge shifts to resolving the enantiomers to determine the enantiomeric excess (e.e.). This necessitates the use of a chiral stationary phase.

Comparison of Chiral Stationary Phases (CSPs)

Polysaccharide-based CSPs are the most widely used and versatile columns for the separation of a broad range of chiral compounds, including oxazolidinone derivatives.[3][4] These CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a variety of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation.

Below is a comparative guide to commonly employed polysaccharide-based CSPs for the analysis of compounds structurally related to oxazolidinone derivatives.

Chiral Stationary Phase (CSP)SelectorKey Characteristics & Typical ApplicationsRecommended Mobile Phase Modes
Chiralpak® AD-H / Lux® Amylose-1 Amylose tris(3,5-dimethylphenylcarbamate)Broad applicability, particularly effective for aromatic compounds. Often provides good separation for a wide range of racemates.[4]Normal Phase, Polar Organic, Reversed Phase
Chiralpak® OD-H / Lux® Cellulose-2 Cellulose tris(3,5-dimethylphenylcarbamate)Complementary selectivity to AD-H. Strong chiral recognition for a variety of compounds, including those with carbonyl and aromatic groups.Normal Phase, Polar Organic, Reversed Phase
Chiralpak® IA / Lux® i-Amylose-1 Immobilized Amylose tris(3,5-dimethylphenylcarbamate)Immobilized version of AD, allowing for a wider range of solvents, including chlorinated solvents and THF, enhancing method development flexibility.Normal Phase, Polar Organic, Reversed Phase, SFC
Chiralpak® IB / Lux® i-Cellulose-5 Immobilized Cellulose tris(3,5-dimethylphenylcarbamate)Immobilized version of OD, offering expanded solvent compatibility. The presence of chlorine atoms in the selector can enhance chiral discrimination.[4]Normal Phase, Polar Organic, Reversed Phase, SFC
Chiralcel® OJ-H / Lux® Cellulose-4 Cellulose tris(4-methylbenzoate)Often shows different selectivity compared to the dimethylphenylcarbamate phases.Normal Phase, Polar Organic, Reversed Phase

Expert Insight: For the separation of diastereomers derived from the bulky this compound, the steric hindrance of the diphenyl groups is a major factor. Therefore, CSPs with well-defined chiral cavities and strong π-π interaction capabilities, such as amylose-based phases (e.g., Chiralpak® AD-H), are excellent starting points. The phenyl groups of the analyte can interact favorably with the aromatic moieties of the chiral selector.

Experimental Protocol: A Starting Point for Method Development

This protocol provides a robust starting point for the chiral HPLC analysis of a reaction product from this compound.

Objective: To determine the diastereomeric ratio of an N-acylated product.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent amylose-based CSP.

Mobile Phase Screening:

  • Normal Phase:

    • Solvent A: Hexane or Heptane

    • Solvent B: Isopropanol (IPA) or Ethanol (EtOH)

    • Initial Conditions: 90:10 (A:B)

    • Gradient (optional for screening): 90:10 to 50:50 (A:B) over 20 minutes.

    • Rationale: Normal phase chromatography often provides excellent selectivity for diastereomers. The alcohol modifier competes with the analyte for polar interaction sites on the CSP.

  • Polar Organic Mode:

    • Solvent: Acetonitrile (ACN) or Methanol (MeOH)

    • Rationale: This mode can offer different selectivity and is useful if the sample has poor solubility in normal phase eluents. Amylose-based columns with ACN have shown high enantioselectivity for oxazolidinone analogues.[3]

Detailed Protocol (Normal Phase):

  • Column Equilibration: Equilibrate the Chiralpak® AD-H column with the initial mobile phase (e.g., Hexane:IPA 90:10) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

  • Injection: Inject 5-10 µL of the sample.

  • Detection: Monitor the elution profile at a suitable wavelength (e.g., 210 nm or 254 nm, depending on the chromophore of the acyl group).

  • Data Analysis: Integrate the peak areas of the two diastereomers to determine the ratio. The resolution (Rs) should be calculated to assess the quality of the separation.[3]

Optimization Strategy:

  • Resolution Improvement: If the resolution is poor, decrease the percentage of the alcohol modifier (e.g., from 10% IPA to 5% IPA). This will increase retention times but generally improves selectivity.

  • Run Time Reduction: If the retention times are too long, increase the percentage of the alcohol modifier.

  • Alternative Selectivity: If co-elution occurs, switch the alcohol modifier (e.g., from IPA to EtOH) or try a different CSP (e.g., a cellulose-based column like Chiralpak® OD-H).

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow and the decision-making process for developing a chiral HPLC method.

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Optimization sample_prep Sample Preparation (Dissolve in Mobile Phase) injection Inject Sample (5-10 µL) sample_prep->injection mobile_phase_prep Mobile Phase Preparation (e.g., Hexane:IPA 90:10) equilibration Column Equilibration (30 min @ 1.0 mL/min) mobile_phase_prep->equilibration column_install Install Chiral Column (e.g., Chiralpak AD-H) column_install->equilibration equilibration->injection detection UV Detection (e.g., 210 nm) injection->detection data_acquisition Data Acquisition detection->data_acquisition peak_integration Peak Integration & Ratio Calculation data_acquisition->peak_integration optimization Optimization? (Adjust Mobile Phase/Column) peak_integration->optimization

Caption: Experimental workflow for chiral HPLC analysis.

logic_diagram start Start: Separate Diastereomers/Enantiomers csp_choice Choose Initial CSP (e.g., Amylose-based for π-π interactions) start->csp_choice mobile_phase_screening Screen Mobile Phase Modes csp_choice->mobile_phase_screening normal_phase Normal Phase (Hexane/IPA) mobile_phase_screening->normal_phase polar_organic Polar Organic (ACN or MeOH) mobile_phase_screening->polar_organic reversed_phase Reversed Phase (ACN/Water or MeOH/Water) mobile_phase_screening->reversed_phase evaluation Evaluate Resolution (Rs) & Peak Shape normal_phase->evaluation polar_organic->evaluation reversed_phase->evaluation optimization Optimize Mobile Phase (Adjust % Modifier) evaluation->optimization Rs < 1.5 Poor Peak Shape final_method Final Method evaluation->final_method Rs > 1.5 Good Peak Shape optimization->evaluation change_csp Change CSP (e.g., Cellulose-based) optimization->change_csp No Improvement change_csp->mobile_phase_screening

Caption: Decision tree for chiral HPLC method development.

Concluding Remarks

The this compound is a powerful chiral auxiliary that facilitates high diastereoselectivity in a multitude of asymmetric transformations. The subsequent analysis of the reaction products is a critical step in the research and development process. While the high crystallinity of the derivatives can sometimes circumvent the need for chromatographic purification, HPLC remains the gold standard for accurate determination of diastereomeric and enantiomeric purity.

By starting with a versatile polysaccharide-based chiral stationary phase, such as an amylose derivative, and systematically screening mobile phase conditions, researchers can efficiently develop a robust and reliable analytical method. This guide provides the foundational knowledge and a practical starting point to empower scientists in their pursuit of stereochemically pure compounds.

References

  • Hintermann, T., & Seebach, D. (1998). A Useful Modification of the Evans Auxiliary: 4‐Isopropyl‐5,5‐diphenyloxazolidin‐2‐one. Helvetica Chimica Acta, 81(11), 2093-2126. [Link]

  • Larrow, J. F., & Jacobsen, E. N. (2004). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 81(5), 696. [Link]

  • Dobó, M., Foroughbakhshfasaei, M., Horváth, P., Szabó, Z. I., & Tóth, G. (2022). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. Journal of Chromatography A, 1662, 462741. [Link]

  • Ilisz, I., Aranyi, A., & Pataj, Z. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 198, 114001. [Link]

Sources

A Comparative Guide to Evans Auxiliaries: Spotlight on (R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in the intricate field of drug development and asymmetric synthesis, the selection of a chiral auxiliary is a pivotal decision that profoundly influences the stereochemical outcome of a reaction. Among the arsenal of tools available, Evans oxazolidinone auxiliaries have established themselves as a gold standard, offering reliability and high levels of stereocontrol.[1] This guide provides an in-depth comparison of the uniquely structured (R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone with its more conventional counterparts, such as (R)-4-isopropyl-2-oxazolidinone and (S)-4-benzyl-2-oxazolidinone. We will delve into their performance in key asymmetric transformations, supported by experimental data, to offer a comprehensive resource for informed decision-making in your synthetic endeavors.

The Evans Auxiliary: A Legacy of Stereocontrol

Introduced by David A. Evans, chiral oxazolidinones are powerful tools for asymmetric synthesis, enabling the stereocontrolled formation of new chiral centers.[2] The underlying principle of their efficacy lies in the temporary attachment of the auxiliary to a prochiral substrate. The inherent chirality of the auxiliary then directs the approach of a reagent to one of the two faces of the substrate, leading to the preferential formation of one diastereomer. Subsequent cleavage of the auxiliary reveals the desired enantiomerically enriched product.

Unveiling this compound: A Structurally Distinct Alternative

While traditional Evans auxiliaries, such as those derived from valine and phenylalanine, have proven immensely valuable, the quest for improved performance and practicality has led to the development of modified structures. This compound, developed by Seebach and Hintermann, is a noteworthy example. Its distinguishing feature is the presence of two phenyl groups at the C5 position of the oxazolidinone ring.

This structural modification imparts several practical advantages:

  • Enhanced Crystallinity: The diphenyl auxiliary and its N-acylated derivatives often exhibit high crystallinity, facilitating purification by recrystallization and reducing the need for chromatographic separation.

  • Steric Shielding: The bulky diphenyl groups provide significant steric hindrance, which not only enhances facial discrimination during reactions but also sterically protects the endocyclic carbonyl group from nucleophilic attack. This allows for more forcing reaction conditions and the use of stronger nucleophiles without unwanted side reactions.

  • Simplified Deprotonation: The steric protection of the auxiliary's carbonyl allows for the use of organolithium reagents like n-butyllithium for enolate formation at higher temperatures (e.g., 0 °C) compared to the standard -78 °C required for traditional Evans auxiliaries with less hindered carbonyls.

Performance in Asymmetric Alkylation

Asymmetric alkylation of enolates is a fundamental carbon-carbon bond-forming reaction where Evans auxiliaries consistently deliver high levels of stereocontrol.[3]

Comparative Data for Asymmetric Alkylation
AuxiliaryN-Acyl GroupElectrophileBase/SolventYield (%)Diastereomeric Ratio (d.r.)Reference
This compound PropionylBenzyl bromideBuLi/THF95>98:2[Seebach & Hintermann, 1997]
(S)-4-Benzyl-2-oxazolidinone PropionylBenzyl bromideLDA/THF80-92>99:1[3]
(S)-4-Benzyl-2-oxazolidinone PropionylAllyl iodideLDA/THF61-7798:2[3]

The data suggests that while both auxiliaries provide excellent diastereoselectivity, the diphenyl-substituted auxiliary can offer comparable or even superior yields under potentially more convenient reaction conditions.

Experimental Protocol: Asymmetric Alkylation of N-Propionyl-(R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone

1. Acylation of the Auxiliary:

  • To a solution of this compound (1.0 eq) in anhydrous THF at 0 °C, add n-butyllithium (1.05 eq) dropwise.

  • After stirring for 30 minutes, add propionyl chloride (1.1 eq) and allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate. The organic layers are dried over MgSO4, filtered, and concentrated under reduced pressure. The crude product is purified by recrystallization.

2. Diastereoselective Alkylation:

  • To a solution of the N-propionyl imide (1.0 eq) in anhydrous THF at 0 °C, add n-butyllithium (1.05 eq) dropwise.

  • After stirring for 1 hour at 0 °C, cool the solution to -78 °C and add the electrophile (e.g., benzyl bromide, 1.2 eq).

  • Stir the reaction at -78 °C for 4 hours and then allow it to warm to room temperature overnight.

  • Quench with saturated aqueous NH4Cl, extract with ethyl acetate, dry, and concentrate. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.[4] Purification is achieved by chromatography or recrystallization.

3. Cleavage of the Auxiliary:

  • The N-acylated product is dissolved in a 4:1 mixture of THF and water.

  • The solution is cooled to 0 °C, and aqueous hydrogen peroxide (4.0 eq) followed by lithium hydroxide (2.0 eq) are added.

  • The reaction is stirred at 0 °C for 2 hours.

  • The reaction is quenched with an aqueous solution of sodium sulfite.

  • The chiral auxiliary can be recovered by extraction, and the desired carboxylic acid is isolated from the aqueous layer after acidification.[5]

Performance in Asymmetric Aldol Reactions

The aldol reaction is a cornerstone of organic synthesis for constructing β-hydroxy carbonyl compounds. Evans auxiliaries are renowned for their ability to control the stereochemical outcome of these reactions, typically affording the syn-aldol adduct with high diastereoselectivity.[1]

Comparative Data for Asymmetric Aldol Reactions
AuxiliaryN-Acyl GroupAldehydeLewis AcidYield (%)Diastereomeric Ratio (syn:anti)Reference
This compound PropionylIsobutyraldehydeTiCl488>98:2[Seebach & Hintermann, 1997]
(S)-4-Benzyl-2-oxazolidinone PropionylIsobutyraldehydeBu₂BOTf85>99:1[Evans et al., 1981]
(S)-4-Benzyl-2-oxazolidinone PropionylBenzaldehydeBu₂BOTf8098:2[Evans et al., 1981]

Both auxiliaries demonstrate exceptional control over the stereochemistry of the aldol reaction, consistently producing the syn product in high yields and with excellent diastereoselectivity.

Mechanism of Stereocontrol in Evans Aldol Reactions

The high diastereoselectivity is rationalized by the Zimmerman-Traxler model, which postulates a chair-like six-membered transition state. The metal enolate coordinates to the aldehyde, and the substituents on both the auxiliary and the aldehyde preferentially occupy pseudo-equatorial positions to minimize steric interactions. The bulky substituent on the chiral auxiliary effectively shields one face of the enolate, dictating the facial selectivity of the aldehyde's approach.

Caption: Zimmerman-Traxler model for Evans aldol reactions.

Performance in Asymmetric Michael Additions

The Michael addition, or conjugate addition, is a versatile method for forming carbon-carbon bonds. Chiral auxiliaries can effectively control the stereochemistry of the newly formed chiral centers.

Comparative Data for Asymmetric Michael Additions
AuxiliaryN-Acyl GroupMichael AcceptorMichael DonorYield (%)Diastereomeric Ratio (d.r.)Reference
This compound Cinnamoyl(CH₃)₂CuLi92>98:2[Seebach & Hintermann, 1997]
(S)-4-Benzyl-2-oxazolidinone Crotonyl(n-Bu)₂CuLi8595:5[Evans & Nelson, 1997]

The diphenyl-substituted auxiliary again demonstrates excellent performance in this class of reactions, providing high yields and exceptional diastereoselectivity.

Experimental Workflow Overview

The general workflow for utilizing Evans-type auxiliaries in asymmetric synthesis follows a consistent three-step process, as illustrated below.

Experimental_Workflow A 1. Acylation Attach substrate to chiral auxiliary. B 2. Diastereoselective Reaction (Alkylation, Aldol, Michael, etc.) A->B Prochiral substrate with auxiliary C 3. Cleavage Remove auxiliary to yield product. B->C Diastereomerically enriched intermediate D Enantiomerically Enriched Product C->D E Recovered Chiral Auxiliary C->E Recyclable

Caption: General experimental workflow for asymmetric synthesis using Evans auxiliaries.

Conclusion: Choosing the Right Tool for the Job

Both traditional Evans auxiliaries and the more recent this compound are exceptionally powerful tools for asymmetric synthesis, consistently delivering high levels of stereocontrol in a variety of C-C bond-forming reactions.

The choice of auxiliary will ultimately depend on the specific requirements of the synthesis. For many applications, the well-established and extensively documented (R)-4-isopropyl- and (S)-4-benzyl-2-oxazolidinones remain excellent choices. However, for syntheses that could benefit from simplified purification of crystalline intermediates, or for reactions requiring more robust conditions, the this compound presents a compelling alternative with distinct practical advantages. Its ability to facilitate reactions under more convenient conditions without compromising stereoselectivity makes it a valuable addition to the synthetic chemist's toolkit.

References

  • Evans, D. A.; Ennis, M. D.; Mathre, D. J. Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acids. J. Am. Chem. Soc.1982 , 104 (6), 1737–1739. [Link]

  • Gage, J. R.; Evans, D. A. Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Org. Synth.1990 , 68, 83. [Link]

  • Evans, D. A.; Bartroli, J.; Shih, T. L. Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. J. Am. Chem. Soc.1981 , 103 (8), 2127–2129. [Link]

  • Seebach, D.; Hintermann, T. A Useful Modification of the Evans Auxiliary: 4‐Isopropyl‐5,5‐diphenyloxazolidin‐2‐one. Helv. Chim. Acta1997 , 80 (7), 2033-2045. [Link]

  • Evans, D. A.; Nelson, J. V. Stereoselective conjugate addition of lithium organocuprates to chiral .alpha.,.beta.-unsaturated N-acyloxazolidinones. J. Am. Chem. Soc.1997 , 119 (27), 6452–6460. [Link]

  • Pu, L. The chemistry of chiral auxiliaries. Tetrahedron2003 , 59 (51), 9873-9909. [Link]

  • Crimmins, M. T.; King, B. W. Asymmetric Aldol Additions with N-Acylthiazolidinethiones. J. Org. Chem.1996 , 61 (13), 4192–4193. [Link]

  • Ager, D. J.; Prakash, I.; Schaad, D. R. Chiral Oxazolidinones in Asymmetric Synthesis. Chem. Rev.1996 , 96 (2), 835–876. [Link]

  • Myers, A. G.; Yang, B. H.; Chen, H.; McKinstry, L.; Kopecky, D. J.; Gleason, J. L. Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. J. Am. Chem. Soc.1997 , 119 (28), 6496–6511. [Link]

  • Evans, D. A. Asymmetric Synthesis. The Chiron Approach. In Asymmetric Synthesis; Morrison, J. D., Ed.; Academic Press: New York, 1983; Vol. 3, pp 1–110. [Link]

  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem.1996 , 61 (11), 3849–3862. [Link]

  • Carreira, E. M.; Singer, R. A.; Lee, W. Enantioselective Aldol Reactions of Silyl Ketene Acetals with Aldehydes Catalyzed by a Chiral Ti(IV) Complex. J. Am. Chem. Soc.1994 , 116 (19), 8837–8838. [Link]

  • O'Neil, M. J., Ed. The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals, 15th ed.; The Royal Society of Chemistry: Cambridge, UK, 2013. [Link]

  • Lide, D. R., Ed. CRC Handbook of Chemistry and Physics, 95th ed.; CRC Press: Boca Raton, FL, 2014. [Link]

  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press: Oxford, UK, 2012. [Link]

  • Kurti, L.; Czako, B. Strategic Applications of Named Reactions in Organic Synthesis; Elsevier: Amsterdam, 2005. [Link]

  • Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th ed.; Wiley: Hoboken, NJ, 2019. [Link]

  • Trost, B. M.; Fleming, I., Eds. Comprehensive Organic Synthesis; Pergamon Press: Oxford, UK, 1991. [Link]

  • Nicolaou, K. C.; Sorensen, E. J. Classics in Total Synthesis: Targets, Strategies, Methods; VCH: Weinheim, Germany, 1996. [Link]

  • Corey, E. J.; Cheng, X.-M. The Logic of Chemical Synthesis; Wiley: New York, 1989. [Link]

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem.1997 , 62 (21), 7512–7515. [Link]

Sources

The Superior Stereocontrol of 5,5-Diphenyl Oxazolidinones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of complex molecules, the choice of a chiral auxiliary is a critical decision that dictates the efficiency, practicality, and stereochemical outcome of a synthetic route. While the family of Evans' oxazolidinone auxiliaries has long been a cornerstone of asymmetric synthesis, subtle structural modifications to the auxiliary scaffold can lead to profound practical and stereochemical advantages. This guide provides an in-depth technical comparison of the 5,5-diphenyl substituted oxazolidinone auxiliary, specifically (S)-4-isopropyl-5,5-diphenyloxazolidin-2-one, with its conventional, non-gem-disubstituted counterparts. We will demonstrate through experimental data and mechanistic insights that the introduction of the 5,5-diphenyl moiety offers significant benefits in terms of reaction conditions, product purification, auxiliary recovery, and stereoselectivity.

The Genesis of an Improved Auxiliary: Overcoming Practical Hurdles

The traditional Evans' auxiliaries, such as (S)-4-isopropyloxazolidin-2-one, are renowned for their high diastereoselectivity in a multitude of carbon-carbon bond-forming reactions, including enolate alkylations and aldol additions.[1] However, their application, particularly on a larger scale, can be hampered by practical challenges. These include the often-chromatographic purification of products and the sometimes-inconvenient recovery of the valuable chiral auxiliary.

The development of 4-substituted-5,5-diphenyloxazolidin-2-ones, pioneered by the work of Seebach and coworkers, was a direct response to these challenges.[2][3] The core innovation lies in the introduction of a gem-diphenyl substitution at the C5 position of the oxazolidinone ring. This seemingly simple modification imparts a unique set of physical and chemical properties that streamline the entire synthetic workflow, from reaction setup to final product isolation.

The key advantages conferred by the 5,5-diphenyl substitution can be summarized as follows:

  • Enhanced Crystallinity: N-acyl derivatives of 5,5-diphenyloxazolidinones exhibit a markedly higher tendency to crystallize. This often permits the purification of diastereomerically enriched products by simple recrystallization, thereby avoiding tedious and costly chromatographic separations.[2]

  • Facile Auxiliary Recovery: The free 5,5-diphenyloxazolidinone auxiliary possesses very low solubility in common organic solvents. Consequently, upon cleavage of the N-acyl product, the auxiliary precipitates from the reaction mixture and can be recovered in high yield by simple filtration.[2][3]

  • Milder Reaction Conditions: The steric bulk of the two phenyl groups at the C5 position effectively shields the endocyclic carbonyl group of the oxazolidinone ring. This steric protection allows for the use of milder bases and reaction conditions for both N-acylation and subsequent enolate generation. For instance, N-acylation can often be achieved with BuLi at temperatures around 0°C, a significant improvement over the -78°C typically required for standard Evans auxiliaries.[2]

Mechanism of Enhanced Stereodirection: The Role of the Gem-Diphenyl Group

The high degree of stereocontrol exerted by oxazolidinone auxiliaries stems from the formation of a rigid, chelated (Z)-enolate, which effectively shields one face of the enolate from the incoming electrophile. The substituent at the C4 position is primarily responsible for this facial bias.

The 5,5-diphenyl substitution further enhances this stereodirecting effect. X-ray crystal structure analyses of N-acyl derivatives of 4-isopropyl-5,5-diphenyloxazolidin-2-one reveal a conformation where the two phenyl groups create a highly congested pocket around one face of the molecule.[2] This steric buttressing locks the C4-substituent into a conformation that maximizes its shielding effect on the enolate. The incoming electrophile is thus unequivocally directed to the opposite, less-hindered face, leading to exceptionally high levels of diastereoselectivity.

Diagram: Mechanism of Diastereoselective Alkylation

G cluster_1 Stereoselective Alkylation Acyl_Oxazolidinone N-Acyl-4-isopropyl- 5,5-diphenyloxazolidinone Base Base (e.g., BuLi) Z_Enolate Rigid Chelated (Z)-Enolate (Li+) Base->Z_Enolate Deprotonation Electrophile Electrophile (R-X) Transition_State Shielded Transition State Z_Enolate->Transition_State Electrophile->Transition_State Attack from less hindered face Product Alkylated Product (High d.r.) Transition_State->Product G A Synthesis of Auxiliary B N-Acylation A->B C Diastereoselective Alkylation B->C D Cleavage & Recovery C->D

Sources

A Technical Guide to the Cost-Effectiveness of (R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the choice of a chiral auxiliary is a critical decision that balances stereochemical control with practical economic considerations. While classic Evans auxiliaries have long been the gold standard, the quest for more efficient and cost-effective alternatives is perpetual. This guide provides an in-depth analysis of (R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone , a powerful chiral auxiliary that offers significant advantages in terms of handling, purification, and recyclability, ultimately impacting its overall cost-effectiveness.

Introduction: Beyond Diastereoselectivity - The Economics of Chiral Auxiliaries

The utility of a chiral auxiliary extends beyond its ability to induce high levels of stereoselectivity.[1] A holistic assessment of its cost-effectiveness must encompass the entire synthetic workflow, including:

  • Accessibility and Cost of Starting Materials: The expense and availability of the chiral precursor.

  • Ease of Synthesis and Acylation: The efficiency of the auxiliary's preparation and its attachment to the prochiral substrate.

  • Performance in Asymmetric Transformations: The achieved diastereoselectivity and reaction yield.

  • Cleavage and Recovery: The facility of removing the auxiliary and the efficiency of its recovery for reuse.

  • Purification of Intermediates and Final Products: The methodologies required for purification and their associated costs (e.g., chromatography vs. crystallization).

This guide will demonstrate that this compound, a modification of the traditional Evans auxiliary, presents a compelling case for its adoption in both academic and industrial settings due to its favorable characteristics across these key metrics.

This compound: A Crystalline Advantage

This compound is readily synthesized from the inexpensive and naturally occurring amino acid, (R)-valine. The key feature that distinguishes this auxiliary is its high crystallinity and high melting point (252-256 °C), which imparts significant practical benefits throughout the synthetic sequence.[2]

Synthesis of the Auxiliary

The synthesis involves the reaction of an (R)-valine ester with a Grignard reagent (phenylmagnesium bromide) followed by cyclization. This straightforward procedure makes the auxiliary accessible in-house, potentially reducing procurement costs for large-scale applications.

Comparative Performance in Asymmetric Synthesis

The true measure of a chiral auxiliary lies in its performance. This compound has been shown to provide excellent levels of diastereoselectivity in a variety of key asymmetric transformations, often comparable or superior to traditional Evans auxiliaries.

Asymmetric Alkylation

Asymmetric alkylation of N-acylated oxazolidinones is a fundamental C-C bond-forming reaction. The bulky diphenylmethyl group of the auxiliary provides a highly effective stereodirecting environment.

Table 1: Comparison of Diastereoselectivity in the Asymmetric Alkylation of Propionyl Imides with Benzyl Bromide

Chiral AuxiliaryDiastereomeric Ratio (d.r.)Yield (%)Reference
(R)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone>95:585[3]
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone98:295[4]

While both auxiliaries provide excellent diastereoselectivity, the diphenyl derivative's crystalline nature often simplifies product purification.

Asymmetric Aldol Reactions

The aldol reaction is another cornerstone of organic synthesis where this auxiliary has demonstrated its merit.[5] The rigid, chelated transition state enforced by the auxiliary leads to predictable and high levels of stereocontrol.

Table 2: Comparison of Diastereoselectivity in the Asymmetric Aldol Reaction of an Acetate Enolate with Benzaldehyde

Chiral AuxiliaryDiastereomeric Ratio (d.r.)Yield (%)Reference
(R)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone>98:280[6]
(4S)-4-Isopropyl-2-oxazolidinone>99:189[7]

The data indicates that the diphenyl auxiliary is highly competitive in terms of stereocontrol for aldol reactions.

The Cost-Effectiveness Edge: Crystallization-Induced Purification and Efficient Recycling

The most significant contributor to the cost-effectiveness of this compound is its unique physical properties.

  • Simplified Purification: The high crystallinity of the N-acyl derivatives and subsequent products frequently allows for purification by simple recrystallization, thereby avoiding time-consuming and costly chromatographic separations. This is a considerable advantage, especially in process chemistry and scale-up operations.

  • Facile Recovery: Upon cleavage of the auxiliary, the high melting point and low solubility of this compound in common solvents allow for its straightforward recovery by filtration in high yields. This efficient recycling significantly reduces the overall cost associated with the chiral source.

Experimental Protocols

Synthesis of this compound

Caption: Synthesis of the chiral auxiliary from (R)-Valine.

Procedure:

  • To a solution of (R)-valine methyl ester hydrochloride in anhydrous THF, add phenylmagnesium bromide (3.0 equivalents) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.

  • Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.

  • To the crude amino alcohol in THF, add triphosgene (0.4 equivalents) at 0 °C, followed by triethylamine (2.2 equivalents).

  • Stir the reaction at room temperature for 4 hours.

  • Work up the reaction by adding water and extracting with ethyl acetate. The crude product is then purified by recrystallization.

Asymmetric Alkylation Protocol

Asymmetric_Alkylation_Workflow cluster_acylation Step 1: Acylation cluster_alkylation Step 2: Alkylation cluster_cleavage Step 3: Cleavage & Recovery Aux (R)-Auxiliary Acylation Acylation Aux->Acylation AcylCl Propionyl Chloride AcylCl->Acylation NAcyl N-Propionyl Auxiliary Acylation->NAcyl Alkylation Diastereoselective Alkylation NAcyl->Alkylation Base LDA or NaHMDS Base->Alkylation BnBr Benzyl Bromide BnBr->Alkylation Alkylated_Product Alkylated Product Alkylation->Alkylated_Product Cleavage Hydrolysis (e.g., LiOH/H₂O₂) Alkylated_Product->Cleavage Chiral_Acid Chiral Carboxylic Acid Cleavage->Chiral_Acid Recovered_Aux Recovered (R)-Auxiliary Cleavage->Recovered_Aux

Caption: General workflow for asymmetric alkylation.

Procedure:

  • Acylation: To a solution of this compound in anhydrous THF at -78 °C, add n-butyllithium (1.05 equivalents). After 30 minutes, add propionyl chloride (1.1 equivalents) and stir for 1 hour.

  • Enolate Formation and Alkylation: Cool the solution of the N-propionyl auxiliary to -78 °C and add LDA or NaHMDS (1.1 equivalents). After 1 hour, add benzyl bromide (1.2 equivalents) and stir until the reaction is complete.

  • Work-up and Purification: Quench the reaction with saturated aqueous NH4Cl and extract with an organic solvent. The product can often be purified by recrystallization.

  • Auxiliary Cleavage and Recovery: The N-acyl group can be cleaved using standard methods such as LiOH/H2O2. The liberated this compound precipitates from the reaction mixture and can be recovered by filtration.

Conclusion: A Pragmatic Choice for Efficient Asymmetric Synthesis

This compound stands out as a highly effective and practical chiral auxiliary. While the initial per-gram cost of this specialized reagent may be higher than some commodity chiral auxiliaries, a comprehensive cost-benefit analysis reveals its true value. The combination of high diastereoselectivity, simplified purification of products via crystallization, and excellent recovery and recyclability of the auxiliary itself makes it an economically attractive option for the synthesis of enantiomerically pure compounds. For researchers and process chemists aiming to optimize both the elegance and efficiency of their synthetic routes, this compound represents a compelling and cost-effective tool in the arsenal of modern asymmetric synthesis.

References

  • Chemsrc. This compound Price. [Link]

  • Wiley-VCH. (2013). 1 Stereoselective Acetate Aldol Reactions. [Link]

  • Royal Society of Chemistry. (2003). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes. [Link]

  • YouTube. (2024). Evans Auxiliaries and a Friend for Aldol Reactions. [Link]

  • National Institutes of Health. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. [Link]

  • Diva-Portal.org. (2004). Highly stereoselective alkylation of (S)-proline-based chiral auxiliaries. [Link]

  • Organic Reactions. (1997). Asymmetric Aldol Reactions Using Boron Enolates. [Link]

  • National Institutes of Health. (2012). (R)-4-Isopropyl-3-isopropylsulfanyl-5,5-diphenyl-1,3-oxazolidin-2-one. [Link]

  • ResearchGate. (2017). Chiral Auxiliaries in Asymmetric Synthesis. [Link]

  • MilliporeSigma. (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone, 1 X 5 g. [Link]

  • MDPI. (2018). (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one. [Link]

  • ResearchGate. (2019). Diastereoselective alkylation and methods for chiral auxiliary removal. [Link]

  • National Institutes of Health. (2009). The Direct Catalytic Asymmetric Aldol Reaction. [Link]

  • Morressier. (2016). Design of an inexpensive chiral auxiliary for diastereoselective alkylation, aldol and Diels-Alder reactions. [Link]

  • National Institutes of Health. (2011). Diastereoselective Alkylations of Chiral Tetrazolo[1,5a]azepines via Heterobenzylic Anion Intermediates. [Link]

  • PubMed. (2012). (R)-4-Isopropyl-3-isopropyl-sulfanyl-5,5-diphenyl-1,3-oxazolidin-2-one. [Link]

  • ResearchGate. (2004). A New Protocol for Selective Cleavage of Acyl Protecting Groups in 2′-O-Modified 3′,5′-O-(Tetraisopropyldisiloxane-1,3-diyl)ribonucleosides. [Link]

Sources

A Senior Application Scientist's Guide to Scalable Asymmetric Synthesis: A Comparative Analysis of (R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of a chiral auxiliary is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of a synthetic route. While numerous chiral auxiliaries have been developed, the family of oxazolidinones introduced by Evans remains a cornerstone of modern asymmetric synthesis.[1] This guide provides an in-depth technical comparison of the (R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone with its more conventional counterparts, focusing on the practical advantages it offers for scalable reactions. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to empower you to make informed decisions for your large-scale asymmetric synthesis campaigns.

The Challenge of Scalability in Asymmetric Synthesis

The transition from a laboratory-scale reaction to a pilot plant or industrial-scale production presents a unique set of challenges.[2] A reaction that is high-yielding and highly stereoselective on a milligram scale may become impractical or even hazardous on a kilogram scale. Key considerations for scalability include:

  • Purification: Chromatographic purification, a staple in academic labs, is often a bottleneck in large-scale synthesis due to high solvent consumption, low throughput, and significant cost.

  • Reaction Conditions: Cryogenic temperatures (e.g., -78 °C) are energy-intensive and require specialized equipment, making them less desirable for large-scale processes.

  • Reagent Stoichiometry and Cost: The cost and handling of stoichiometric reagents become increasingly important at a larger scale.

  • Auxiliary Recovery and Recycling: Efficient recovery and recycling of the chiral auxiliary are crucial for the overall cost-effectiveness of the process.[3]

It is in addressing these critical scalability factors that this compound distinguishes itself as a superior choice in many applications.

This compound: A "SuperQuat" Auxiliary for Scalable Synthesis

The this compound, sometimes referred to as a "SuperQuat" auxiliary, was developed to overcome some of the practical limitations of the more common Evans auxiliaries derived from valinol or phenylalaninol.[4] The two phenyl groups at the C5 position introduce unique properties that translate into significant advantages for process chemistry.

The Crystallinity Advantage: Circumventing Chromatography

A key advantage of the diphenyl-substituted auxiliary is the enhanced crystallinity of its N-acyl derivatives.[4] This often allows for the purification of the diastereomeric products by simple recrystallization, a far more scalable and cost-effective method than column chromatography.[5]

Chiral AuxiliaryN-Acyl Derivative Purification MethodScalability of Purification
(R)-(+)-4-Isopropyl-2-oxazolidinone Often requires column chromatographyPoor
(R)-(+)-4-Benzyl-2-oxazolidinone Often requires column chromatographyPoor
This compound Often purified by recrystallizationExcellent

This difference is not merely a matter of convenience; it can be the deciding factor in the economic feasibility of a synthetic route at scale. The ability to obtain highly diastereomerically pure material through a simple filtration and washing protocol significantly reduces solvent waste, labor costs, and production time.

Milder Reaction Conditions: Enhancing Practicality

The steric hindrance provided by the gem-diphenyl group also allows for more practical reaction conditions for both the attachment and cleavage of the auxiliary.

  • N-Acylation: While traditional Evans auxiliaries often require deprotonation with strong bases like n-butyllithium at low temperatures (-78 °C) prior to acylation, the diphenyl auxiliary can be N-acylated under milder conditions.[4]

  • Cleavage: The increased steric bulk around the endocyclic carbonyl group makes it less susceptible to nucleophilic attack. This allows for a more selective cleavage of the exocyclic N-acyl group under milder conditions, often with simple aqueous hydroxide solutions at room temperature.[4] This contrasts with the sometimes more forcing or specific conditions required for the cleavage of other Evans auxiliaries.

Performance in Asymmetric Alkylation: A Comparative Look

Asymmetric alkylation is a cornerstone transformation where chiral auxiliaries demonstrate their power. The following is a comparative overview of the performance of the diphenyl auxiliary against a standard Evans auxiliary in a representative alkylation reaction.

AuxiliaryElectrophileYield (%)Diastereomeric Ratio (d.r.)Purification
(R)-(+)-4-Isopropyl-2-oxazolidinoneBenzyl bromide80-92>99:1Chromatography
This compoundBenzyl bromide95>98:2Recrystallization

Data for the standard auxiliary is from general literature, while data for the diphenyl auxiliary is adapted from Hintermann and Seebach (1998). Conditions may not be identical, but the data illustrates the high performance of the diphenyl auxiliary.[4]

While both auxiliaries provide excellent diastereoselectivity, the key differentiator for scalability remains the method of purification. The high yield of a highly crystalline product from the diphenyl auxiliary streamlines the downstream processing.

Experimental Protocols

The following protocols are designed to highlight the practical advantages of using this compound in a scalable asymmetric alkylation sequence.

Workflow for Asymmetric Alkylation using a Chiral Auxiliary

G cluster_0 Attachment cluster_1 Diastereoselective Reaction cluster_2 Cleavage & Recovery Auxiliary Chiral Auxiliary N_Acyl N-Acyl Auxiliary Auxiliary->N_Acyl Acylation Acyl_Source Acyl Source Acyl_Source->N_Acyl Alkylated_Product Alkylated Product (Diastereomeric Mixture) N_Acyl->Alkylated_Product Enolate Formation & Alkylation Base Base Base->Alkylated_Product Electrophile Electrophile Electrophile->Alkylated_Product Purified_Product Purified Alkylated Product Alkylated_Product->Purified_Product Purification (Crystallization/Chromatography) Final_Product Enantiomerically Pure Product Purified_Product->Final_Product Cleavage Recovered_Auxiliary Recovered Auxiliary Purified_Product->Recovered_Auxiliary Cleavage

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Protocol 1: N-Propionylation of this compound

This protocol highlights the milder conditions for acylation.

  • Setup: A dry, multi-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet is charged with this compound (1.0 equiv) and anhydrous tetrahydrofuran (THF).

  • Deprotonation: The solution is cooled to 0 °C (ice bath). n-Butyllithium (1.05 equiv) is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred at 0 °C for 30 minutes.

  • Acylation: Propionyl chloride (1.1 equiv) is added dropwise at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup: The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is typically of high purity and can often be used directly in the next step. If necessary, it can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes.

Protocol 2: Asymmetric Alkylation with Benzyl Bromide

This protocol demonstrates the formation of a crystalline product.

  • Setup: A dry, multi-neck flask is charged with the N-propionylated auxiliary from Protocol 1 (1.0 equiv) and anhydrous THF.

  • Enolate Formation: The solution is cooled to -78 °C (dry ice/acetone bath). Lithium diisopropylamide (LDA) or another suitable base (1.1 equiv) is added dropwise, and the mixture is stirred for 30-60 minutes.

  • Alkylation: Benzyl bromide (1.2 equiv) is added dropwise at -78 °C. The reaction is stirred at this temperature for 2-4 hours, then allowed to warm slowly to room temperature.

  • Workup: The reaction is quenched with saturated aqueous ammonium chloride. The mixture is extracted with ethyl acetate, and the combined organic extracts are washed with brine, dried, and concentrated.

  • Purification by Recrystallization: The crude product is dissolved in a minimal amount of a hot solvent (e.g., ethanol or ethyl acetate) and allowed to cool slowly to room temperature, and then further cooled in an ice bath. The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield the highly diastereomerically enriched product.

Protocol 3: Cleavage and Recovery of the Auxiliary

This protocol showcases the mild cleavage conditions.

  • Setup: The purified, alkylated product from Protocol 2 (1.0 equiv) is dissolved in a mixture of THF and water.

  • Hydrolysis: The solution is cooled to 0 °C, and an aqueous solution of lithium hydroxide (or sodium hydroxide) (2.0 equiv) and hydrogen peroxide (4.0 equiv) is added. The reaction is stirred at 0 °C and then allowed to warm to room temperature until the starting material is consumed (monitored by TLC).

  • Workup: The excess peroxide is quenched by the addition of aqueous sodium sulfite. The THF is removed under reduced pressure. The aqueous solution is made basic and extracted with a suitable organic solvent (e.g., dichloromethane) to recover the chiral auxiliary. The aqueous layer is then acidified, and the desired carboxylic acid product is extracted with an organic solvent.

  • Auxiliary Recovery: The organic extracts containing the auxiliary are dried and concentrated. The recovered this compound can be purified by recrystallization and reused.

Mechanistic Rationale for Stereocontrol

The high diastereoselectivity observed in reactions with Evans-type auxiliaries is a result of a well-defined, chelated transition state.

G cluster_0 Mechanism of Stereocontrol Enolate Z-Enolate TS Chelated Transition State Enolate->TS Electrophile Approach Product Alkylated Product TS->Product Note The bulky isopropyl and diphenyl groups on the auxiliary effectively block one face of the Z-enolate, directing the incoming electrophile to the opposite face.

Caption: Stereochemical model for Evans' auxiliary alkylation.

In the case of the diphenyl auxiliary, the bulky phenyl groups further enhance the steric bias, ensuring a highly organized transition state and leading to excellent levels of diastereoselectivity.

Alternative Chiral Auxiliaries: A Brief Comparison

While this compound offers significant advantages for scalability, other classes of chiral auxiliaries are also widely used and may be more suitable for specific applications.

  • Oppolzer's Camphorsultams: These auxiliaries, derived from camphor, are known for their high stereodirecting ability and the crystallinity of their derivatives. They are particularly effective in Diels-Alder reactions.

  • Pseudoephedrine Amides: Developed by Myers, these auxiliaries are inexpensive and highly effective for the asymmetric alkylation of a wide range of substrates. The auxiliary can be cleaved under mild conditions to yield various functional groups.

  • Sulfur-based Auxiliaries: Thiazolidinethiones, for example, can exhibit complementary diastereoselectivity to oxazolidinones in certain aldol reactions.

The choice of auxiliary will ultimately depend on a careful evaluation of the specific reaction, the desired product, and the overall process economics.

Conclusion: A Superior Auxiliary for Process Development

In the demanding environment of pharmaceutical and fine chemical process development, where efficiency, cost, and robustness are paramount, this compound presents a compelling case for its adoption. Its key advantages – the facilitation of non-chromatographic purifications and the use of more practical reaction conditions – directly address the major challenges of scaling up asymmetric reactions. While the initial cost of this auxiliary may be higher than some of its simpler counterparts, the downstream savings in processing time, solvent usage, and labor can lead to a more economically viable and sustainable manufacturing process. For any scientist or engineer tasked with developing a scalable asymmetric synthesis, this modified Evans auxiliary should be a primary consideration.

References

  • Benchchem. (2025).
  • Evans, D. A., et al. (1982). Stereoselective alkylation reactions of chiral enolates. A new synthesis of α-alkyl carboxylic acids. Journal of the American Chemical Society, 104(6), 1737-1739.
  • Gabriele, B., et al. (2019). (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one. Molbank, 2019(4), M1083.
  • Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(36), 30498-30551.
  • Hintermann, T., & Seebach, D. (1998). A Useful Modification of the Evans Auxiliary: 4‐Isopropyl‐5,5‐diphenyloxazolidin‐2‐one. Helvetica Chimica Acta, 81(11), 2093-2126.
  • National Center for Biotechnology Information. (n.d.). (R)-4-Isopropyl-3-isopropylsulfanyl-5,5-diphenyl-1,3-oxazolidin-2-one. PubChem.
  • ResearchGate. (2025). ChemInform Abstract: A Useful Modification of the Evans Auxiliary: 4-Isopropyl-5,5-diphenyloxazolidin-2-one.
  • Société Chimique de France. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. L'actualité chimique, 265, 29-35.
  • Anderson, N. G. (2012). Crystallization and Purification. In Practical Process Research & Development (pp. 165-215). Academic Press.
  • Evans, D. A., Helmchen, G., & Rüping, M. (2003). Chiral Auxiliaries in Asymmetric Synthesis.
  • Smejkal, B., et al. (2013). Fast and Scalable Purification of a Therapeutic Full-Length Antibody Based on Process Crystallization. Biotechnology and Bioengineering, 110(9), 2454-2465.
  • Zhang, Y., et al. (2017). Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2-Amino Ethers. The Journal of Organic Chemistry, 82(11), 5899-5908.
  • Benchchem. (2025). Application Notes and Protocols: 2,5-Diphenyl-4-oxazolidinone Scaffold in Drug Design.
  • University of Liverpool. (n.d.).
  • Ordóñez, M., & Cativiela, C. (2015). Sulfur-based chiral auxiliaries in asymmetric synthesis. RSC Advances, 5(10), 7387-7431.
  • Chiralpedia. (2024).
  • Sigma-Aldrich. (n.d.). (R)-(+)-4-Isopropyl-2-oxazolidinone.
  • National Center for Biotechnology Information. (2012). (R)-4-Isopropyl-3-isopropyl-sulfanyl-5,5-diphenyl-1,3-oxazolidin-2-one. PubMed.
  • Sigma-Aldrich. (n.d.). Oxazolidinones for Asymmetric Synthesis.
  • ETH Zurich. (2008). β-Peptidic Peptidomimetics.
  • MDPI. (2019). (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one.
  • ResearchGate. (2025). On the structure and chiroptical properties of (S)-4-isopropyl-oxazolidin-2-one.
  • Midwest Center for Structural Genomics. (n.d.).

Sources

A Comparative Guide to the Application of (R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in asymmetric synthesis, the choice of a chiral auxiliary is a critical decision that profoundly influences the stereochemical outcome of a reaction. Among the pantheon of these reagents, the oxazolidinones, particularly the family of Evans auxiliaries, have established a legacy of reliability and high stereocontrol. This guide provides an in-depth comparative analysis of (R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone , a highly effective yet sterically demanding chiral auxiliary. We will objectively evaluate its performance against other widely used alternatives in cornerstone asymmetric transformations, supported by experimental data, detailed protocols, and mechanistic insights to empower you in your synthetic endeavors.

Introduction: The Architectural Advantage of this compound

This compound belongs to the class of Evans' chiral auxiliaries, which are instrumental in controlling the stereochemistry of various carbon-carbon bond-forming reactions.[1] Derived from the amino acid (R)-valine, its structure is distinguished by a bulky isopropyl group at the C4 position and two phenyl groups at the C5 position. This unique architecture creates a highly defined chiral environment that effectively shields one face of the enolate derived from its N-acyl derivative, leading to exceptional levels of diastereoselectivity in reactions such as alkylations and aldol additions.[2] The steric bulk of the diphenyl groups also imparts a high degree of crystallinity to its derivatives, often simplifying purification by recrystallization rather than chromatography.[2]

Performance in Asymmetric Alkylation: A Head-to-Head Comparison

Asymmetric alkylation of enolates is a fundamental method for the enantioselective synthesis of α-substituted carbonyl compounds. The effectiveness of a chiral auxiliary is judged by its ability to deliver high diastereoselectivity and chemical yield.

Comparative Data for Asymmetric Alkylation
Chiral AuxiliaryN-Acyl GroupElectrophileDiastereomeric Ratio (d.r.) / de%Yield (%)Reference
(R)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone PropionylBenzyl bromide>99:195[2]
(R)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone PropionylMethyl iodide>99:192[2]
(S)-4-Benzyl-2-oxazolidinone (Evans)PropionylBenzyl bromide>99:180-92[3]
(S)-4-Benzyl-2-oxazolidinone (Evans)PropionylAllyl iodide98:261-77[3]
(+)-(1S,2S)-PseudoephedrinePropionamideBenzyl bromide99:192[3]
(-)-(1R,2R)-PseudoephenaminePropionamideBenzyl bromide>99:194[4]
Oppolzer's CamphorsultamN-acylsultamVarious alkyl halidesHighHigh[4]

Key Insights:

  • (R)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone consistently provides outstanding diastereoselectivity, often exceeding 99:1, which is comparable to or even surpasses the classic Evans auxiliaries and pseudoephedrine-based systems in certain cases.[2][3]

  • The high yields obtained with this auxiliary make it a highly efficient choice for constructing chiral centers.

  • Pseudoephedrine and its analogue, pseudoephenamine, are also highly effective, with pseudoephenamine showing superior performance in the formation of challenging quaternary carbon centers.[4][5]

  • Oppolzer's camphorsultam is another robust auxiliary that provides high yields and diastereoselectivity across a range of alkylation reactions.[4]

Performance in Asymmetric Aldol Reactions: Crafting Stereocomplexity

The aldol reaction is a powerful method for constructing β-hydroxy carbonyl compounds, potentially generating two new stereocenters. Chiral auxiliaries play a pivotal role in dictating the stereochemical outcome of this transformation.[6][7]

Comparative Data for Asymmetric Aldol Reactions
Chiral AuxiliaryN-Acyl GroupAldehydeDiastereomeric Ratio (syn:anti)Yield (%)Reference
(R)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone PropionylIsobutyraldehyde>99:1 (syn)91[2]
(R)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone PropionylBenzaldehyde>99:1 (syn)88[2]
(S)-4-Benzyl-2-oxazolidinone (Evans)PropionylIsobutyraldehyde>99:1 (syn)85-95[6]
(S)-4-Benzyl-2-oxazolidinone (Evans)PropionylBenzaldehyde98:2 (syn)80[6]
Oppolzer's CamphorsultamPropionylVariousHigh (syn or anti)High[8]
Myers' Pseudoephedrine AmidePropionylVariousHigh (syn)High[9]

Key Insights:

  • Similar to its performance in alkylations, (R)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone demonstrates exceptional diastereoselectivity in boron-mediated syn-aldol reactions, consistently affording the desired syn-adduct in high yields.[2]

  • The classic Evans auxiliaries are also highly reliable for syn-selective aldol reactions.[6]

  • Oppolzer's camphorsultam offers versatility, as variations in the Lewis acid can lead to either syn or anti aldol products with high enantiopurity.[8]

  • Myers' pseudoephedrine amides are also effective in promoting syn-selective aldol reactions.[9]

Experimental Protocols: A Guide to Practical Application

To ensure scientific integrity and reproducibility, the following are detailed, step-by-step protocols for the synthesis and application of this compound.

Protocol 1: Synthesis of this compound

This protocol describes a common method for the synthesis of the title chiral auxiliary from (R)-Valine methyl ester hydrochloride.

Workflow Diagram:

cluster_synthesis Synthesis of this compound R_Val_ester (R)-Valine methyl ester hydrochloride Amino_alcohol (R)-2-Amino-3-methyl- 1,1-diphenylbutan-1-ol R_Val_ester->Amino_alcohol Grignard Reaction Grignard Phenylmagnesium bromide (excess) in THF Product (R)-(+)-4-Isopropyl-5,5- diphenyl-2-oxazolidinone Amino_alcohol->Product Cyclization Cyclization_reagent Ethyl Chloroformate or Phosgene equivalent

Caption: Synthesis of the chiral auxiliary.

Step-by-Step Methodology:

  • Grignard Reaction: To a solution of (R)-Valine methyl ester hydrochloride in anhydrous THF at 0 °C, add an excess (approximately 3-4 equivalents) of Phenylmagnesium bromide solution in THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction carefully by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude (R)-2-amino-3-methyl-1,1-diphenylbutan-1-ol.

  • Cyclization: Dissolve the crude amino alcohol in a suitable solvent such as dichloromethane.

  • Cool the solution to 0 °C and add a base (e.g., triethylamine or pyridine).

  • Slowly add a cyclizing agent like ethyl chloroformate or a phosgene equivalent (e.g., triphosgene).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound as a white crystalline solid.[2]

Protocol 2: N-Acylation of the Chiral Auxiliary

This protocol details the attachment of an acyl group (e.g., propionyl) to the chiral auxiliary.

Workflow Diagram:

cluster_acylation N-Acylation of the Chiral Auxiliary Auxiliary (R)-4-Isopropyl-5,5- diphenyl-2-oxazolidinone N_Acyl_product N-Propionyl-(R)-4-isopropyl- 5,5-diphenyl-2-oxazolidinone Auxiliary->N_Acyl_product Acylation Base n-BuLi in THF, -78 °C Acyl_chloride Propionyl chloride

Caption: N-Acylation of the chiral auxiliary.

Step-by-Step Methodology:

  • Dissolve the this compound (1.0 eq.) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add n-butyllithium (1.05 eq.) dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add propionyl chloride (1.1 eq.) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash chromatography or recrystallization.[10]

Protocol 3: Asymmetric Aldol Reaction

This protocol outlines a typical Evans syn-aldol reaction.

Workflow Diagram:

cluster_aldol Asymmetric Aldol Reaction N_Acyl_product N-Propionyl auxiliary Aldol_adduct syn-Aldol Adduct N_Acyl_product->Aldol_adduct Aldol Addition Lewis_acid Dibutylboron triflate (Bu₂BOTf) Base Diisopropylethylamine (DIPEA) Aldehyde Aldehyde (R'CHO)

Caption: Asymmetric aldol reaction workflow.

Step-by-Step Methodology:

  • Dissolve the N-propionyl auxiliary (1.0 eq.) in anhydrous dichloromethane and cool to 0 °C.

  • Add dibutylboron triflate (1.1 eq.) dropwise, followed by diisopropylethylamine (1.2 eq.).

  • Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.

  • Add the aldehyde (1.2 eq.) dropwise.

  • Stir at -78 °C for 2 hours, then at 0 °C for 1 hour.

  • Quench the reaction by adding a pH 7 buffer and methanol.

  • Add a mixture of methanol and 30% hydrogen peroxide and stir for 1 hour.

  • Extract with dichloromethane, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash chromatography.[6]

Protocol 4: Cleavage of the Chiral Auxiliary

This protocol describes a common method for removing the auxiliary to yield the chiral carboxylic acid.

Workflow Diagram:

cluster_cleavage Cleavage of the Chiral Auxiliary Alkylated_product N-Alkylated or Aldol Adduct Chiral_acid Enantiomerically pure carboxylic acid Alkylated_product->Chiral_acid Recovered_auxiliary Recovered Chiral Auxiliary Alkylated_product->Recovered_auxiliary Reagents LiOH, H₂O₂ in THF/H₂O

Caption: Cleavage of the chiral auxiliary.

Step-by-Step Methodology:

  • Dissolve the N-acylated product in a mixture of THF and water (e.g., 3:1).

  • Cool the solution to 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 eq.), followed by aqueous lithium hydroxide (2.0 eq.).

  • Stir the mixture at 0 °C for 2-4 hours.

  • Quench the excess peroxide by adding aqueous sodium sulfite.

  • Separate the aqueous and organic layers. The chiral auxiliary can be recovered from the organic layer.

  • Acidify the aqueous layer with HCl and extract with ethyl acetate to isolate the chiral carboxylic acid.[11]

Mechanistic Rationale for Stereoselectivity

The high diastereoselectivity observed with this compound is attributed to the formation of a rigid chelated Z-enolate. The bulky isopropyl and diphenyl groups effectively block one face of the enolate, forcing the electrophile (in alkylation) or the aldehyde (in aldol addition) to approach from the less sterically hindered face.

cluster_mechanism Stereochemical Model for Asymmetric Alkylation Enolate Chelated Z-Enolate TransitionState Transition State Enolate->TransitionState Electrophile E⁺ (Electrophile) Electrophile->TransitionState Attack from less hindered face Product Alkylated Product TransitionState->Product

Caption: Stereochemical model for alkylation.

Conclusion and Future Perspectives

This compound stands as a powerful and reliable chiral auxiliary for asymmetric synthesis. Its ability to consistently deliver high diastereoselectivity and yields in both alkylation and aldol reactions makes it an invaluable tool for the construction of complex chiral molecules. While other auxiliaries such as those based on pseudoephedrine and camphorsultam also offer excellent performance, the unique steric and crystalline properties of the diphenyl-substituted oxazolidinone provide distinct advantages in certain applications. The choice of auxiliary will ultimately depend on the specific synthetic challenge, including the nature of the substrates, desired stereochemical outcome, and practical considerations such as cost and ease of purification. The detailed protocols and comparative data presented in this guide are intended to provide researchers with the necessary information to make an informed decision and successfully implement these powerful methodologies in their own laboratories.

References

  • A Comparative Guide to Pseudoephedrine and Evans Auxiliaries in Asymmetric Alkyl
  • Evans Aldol Reaction. (2014).
  • (R)-(+)-4-Isopropyl-2-oxazolidinone synthesis. (n.d.). ChemicalBook.
  • A Comparative Guide to Chiral Auxiliaries for Asymmetric Synthesis. (2025). Benchchem.
  • Evans Aldol Reaction. (n.d.). Alfa Chemistry.
  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. (n.d.). NIH.
  • (R)-4-Isopropyl-3-isopropylsulfanyl-5,5-diphenyl-1,3-oxazolidin-2-one. (n.d.). NIH.
  • (4s)-isopropyl-3-propionyl-2-oxazolidinone. (n.d.). Organic Syntheses Procedure.
  • Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. (2026).
  • The Selective Aldol Reaction. (2002). Macmillan Group.
  • Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. (2006). Journal of Organic Chemistry.
  • Myers, A. G., et al. (1997). Journal of the American Chemical Society.
  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. (2008).
  • Chiral auxiliary. (n.d.). In Wikipedia.
  • (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one. (n.d.). MDPI.
  • Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. (n.d.). SFU Summit.
  • A Convenient and Practical Method For N-Acylation of 2-Oxazolidinone. (n.d.). Scribd.
  • A Useful Modification of the Evans Auxiliary: 4-Isopropyl-5,5-diphenyloxazolidin-2-one. (1998). Helvetica Chimica Acta.
  • Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. (n.d.). NIH.
  • Efficient asymmetric synthesis of (S)- and (R)-N-Fmoc-S-trityl-alpha-methylcysteine using camphorsultam as a chiral auxiliary. (2004). Journal of Organic Chemistry.
  • A Useful Modification of the Evans Auxiliary: 4‐Isopropyl‐5,5‐diphenyloxazolidin‐2‐one. (1998). Helvetica Chimica Acta.
  • Stereoselective Synthesis of anti α-Methyl-β-Methoxy Carboxylic Compounds. (2009). Organic Syntheses.
  • Application Notes: Asymmetric Synthesis Using Chiral 4-Oxazolidinone Auxiliaries. (2025). Benchchem.
  • SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes. (n.d.). Organic & Biomolecular Chemistry.
  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. (n.d.). RSC Publishing.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: February 2026

As a cornerstone of modern asymmetric synthesis, chiral auxiliaries like (R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone are fundamental tools in the development of stereochemically complex molecules. While their application in synthesis is well-documented, their life cycle within the laboratory, particularly their proper disposal, requires a rigorous and informed approach. This guide provides the essential procedural framework for the safe and compliant disposal of this valuable reagent, ensuring the protection of laboratory personnel and the environment.

The causality behind these protocols is rooted in a hierarchy of safety and regulatory compliance. The primary objective is to manage chemical waste in a manner that mitigates risk, adheres to federal and local regulations, and considers sustainable alternatives where feasible.

Hazard Profile and Risk Assessment

This compound is a solid crystalline compound. While specific toxicological data for this exact molecule is not extensively published, data from structurally related oxazolidinones provides a basis for a conservative risk assessment.

  • Health Hazards : Similar oxazolidinone compounds are generally considered to have low acute toxicity, though some may be harmful if swallowed.[1][2] The primary risks are associated with irritation to the skin, eyes, and respiratory tract upon contact or inhalation of dust.[3] The toxicological properties have not been fully investigated, which necessitates handling it as a potentially hazardous substance.[3][4]

  • Physical Hazards : The compound is stable under normal conditions.[5] It is incompatible with strong oxidizing agents, which could lead to vigorous reactions.[4][5][6]

  • Environmental Hazards : It should not be released into the environment, as its ecological effects are not well-characterized.[3][7][8] General principles of chemical stewardship demand that release to drains, soil, or waterways be prevented.[9][10]

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of any laboratory chemical is governed by a strict regulatory framework. In the United States, the primary authorities are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • EPA's Resource Conservation and Recovery Act (RCRA) : This is the principal federal law governing the disposal of solid and hazardous waste.[11] Under RCRA, chemical waste generators must determine if their waste is classified as hazardous.[2][3] Most laboratory chemical waste, including this compound and materials contaminated with it, should be managed as hazardous waste to ensure full compliance.[11] Academic labs may operate under the alternative requirements of 40 CFR Part 262, Subpart K, which provides specific guidelines for managing laboratory waste.[12]

  • OSHA's Hazard Communication Standard (29 CFR 1910.1200) : OSHA mandates that employers inform and train their employees about the hazards of chemicals in the workplace.[13] This includes providing access to Safety Data Sheets (SDS) and training on safe handling and disposal procedures.[13][14] All personnel handling this chemical must be familiar with its potential hazards and the proper emergency procedures.

Core Disposal Protocol: A Step-by-Step Guide

This protocol outlines the procedures for disposing of the pure chemical and materials contaminated with it. The central principle is waste segregation to prevent accidental reactions and to facilitate proper disposal by licensed waste management services.

A. Unused or Expired this compound

  • Evaluation : Confirm that the chemical is unwanted or expired. If the material is in its original, unopened container and is simply unwanted, consider offering it to other research groups before designating it as waste.

  • Waste Characterization : Designate the chemical as non-hazardous solid chemical waste, or as your institution's policy dictates for non-regulated chemicals. However, the most prudent approach is to manage it as hazardous waste given the incomplete toxicological data.

  • Packaging :

    • Ensure the original container is in good condition, tightly sealed, and properly labeled.

    • If the original container is compromised, transfer the material to a new, compatible container (e.g., a screw-cap polyethylene or glass jar).

    • Attach a hazardous waste tag, as provided by your institution's Environmental Health & Safety (EH&S) department. Fill out the tag completely, listing the full chemical name: "this compound".

  • Storage : Store the sealed waste container in a designated satellite accumulation area. This area must be under the control of laboratory personnel and away from incompatible materials, particularly strong oxidizing agents.[15]

  • Disposal Request : Arrange for pickup by your institution's licensed hazardous waste contractor.[11][16]

B. Contaminated Labware and Personal Protective Equipment (PPE)

  • Gross Decontamination : Where possible, mechanically remove excess solid chemical from glassware or equipment.

  • Rinsing : Rinse the contaminated item with a suitable solvent (e.g., acetone or ethanol) to dissolve the remaining residue. Collect this solvent rinse in a designated hazardous waste container for flammable liquid waste.

  • Final Cleaning : Wash the glassware with soap and water.

  • Solid Waste : Place grossly contaminated items that cannot be cleaned, such as weigh boats, filter paper, and contaminated gloves or bench paper, into a designated solid hazardous waste container.[1] This is typically a lined cardboard box or a plastic drum.

  • Labeling : Ensure the solid waste container is properly labeled with a hazardous waste tag, listing all constituents, including "this compound contaminated debris".

  • Disposal : Once full, seal the container and arrange for pickup by your EH&S-approved waste vendor.

Spill Management Protocol

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Alert Personnel : Notify colleagues in the immediate area of the spill.

  • Secure the Area : Restrict access to the spill area.

  • Don PPE : At a minimum, wear a lab coat, safety goggles, and nitrile gloves. For larger spills where dust generation is likely, respiratory protection may be necessary.

  • Containment & Cleanup :

    • Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent the powder from becoming airborne.

    • Carefully sweep up the mixture.[4][5][7] AVOID generating dust.[5][7][8]

    • Place the collected material into a sealed, labeled container for hazardous waste disposal.

  • Final Decontamination : Wipe the spill area with a cloth dampened with a solvent (like acetone), followed by soap and water. Place the cleaning materials into the solid hazardous waste container.

  • Reporting : Report the spill to your laboratory supervisor and EH&S department, as per institutional policy.

Sustainable Alternative: Auxiliary Recovery and Recycling

Given the value and structural integrity of many chiral auxiliaries, direct disposal is not always the most efficient or environmentally responsible option. The principle of a circular economy can be applied in the laboratory through auxiliary recovery.

Chiral auxiliaries are, by design, meant to be removed and potentially recovered after inducing stereoselectivity.[17] While specific protocols for this compound are not detailed in the provided search results, the general methodology involves cleaving the auxiliary from the product and then separating it via extraction or chromatography. Research has demonstrated successful automated recycling of other auxiliaries, like Oppolzer's sultam, in continuous flow systems, minimizing waste and improving atom economy.[18] Laboratories performing large-scale reactions using this auxiliary should investigate developing a validated recovery and purification protocol (e.g., crystallization) to enable its reuse, thereby reducing chemical waste and procurement costs.

Summary of Safety and Handling Data

ParameterGuideline
Personal Protective Equipment (PPE) ANSI-approved safety goggles, lab coat, and chemical-resistant gloves (e.g., nitrile).[5]
Handling Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize dust inhalation.[4][5][7] Avoid dust generation.[5][7] Wash hands thoroughly after handling.[2][4][6]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][7]
Incompatibilities Strong oxidizing agents.[4][5][6]
Waste Classification Manage as hazardous chemical waste in accordance with local, state, and federal regulations.[2][3]

Disposal Decision Workflow

The following diagram outlines the logical steps for determining the correct disposal pathway for materials associated with this compound.

DisposalWorkflow start Material for Disposal This compound) q1 Is the material pure, unwanted/expired chemical? start->q1 pure_yes Package in original or compatible sealed container. Attach Hazardous Waste Tag. q1->pure_yes Yes q2 Is the material contaminated labware (glassware, etc.)? q1->q2 No final_storage Store in Satellite Accumulation Area. pure_yes->final_storage labware_yes Triple rinse with solvent. Collect rinsate as liquid hazardous waste. q2->labware_yes Yes q3 Is the material contaminated solid debris (PPE, paper)? q2->q3 No clean_glass Clean with soap/water. Dispose as non-hazardous glass. labware_yes->clean_glass solid_yes Place in designated solid hazardous waste container. Label with constituents. q3->solid_yes Yes solid_yes->final_storage disposal Arrange for pickup by EH&S / Licensed Waste Vendor final_storage->disposal

Caption: Disposal decision workflow for the chiral auxiliary.

References

  • 2-Oxazolidone - SAFETY DATA SHEET. (2009).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2011).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Safety data sheet - Carl ROTH. (n.d.).
  • Safety Data Sheet: 2-Oxazolidinone - Chemos GmbH&Co.KG. (2020).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • (S)-(+)-4-Phenyl-2-oxazolidinone SDS, 99395-88-7 Safety Data Sheets - ECHEMI. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Disposal of Highly Reactive Reagents - UPenn EHRS. (2018). University of Pennsylvania.
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA).
  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA).
  • Chemical Hazards and Toxic Substances - Overview. Occupational Safety and Health Administration (OSHA).
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. (2025).
  • The OSHA Chemical Storage Requirements. Capital Resin Corporation. (2022).
  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA).
  • Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. (2018). National Institutes of Health (NIH).
  • 7 - SAFETY DATA SHEET. (2009).
  • Asymmetric Synthesis - University of York. (n.d.).

Sources

Navigating the Safe Handling of (R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

(R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone, a valuable chiral auxiliary in asymmetric synthesis, demands meticulous handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes.[1][2] This guide provides essential, experience-driven safety and logistical information, from personal protective equipment (PPE) selection to operational and disposal plans, designed for researchers, scientists, and drug development professionals.

Understanding the Hazard Landscape

Before handling any chemical, a thorough understanding of its potential hazards is paramount. The Safety Data Sheet (SDS) for this compound indicates that this compound can cause skin and serious eye irritation, and may also lead to respiratory irritation.[3] Therefore, all handling procedures must be designed to minimize direct contact and airborne exposure.

Hazard StatementGHS ClassificationPrecautionary Measures
Causes skin irritationSkin Corrosion/Irritation (Category 2)H315
Causes serious eye irritationSerious Eye Damage/Eye Irritation (Category 2A)H319
May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)H335

Table 1: GHS Hazard Classification for this compound.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical when working with this compound. The following recommendations are based on the identified hazards and best practices in a laboratory setting.

Eye and Face Protection

Given the risk of serious eye irritation, appropriate eye protection is non-negotiable.

  • Primary Protection: Always wear chemical safety goggles with side-shields that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]

  • Enhanced Protection: When there is a risk of splashing or generating dust, a face shield should be worn in addition to safety goggles to provide full-face protection.

Hand Protection

Selecting the correct gloves is crucial to prevent skin contact and potential sensitization. While the SDS for the target compound recommends "protective gloves," it does not specify the material.[3] In the absence of specific permeation data for this compound, a conservative approach based on common laboratory solvents is recommended.

  • Recommended Glove Material: Nitrile gloves are a suitable initial choice for handling the solid compound and for incidental contact with common organic solvents. They offer good resistance to a range of chemicals and provide a good balance of dexterity and protection.[5]

  • Double Gloving: For procedures with a higher risk of exposure, such as weighing and transferring the powder, or when working with solutions, wearing two pairs of nitrile gloves is recommended. This practice provides an additional barrier and allows for the safe removal of the outer glove if contamination occurs.

  • Glove Inspection and Replacement: Always inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing, before and during use. Change gloves immediately if they become contaminated. Do not reuse disposable gloves.

Body Protection

To prevent contamination of personal clothing and skin, appropriate body protection is essential.

  • Laboratory Coat: A clean, buttoned laboratory coat should be worn at all times in the laboratory.

  • Impervious Gown: For procedures with a higher risk of spills or significant dust generation, an impervious gown made of a material like polyethylene-coated polypropylene is recommended to provide an additional layer of protection.[6]

Respiratory Protection

To mitigate the risk of respiratory irritation from inhaling the fine powder, respiratory protection is necessary, particularly when handling the material outside of a contained system.

  • For Weighing and Transfer: A NIOSH-approved N95 respirator is the minimum requirement when handling the solid compound on an open bench.

  • In a Ventilated Enclosure: When working within a certified chemical fume hood, a respirator may not be required if the airflow is sufficient to keep the concentration of airborne particles below the occupational exposure limit. However, a risk assessment should be performed to determine the adequacy of the engineering controls.

Operational Workflow for Safe Handling

A systematic approach to handling this compound will minimize exposure risks. The following workflow outlines the key steps from preparation to cleanup.

operational_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep Don Appropriate PPE setup Prepare Work Area in Fume Hood prep->setup Ensure safety weigh Weigh Compound setup->weigh Minimize exposure transfer Transfer to Reaction Vessel weigh->transfer Careful transfer reaction Perform Chemical Reaction transfer->reaction Proceed with synthesis decontaminate Decontaminate Glassware & Surfaces reaction->decontaminate Post-reaction dispose Dispose of Waste decontaminate->dispose Segregate waste doff Doff PPE dispose->doff Final step

Figure 1: Operational Workflow for Handling this compound.

Step-by-Step Handling Protocol
  • Preparation:

    • Don all required PPE as outlined above.

    • Prepare your workspace within a certified chemical fume hood. Ensure the sash is at the appropriate working height.

    • Use a weigh boat or anti-static weighing paper to accurately weigh the solid compound.

  • Handling:

    • Carefully transfer the weighed compound to the reaction vessel using a powder funnel to prevent spillage.

    • Perform the chemical reaction according to your established protocol within the fume hood.

  • Cleanup and Disposal:

    • Decontaminate all glassware and surfaces that have come into contact with the compound. A suitable solvent such as ethanol or isopropanol can be used, followed by a thorough wash with soap and water.

    • Segregate and dispose of all waste materials according to the disposal plan outlined below.

    • Carefully doff PPE, removing gloves last, and wash hands thoroughly with soap and water.

Disposal Plan: A Commitment to Safety and Environmental Responsibility

Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.

Waste Segregation
  • Solid Waste: Collect all solid waste contaminated with this compound, including used weigh boats, contaminated paper towels, and gloves, in a designated, clearly labeled hazardous waste container. This container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a separate, labeled hazardous waste container for non-halogenated organic waste.

  • Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.

Disposal Procedure
  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name of the contents, including "this compound."

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Follow their specific procedures for waste pickup and documentation.

Never dispose of this compound or its containers in the regular trash or down the drain.[7]

By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.

References

  • ChemScene. (2024, March 4). Safety Data Sheet: (R)-4-Isopropyl-5,5-diphenyloxazolidin-2-one. Retrieved from .

  • CP Lab Safety. (n.d.). Glove Compatibility Chart. Retrieved from [Link].

  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link].

  • Arctom. (n.d.). CAS NO. 191090-32-1 | (R)-4-Isopropyl-5,5-diphenyl-2.... Retrieved from [Link].

  • Medicom. (n.d.). Chemical Resistance Reference Chart. Retrieved from [Link].

  • TCI Chemicals. (n.d.). SAFETY DATA SHEET: (4R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone.
  • Ansell. (n.d.). Ansell Chemical Resistance Glove Chart. Retrieved from an Environment, Health and Safety website.
  • Benchchem. (2025). A Comparative Guide to the Recyclability of Chiral Auxiliaries in Asymmetric Synthesis.
  • Scribd. (2014, July 25). Chemical Glove Compatibility Guide. Retrieved from [Link].

  • Spectrum Chemical. (2018, July 6). SAFETY DATA SHEET: (4R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone.
  • ASHP Publications. (n.d.). PERSONAL PROTECTIVE EQUIPMENT.
  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link].

  • Thermo Fisher Scientific. (2011, February 9). SAFETY DATA SHEET: (4R)-(+)-4-Isopropyl-2-oxazolidinone.
  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines.
  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link].

  • OSHA. (n.d.). OSHA Glove Selection Chart. Retrieved from an Environmental Health and Safety website.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link].

  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET: (R)-(+)-4-Benzyl-2-oxazolidinone.
  • TCI Chemicals. (n.d.). Chiral Auxiliaries and Optical Resolving Agents.
  • Chemistry For Everyone. (2025, July 28). What Are Chiral Auxiliaries?. Retrieved from [Link].

  • University of Minnesota. (2024, April 16). chemical waste guidelines. Retrieved from a university Health, Safety & Risk Management website.
  • Sigma-Aldrich. (n.d.). Operating Guidelines for ChromTech CHIRAL-AGP, CHIRAL-HSA, and CHIRAL-CBH HPLC Columns.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link].

  • University of York. (n.d.). Asymmetric Synthesis.
  • PMC. (n.d.). Strategies to Improve the Potency of Oxazolidinones towards Bacterial Biofilms.

Sources

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